molecular formula C11H12FNO4 B114885 Tert-butyl 2-fluoro-4-nitrobenzoate CAS No. 157665-46-8

Tert-butyl 2-fluoro-4-nitrobenzoate

Cat. No.: B114885
CAS No.: 157665-46-8
M. Wt: 241.22 g/mol
InChI Key: ISOZHNCXGVENLC-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-4-nitrobenzoate is a useful research compound. Its molecular formula is C11H12FNO4 and its molecular weight is 241.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOZHNCXGVENLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437238
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157665-46-8
Record name TERT-BUTYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its structure, incorporating a fluorine atom, a nitro group, and a tert-butyl ester, provides a unique combination of reactivity and stability, making it a versatile building block for complex molecules.[1] This technical guide outlines a common and effective two-step synthesis pathway for this compound, commencing from 2-fluoro-4-nitrotoluene. The guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow, tailored for researchers, scientists, and professionals in drug development.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • Oxidation: The synthesis begins with the oxidation of the methyl group of 2-fluoro-4-nitrotoluene to a carboxylic acid, yielding 2-fluoro-4-nitrobenzoic acid. This transformation is commonly carried out using a strong oxidizing agent such as potassium permanganate (KMnO₄) in a basic solution.

  • Esterification: The resulting 2-fluoro-4-nitrobenzoic acid is then esterified with a tert-butyl group to form the final product. A mild and efficient method for this step involves the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantReagentsSolventTemperatureReaction TimeYield (%)
1. Oxidation 2-Fluoro-4-nitrotoluenePotassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Tetrabutylammonium bromideWater95 °C~12 hours73.7%[2]
2. Esterification 2-Fluoro-4-nitrobenzoic acidDi-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP)Dichloromethane (CH₂Cl₂) or similar aprotic solventRoom Temperature2-4 hoursNot specified, but generally high for this method

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.[2]

Materials:

  • 2-Fluoro-4-nitrotoluene (31.1 g, 0.2 mol)

  • Potassium permanganate (KMnO₄) (total 50.0 g)

  • Sodium hydroxide (NaOH) (as 1.0 L of 1N solution)

  • Tetrabutylammonium bromide (3.2 g, 0.01 mol)

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[2]

  • Potassium permanganate (20.0 g) is added to the mixture.[2]

  • After 10 minutes, the mixture is heated to 95 °C with continuous stirring.[2]

  • Additional portions of KMnO₄ (30.0 g in total) are added after 2 and 3 hours of heating.[2]

  • The reaction is stirred at 95 °C for an additional 10 hours.[2]

  • After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide (MnO₂) precipitate.[2]

  • The filtrate is acidified to a pH of 2 with concentrated hydrochloric acid, leading to the formation of an off-white precipitate.[2]

  • The precipitate is collected via vacuum filtration.[2]

  • For purification, the crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 with concentrated HCl.[2]

  • The mixture is extracted with dichloromethane (3 x 200 mL).[2]

  • The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid (27.3 g, 73.7% yield).[2]

Step 2: Synthesis of this compound via Esterification

This protocol is a general and effective method for the tert-butylation of carboxylic acids using di-tert-butyl dicarbonate and DMAP.[3][4]

Materials:

  • 2-Fluoro-4-nitrobenzoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount, e.g., 0.1 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

  • To this stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq) portion-wise at room temperature. Gas evolution (CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture can be quenched with a mild aqueous acid (e.g., 1M HCl) or saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

Synthesis_Pathway Start 2-Fluoro-4-nitrotoluene reagent1 1. KMnO₄, NaOH, H₂O, 95°C 2. HCl (aq) Intermediate 2-Fluoro-4-nitrobenzoic acid reagent2 (Boc)₂O, DMAP CH₂Cl₂, RT Product This compound reagent1->Intermediate Oxidation reagent2->Product Esterification

Caption: Synthesis pathway of this compound.

References

Chemical properties of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

Abstract

This compound (CAS: 157665-46-8) is a versatile chemical intermediate recognized for its significant role in organic synthesis. Its unique molecular structure, featuring an activated aromatic ring with fluoro and nitro substituents and a sterically hindering tert-butyl ester protecting group, makes it a valuable building block in the development of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in pharmaceutical development, agrochemical synthesis, and materials science. Detailed experimental information and safety protocols are also presented to serve as a practical guide for laboratory professionals.

Chemical Identity and Properties

This compound is an off-white solid at room temperature.[1] Its identity is well-defined by various chemical descriptors and its properties have been characterized through both experimental and computational methods.

Identifiers and Descriptors

The compound is cataloged under several international chemical identifiers, ensuring its unambiguous recognition in literature and databases.

IdentifierValue
IUPAC Name This compound[2]
CAS Number 157665-46-8[1][2][3]
Molecular Formula C₁₁H₁₂FNO₄[1][2][3]
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[2][3]
InChI InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3[2]
InChIKey ISOZHNCXGVENLC-UHFFFAOYSA-N[2]
Synonyms 2-Fluoro-4-nitrobenzoic acid t-butyl ester, Benzoic acid, 2-fluoro-4-nitro-, 1,1-dimethylethyl ester[1][2][4]
Physicochemical Properties

The physical and chemical properties are crucial for handling, storage, and reaction setup. The data presented below is a combination of predicted and available experimental values.

PropertyValue
Molecular Weight 241.22 g/mol [1][2]
Appearance Off-white solid[1]
Boiling Point 337.9 ± 32.0 °C (Predicted)[4][5]
Density 1.250 ± 0.06 g/cm³ (Predicted)[4][5]
Storage Temperature 0-8°C or Room Temperature, sealed in dry conditions[1][4][6]
Computed Properties

Computational models provide further insight into the molecule's behavior and characteristics, which are especially useful for drug design and reactivity prediction.

PropertyValueSource
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 4PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 241.07503603 DaPubChem[2]
Topological Polar Surface Area 72.1 ŲPubChem[2]
Heavy Atom Count 17PubChem[2]

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a two-step process starting from 2-fluoro-4-nitrotoluene. This involves the oxidation of the methyl group to a carboxylic acid, followed by esterification.

G cluster_0 Synthesis Workflow A 2-Fluoro-4-nitrotoluene B Oxidation (e.g., KMnO₄, NaOH) A->B C 2-Fluoro-4-nitrobenzoic Acid B->C D Esterification (e.g., with tert-Butanol/DCC or Boc₂O) C->D E This compound D->E

Figure 1: General synthesis pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid via Oxidation

This protocol is based on the oxidation of 2-fluoro-4-nitrotoluene using potassium permanganate.

  • Materials: 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), potassium permanganate (KMnO₄), 1N sodium hydroxide (NaOH) solution (1.0 L), concentrated hydrochloric acid (HCl), Celite.

  • Procedure:

    • A mixture of 2-fluoro-4-nitrotoluene and 1.0 L of 1N NaOH is stirred at room temperature.[7]

    • Potassium permanganate (20.0 g) is added to the mixture.[7]

    • The resulting mixture is heated to 95°C with stirring. Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[7]

    • After stirring at 95°C for an additional 10 hours, the reaction mixture is cooled to room temperature.[7]

    • The mixture is filtered through Celite to remove manganese dioxide (MnO₂).[7]

    • The filtrate is acidified to a pH of 2 by adding concentrated HCl, leading to the formation of an off-white precipitate.[7]

    • The precipitate is collected by vacuum filtration to yield crude 2-fluoro-4-nitrobenzoic acid.[7]

    • For purification, the crude solid can be dissolved in 1N aqueous NaOH, re-acidified to pH 2, and extracted with dichloromethane (CH₂Cl₂). The combined organic extracts are washed, dried, and concentrated to afford the pure product as a white crystalline solid.[7]

Step 2: Tert-butylation of 2-Fluoro-4-nitrobenzoic Acid (Representative Protocol)

  • Materials: 2-Fluoro-4-nitrobenzoic acid, di-tert-butyl dicarbonate ((Boc)₂O), a suitable solvent (e.g., tetrahydrofuran), and a base catalyst (e.g., 4-dimethylaminopyridine, DMAP).

  • Procedure:

    • Dissolve 2-fluoro-4-nitrobenzoic acid in the chosen anhydrous solvent under an inert atmosphere.

    • Add a catalytic amount of DMAP to the solution.

    • Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

    • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

    • The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product, this compound.

Reactivity

The chemical behavior of this compound is dominated by its functional groups. The fluoro and nitro groups are strongly electron-withdrawing, which activates the benzene ring towards nucleophilic aromatic substitution. The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the free acid. The compound is generally stable under normal storage conditions but is incompatible with strong oxidizing agents.[1][8]

Applications in Research and Development

This compound is not typically an end-product but rather a critical intermediate for constructing more complex molecular architectures. Its applications span several key areas of chemical research.[1]

G cluster_0 Core Applications A This compound B Pharmaceutical Development A->B C Agrochemicals A->C D Materials Science A->D B1 Kinase Inhibitors (e.g., for Cancer Therapy) B->B1 C1 Herbicides & Pesticides C->C1 D1 Advanced Polymers D->D1

Figure 2: Major application areas for this compound.
  • Pharmaceutical Development: The compound is a key building block in the synthesis of various pharmaceuticals.[1] The presence of the nitro group allows for its reduction to an amine, a common functional group in active pharmaceutical ingredients. It is particularly noted as an intermediate for tyrosine kinase inhibitors, which are a class of drugs used in cancer treatment.[1][9]

  • Agricultural Chemicals: It is employed in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides for crop protection.[1]

  • Material Science: In materials science, this compound can be used to synthesize advanced polymers and coatings. Its structure allows for modifications that can impart desirable properties such as enhanced thermal stability and chemical resistance to materials.[1]

Spectral Information

While public databases indicate the existence of Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectra, the detailed datasets are often proprietary.[2] However, spectral data for the precursor, 2-fluoro-4-nitrobenzoic acid, is available and provides a useful reference.

Precursor Compound ¹H NMR Data (in CDCl₃)
2-Fluoro-4-nitrobenzoic Acidδ 8.06 (ddd, 1H), 8.13 (ddd, 1H), 8.25 (ddd, 1H)[7]

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, safety precautions should be based on the known hazards of its precursor, 2-fluoro-4-nitrobenzoic acid, and general laboratory best practices.

Hazard Classification (based on precursor)
Hazard StatementClassification
H302 Harmful if swallowed[10][11]
H315 Causes skin irritation[10][11]
H319 Causes serious eye irritation[10][11]
H335 May cause respiratory irritation[10][11]
Recommended Precautions
  • Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure emergency eye wash fountains and safety showers are accessible.[10][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[10][11]

    • Skin Protection: Wear protective gloves and suitable protective clothing.[10][11]

    • Respiratory Protection: In case of inadequate ventilation or dust formation, wear an appropriate respirator.[10]

  • Handling: Avoid contact with skin and eyes. Avoid breathing dust, mist, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep container tightly closed. Store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1][4][8]

References

In-Depth Technical Guide: Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 157665-46-8

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable building block in organic synthesis, particularly recognized for its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a fluorine atom and a nitro group on the benzene ring, imparts unique reactivity that makes it a versatile reagent for medicinal chemists. This guide provides a detailed overview of its chemical properties, synthesis, and significant applications, with a focus on its role in the synthesis of targeted therapies.

Chemical and Physical Properties

This compound is an off-white solid at room temperature.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 157665-46-8[2][3]
Molecular Formula C₁₁H₁₂FNO₄[2][3]
Molecular Weight 241.22 g/mol [1][2][3]
Appearance Off-white solid[1]
Purity ≥ 96% (HPLC)[1]
IUPAC Name This compound[2]
Synonyms 2-Fluoro-4-nitro-benzoic acid tert-butyl ester, 2-fluoro-4-nitrobenzoic acid t-butyl ester[3]
Boiling Point (Predicted) 337.9 ± 32.0 °C
Density (Predicted) 1.250 ± 0.06 g/cm³
Storage Conditions 0-8°C[1]

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting carboxylic acid with tert-butanol.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Tetrabutylammonium bromide

  • 1N Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Celite

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.[4]

  • After 10 minutes, the mixture is heated to 95°C with continuous stirring.[4]

  • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.[4]

  • The reaction mixture is stirred at 95°C for an additional 10 hours.[4]

  • After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide (MnO₂).[4]

  • The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, resulting in the formation of an off-white precipitate.[4]

  • The precipitate is collected by vacuum filtration.[4]

  • The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 using concentrated hydrochloric acid.[4]

  • The mixture is extracted three times with 200 mL portions of dichloromethane.[4]

  • The combined organic extracts are washed twice with 100 mL of 0.1 N aqueous HCl, dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[4]

Step 2: Synthesis of this compound (General Procedure)

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous acetonitrile or dichloromethane

Procedure:

  • To a solution of 2-fluoro-4-nitrobenzoic acid in an anhydrous solvent such as acetonitrile or dichloromethane, add a catalytic amount of DMAP.

  • Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid and the catalyst.

  • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel.

Spectral Data

While specific, high-resolution spectra with detailed peak assignments for this compound are not widely published, typical spectral characteristics can be inferred based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group. The aromatic region would display signals corresponding to the three protons on the benzene ring, with splitting patterns influenced by the fluorine and nitro substituents.

  • ¹³C NMR: The spectrum would show a characteristic signal for the quaternary carbon and the methyl carbons of the tert-butyl group. The aromatic region would display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing effects of the fluoro and nitro groups, and the ester functionality.

Infrared (IR) Spectroscopy The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

  • C=O stretch (ester): ~1720-1740 cm⁻¹

  • C-O stretch (ester): ~1150-1250 cm⁻¹

  • NO₂ asymmetric stretch: ~1520-1560 cm⁻¹

  • NO₂ symmetric stretch: ~1340-1380 cm⁻¹

  • C-F stretch: ~1000-1100 cm⁻¹

  • Aromatic C-H stretch: ~3000-3100 cm⁻¹

  • Aliphatic C-H stretch (tert-butyl): ~2850-2970 cm⁻¹

Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak (M⁺) at m/z 241. A prominent fragment would be the loss of the tert-butyl group (C₄H₉), resulting in a peak at m/z 184. Further fragmentation of the benzoyl cation could also be observed.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

Role in the Synthesis of PARP Inhibitors

The following workflow illustrates the general synthetic utility of this compound in the construction of a core scaffold found in many PARP inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling reactions.

G A This compound B Reduction of Nitro Group A->B (e.g., H₂, Pd/C) E Hydrolysis of Tert-butyl Ester A->E (e.g., TFA, HCl) C Tert-butyl 4-amino-2-fluorobenzoate B->C D Further Functionalization (e.g., Amide bond formation) C->D H PARP Inhibitor Scaffold D->H F 4-Amino-2-fluorobenzoic acid E->F G Amide Coupling F->G G->H

Caption: Synthetic utility of this compound.

Conclusion

This compound is a key chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an essential component in the development of novel therapeutics, particularly in the field of oncology. This guide provides a foundational understanding of its properties and applications for researchers and professionals in drug discovery and development.

References

An In-Depth Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of tert-butyl 2-fluoro-4-nitrobenzoate, a key intermediate in the fields of pharmaceutical and agrochemical research, as well as materials science.

Chemical Structure and Properties

This compound is an aromatic ester. The structure consists of a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 4-position, and a tert-butoxycarbonyl group at the 1-position.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 157665-46-8[1][2]
Molecular Formula C₁₁H₁₂FNO₄[1][2]
Molecular Weight 241.22 g/mol [1]
Appearance Off-white solid[3]
XLogP3 2.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]
Exact Mass 241.07503603 Da[1]
Monoisotopic Mass 241.07503603 Da[1]

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. The second step is the esterification of the resulting carboxylic acid with tert-butanol.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid

  • Method: Oxidation of 2-fluoro-4-nitrotoluene.

  • Reagents and Materials:

    • 2-fluoro-4-nitrotoluene

    • Potassium permanganate (KMnO₄)

    • Sodium hydroxide (NaOH)

    • Tetrabutylammonium bromide

    • Hydrochloric acid (HCl)

    • Celite

    • Deionized water

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.

    • Potassium permanganate (20.0 g) is added to the mixture.

    • After 10 minutes, the resulting mixture is heated to 95 °C with stirring.

    • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.

    • After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.

    • The mixture is filtered through Celite to remove manganese dioxide (MnO₂).

    • The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, which results in the formation of an off-white precipitate.

    • The precipitate is collected by vacuum filtration.

    • The crude solid is dissolved in 300 mL of 1N aqueous NaOH and then re-acidified to pH 2 using concentrated HCl.

    • The mixture is extracted with dichloromethane (3 x 200 mL).

    • The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.

Step 2: Synthesis of this compound

  • Method: Esterification of 2-fluoro-4-nitrobenzoic acid with di-tert-butyl dicarbonate.

  • Reagents and Materials:

    • 2-Fluoro-4-nitrobenzoic acid

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Acetonitrile (CH₃CN)

    • Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-fluoro-4-nitrobenzoic acid in acetonitrile, add di-tert-butyl dicarbonate and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene KMnO4, NaOH KMnO4, NaOH 2-Fluoro-4-nitrotoluene->KMnO4, NaOH Oxidation 2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid KMnO4, NaOH->2-Fluoro-4-nitrobenzoic acid 2-Fluoro-4-nitrobenzoic acid_2 2-Fluoro-4-nitrobenzoic acid Di-tert-butyl dicarbonate, DMAP Di-tert-butyl dicarbonate, DMAP 2-Fluoro-4-nitrobenzoic acid_2->Di-tert-butyl dicarbonate, DMAP Esterification This compound This compound Di-tert-butyl dicarbonate, DMAP->this compound

Caption: Synthetic pathway for this compound.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data Summary

TechniqueData
¹H NMR (CDCl₃) δ (ppm): ~8.1-8.3 (m, 2H, Ar-H), ~7.8-7.9 (t, 1H, Ar-H), 1.6 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ (ppm): ~164 (C=O), ~162 (d, J=260 Hz, C-F), ~150 (C-NO₂), ~128, ~120, ~115 (Ar-C), ~84 (O-C(CH₃)₃), ~28 (C(CH₃)₃)
Infrared (IR) ν (cm⁻¹): ~2980 (C-H), ~1730 (C=O), ~1530 & ~1350 (NO₂), ~1250 (C-O), ~1150 (C-F)
Mass Spectrometry (GC-MS) m/z: 241 (M⁺), 185 (M⁺ - C₄H₈), 168 (M⁺ - C₄H₉O), 140

Note: The presented spectroscopic data are approximate values and may vary slightly depending on the experimental conditions and instrumentation.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[3] The presence of the fluoro and nitro groups enhances its reactivity, making it a versatile intermediate.[3]

  • Pharmaceutical Development: This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. The tert-butyl ester acts as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step. The fluoro and nitro groups can be further functionalized to introduce desired pharmacophores, potentially enhancing the efficacy of the final drug molecule.[3]

  • Agrochemicals: It is used in the formulation of new pesticides and herbicides.[3]

  • Materials Science: The unique electronic properties conferred by the fluoro and nitro substituents make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[3]

The general workflow for its use as a synthetic intermediate is outlined below.

G Start Start Reaction1 Reduction of Nitro Group Start->Reaction1 Intermediate1 Tert-butyl 4-amino-2-fluorobenzoate Reaction1->Intermediate1 Reaction2 Amide Coupling / Other Functionalization Intermediate1->Reaction2 Intermediate2 Functionalized Intermediate Reaction2->Intermediate2 Reaction3 Deprotection of Tert-butyl Ester Intermediate2->Reaction3 Final_Product Target Molecule (e.g., API) Reaction3->Final_Product

Caption: General synthetic utility workflow.

References

An In-depth Technical Guide to the Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate: Starting Materials and Core Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain tert-butyl 2-fluoro-4-nitrobenzoate, a key intermediate in pharmaceutical and agrochemical research. The primary focus is on the selection and utilization of appropriate starting materials, with a detailed examination of the synthetic routes, experimental protocols, and quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, offering a thorough understanding of the core methodologies for the preparation of this important building block.

Introduction

This compound is a versatile chemical compound with significant applications in organic synthesis, particularly as a precursor for various biologically active molecules.[1] Its structure, featuring fluoro and nitro substituents, enhances its reactivity, making it an ideal candidate for the development of novel pharmaceuticals and agrochemicals.[1] This guide details the primary synthetic routes, starting materials, and experimental protocols for the efficient synthesis of this compound.

Primary Synthetic Pathway: A Two-Step Approach

The most common and well-documented route to this compound involves a two-step process:

  • Oxidation: The synthesis commences with the oxidation of 2-fluoro-4-nitrotoluene to its corresponding carboxylic acid, 2-fluoro-4-nitrobenzoic acid.

  • Esterification: The subsequent step involves the tert-butylation of 2-fluoro-4-nitrobenzoic acid to yield the final product.

This pathway is favored due to the commercial availability and relatively low cost of the initial starting material, 2-fluoro-4-nitrotoluene.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The oxidation of 2-fluoro-4-nitrotoluene is a critical step, and several methods have been reported, primarily utilizing strong oxidizing agents.

  • 2-Fluoro-4-nitrotoluene: This is the principal starting material for this synthetic route.

Two primary methods for the oxidation of 2-fluoro-4-nitrotoluene are presented below:

Method A: Oxidation with Potassium Permanganate (KMnO₄)

This method employs potassium permanganate in the presence of a phase transfer catalyst to achieve oxidation.

Experimental Protocol: A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature. After 10 minutes, the mixture is heated to 95°C with continuous stirring. Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours. The reaction is stirred at 95°C for an additional 10 hours. After cooling to room temperature, the mixture is filtered through Celite to remove manganese dioxide. The filtrate is then acidified to a pH of 2 with concentrated hydrochloric acid, leading to the precipitation of an off-white solid. The crude product is collected by vacuum filtration, dissolved in 300 mL of 1N aqueous NaOH, and re-acidified to pH 2 with concentrated hydrochloric acid. The purified product is extracted with dichloromethane (3 x 200 mL). The combined organic extracts are washed with 0.1 N aqueous HCl (2 x 100 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo to yield 2-fluoro-4-nitrobenzoic acid as a white crystalline solid.[2]

Method B: Oxidation with Chromium Trioxide (CrO₃) and Periodic Acid (H₅IO₆)

This protocol utilizes a combination of chromium trioxide and periodic acid in acetonitrile.

Experimental Protocol: Periodic acid (1.69 g, 7.41 mmol) is dissolved in 25 mL of acetonitrile with vigorous stirring. Chromium trioxide (0.16 g, 1.60 mmol) is then added to the solution. To this mixture, 2-fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added with stirring, resulting in an immediate exothermic reaction and the formation of a white precipitate. After stirring for 1 hour, the supernatant is decanted, and the solvent is removed by evaporation. The residue is extracted with dichloromethane (2 x 30 mL) and water (2 x 30 mL). The organic layer is dried over MgSO₄ and concentrated to afford 2-fluoro-4-nitrobenzoic acid as a white solid.[2]

Starting MaterialOxidizing Agent(s)Catalyst/SolventReaction TimeTemperatureYield (%)Reference
2-Fluoro-4-nitrotoluenePotassium Permanganate (KMnO₄)Tetrabutylammonium bromide / NaOH(aq)~15 hours95°C73.7[2]
2-Fluoro-4-nitrotolueneChromium Trioxide (CrO₃) / Periodic Acid (H₅IO₆)Acetonitrile1 hourExothermic81[2]
Step 2: Synthesis of this compound

The final step is the esterification of 2-fluoro-4-nitrobenzoic acid to introduce the tert-butyl group. A common method for this transformation is the reaction of the corresponding acyl chloride with a tert-butoxide source.

  • 2-Fluoro-4-nitrobenzoic Acid: The product from the previous oxidation step.

This protocol involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with lithium tert-butoxide.

Experimental Protocol: To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 equiv) in dichloromethane, oxalyl chloride (2.0 equiv) is added, along with a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature until the conversion to the acyl chloride is complete (monitored by TLC or IR spectroscopy). The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude 2-fluoro-4-nitrobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF). In a separate flask, tert-butanol (1.2 equiv) is dissolved in anhydrous THF at 0°C under a nitrogen atmosphere. To this solution, n-butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 10 minutes to form lithium tert-butoxide. The solution of 2-fluoro-4-nitrobenzoyl chloride is then added dropwise to the lithium tert-butoxide solution at 0°C. The reaction mixture is stirred at 0°C for 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.[3]

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
2-Fluoro-4-nitrobenzoic Acid1. Oxalyl Chloride, DMF2. tert-Butanol, n-ButyllithiumDichloromethane, Tetrahydrofuran1 hour (esterification)0°C71[3]

Alternative Starting Materials and Synthetic Routes

While the oxidation of 2-fluoro-4-nitrotoluene is the most prevalent route, other starting materials can be considered, although they are generally less common.

  • 3,4-Difluoronitrobenzene: This compound can be ammonolyzed to produce 2-fluoro-4-nitroaniline, which can then be converted to other intermediates. However, this route is more complex for arriving at this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic workflow and the logical relationships between the key components.

Synthesis_Workflow 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene Oxidation Oxidation 2-Fluoro-4-nitrotoluene->Oxidation 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrobenzoic Acid Oxidation->2-Fluoro-4-nitrobenzoic Acid Esterification Esterification 2-Fluoro-4-nitrobenzoic Acid->Esterification This compound This compound Esterification->this compound

Caption: Overall synthetic workflow for this compound.

Oxidation_Methods cluster_start Starting Material cluster_methods Oxidation Reagents cluster_product Product SM 2-Fluoro-4-nitrotoluene MethodA KMnO4 / PTC SM->MethodA MethodB CrO3 / H5IO6 SM->MethodB Product 2-Fluoro-4-nitrobenzoic Acid MethodA->Product MethodB->Product

Caption: Comparison of oxidation methods for 2-fluoro-4-nitrobenzoic acid synthesis.

Esterification_Pathway Acid 2-Fluoro-4-nitrobenzoic Acid Activation Acyl Chloride Formation Acid->Activation AcylChloride 2-Fluoro-4-nitrobenzoyl Chloride Activation->AcylChloride Reaction Nucleophilic Acyl Substitution AcylChloride->Reaction NucleophileGen t-BuOLi Formation NucleophileGen->Reaction tBuOH tert-Butanol tBuOH->NucleophileGen nBuLi n-Butyllithium nBuLi->NucleophileGen Product Tert-butyl 2-fluoro-4-nitrobenzoate Reaction->Product

Caption: Detailed pathway for the tert-butylation of 2-fluoro-4-nitrobenzoic acid.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2-fluoro-4-nitrotoluene. The oxidation of the methyl group to a carboxylic acid can be accomplished using various strong oxidizing agents, with potassium permanganate and chromium-based reagents being prominent examples. The subsequent esterification of the resulting 2-fluoro-4-nitrobenzoic acid via its acyl chloride derivative provides a reliable method to obtain the desired tert-butyl ester. The detailed protocols and quantitative data provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate. Researchers and drug development professionals can leverage this information to optimize their synthetic strategies and advance their research endeavors.

References

Tert-butyl 2-fluoro-4-nitrobenzoate IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl 2-fluoro-4-nitrobenzoate

Introduction

IUPAC Name: this compound[1]

This compound is a versatile chemical intermediate that holds significant importance in the fields of organic synthesis and pharmaceutical research.[2] It serves as a crucial building block for the creation of more complex, biologically active molecules.[2][3] The compound's chemical structure, featuring both a fluorine atom and a nitro group, provides a unique combination of reactivity and stability, making it a valuable reagent for medicinal chemists and material scientists.[2] The presence of these functional groups allows for targeted modifications, facilitating the development of novel pharmaceuticals, agrochemicals, and advanced polymers.[2][4][5] This guide provides a comprehensive overview of its properties, synthesis, and key applications for professionals in research and drug development.

Physicochemical and Spectral Data

The properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
CAS Number 157665-46-8PubChem, Chem-Impex[1][2][6]
Molecular Formula C₁₁H₁₂FNO₄PubChem, Chem-Impex[1][2][6]
Molecular Weight 241.22 g/mol PubChem, Chem-Impex[1][2][7]
Appearance White to off-white solidChemicalBook, Chem-Impex[2][7]
Purity ≥ 96% (HPLC)Chem-Impex[2]
Boiling Point 337.9 ± 32.0 °C (Predicted)ChemicalBook[7]
Density 1.250 ± 0.06 g/cm³ (Predicted)ChemicalBook[7]
Storage Conditions Store at 0-8°C or room temperatureChem-Impex, ChemicalBook[2][7]
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])FPubChem[1]

Synthesis and Manufacturing Workflow

The synthesis of this compound is typically achieved via a two-step process, starting from 2-fluoro-4-nitrotoluene. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the esterification of the resulting acid.

G cluster_0 Synthesis Pathway cluster_1 Application A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B Oxidation (e.g., KMnO4) C This compound B->C Esterification (e.g., t-BuOH, Acid Catalyst) D Building Block in Pharmaceutical Synthesis C->D Used As Intermediate

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

The precursor, 2-fluoro-4-nitrobenzoic acid, is synthesized by the oxidation of 2-fluoro-4-nitrotoluene. A common method involves using potassium permanganate (KMnO₄) as the oxidizing agent.[8][9]

Materials:

  • 2-fluoro-4-nitrotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH), 1N solution

  • Tetrabutylammonium bromide

  • Concentrated hydrochloric acid (HCl)

  • Celite

Procedure:

  • A mixture of 2-fluoro-4-nitrotoluene (0.2 mol), tetrabutylammonium bromide (0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.[8]

  • Potassium permanganate (20.0 g) is added to the mixture.[8] After 10 minutes, the mixture is heated to 95°C with continuous stirring.[8]

  • Additional portions of KMnO₄ (30.0 g each) are added after 2 and 3 hours of reaction time.[8]

  • The mixture is stirred at 95°C for an additional 10 hours.[8]

  • After cooling to room temperature, the reaction mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[8]

  • The filtrate is acidified to a pH of 2 using concentrated HCl, which causes an off-white precipitate to form.[8]

  • The precipitate, 2-fluoro-4-nitrobenzoic acid, is collected by vacuum filtration. The crude product can be purified by recrystallization from 50% ethanol to yield a white crystalline solid with a melting point of 174.5–176.0°C.[8][9]

Experimental Protocol: Esterification to this compound

The final product is synthesized via the esterification of 2-fluoro-4-nitrobenzoic acid. This reaction typically involves reacting the carboxylic acid with a source of the tert-butyl group, such as tert-butanol, in the presence of an acid catalyst.

Materials:

  • 2-Fluoro-4-nitrobenzoic acid

  • tert-Butanol

  • Acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride)[3]

  • Anhydrous organic solvent (e.g., dichloromethane)

Procedure (General Method):

  • 2-Fluoro-4-nitrobenzoic acid is dissolved in an excess of tert-butanol or an inert solvent.

  • A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the mixture.

  • The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, the mixture is cooled, and the excess solvent and alcohol are removed under reduced pressure.

  • The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate.

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to yield the crude this compound, which can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

This compound is a highly valued intermediate in pharmaceutical R&D due to its versatile functional groups.[3]

  • Scaffold for Bioactive Molecules: The compound serves as a foundational scaffold for constructing more complex molecules. The nitro group can be readily reduced to an amine, which provides a reactive site for various chemical transformations like acylation or alkylation to form amides, amines, and heterocyclic structures.[3]

  • Introduction of Fluorine: The strategic inclusion of fluorine atoms is a common strategy in medicinal chemistry to enhance a drug's pharmacological profile.[5] Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase membrane permeability, and modulate the acidity (pKa) of nearby functional groups, thereby improving binding affinity to biological targets.[3][5]

  • Therapeutic Areas: This intermediate is utilized in the synthesis pathways for a range of potential therapeutic agents. Its derivatives have been explored in the development of anti-cancer drugs, treatments for neurological disorders, and novel antibiotics.[5]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is used to create advanced crop protection agents with improved efficacy.[5] In materials science, it is used to develop specialized polymers and coatings with enhanced thermal stability and chemical resistance.[2]

Conclusion

This compound is a key chemical building block with significant utility in modern chemical synthesis. Its well-defined properties and predictable reactivity make it an indispensable tool for researchers and drug development professionals. The ability to efficiently introduce both a modifiable nitro group and a pharmacologically beneficial fluorine atom ensures its continued importance in the creation of next-generation pharmaceuticals, agrochemicals, and high-performance materials.

References

Reactivity of the fluoro group in Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Fluoro Group in Tert-butyl 2-fluoro-4-nitrobenzoate

Abstract

This compound is a pivotal intermediate in modern organic synthesis, valued for its predictable reactivity and utility in constructing complex molecular architectures.[1][2] This guide provides an in-depth analysis of the chemical behavior of its fluoro group, which serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying electronic principles that govern this reactivity, detail the SNAr mechanism, present field-proven protocols for substitution with various nucleophiles, and discuss the compound's application in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile building block.

Introduction: The Strategic Value of an Activated Fluoroarene

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical industries, the ability to form carbon-heteroatom bonds on an aromatic scaffold is of paramount importance.[1][3] this compound has emerged as a superior substrate for this purpose. Its chemical architecture is strategically designed for facile displacement of the fluoro group via the nucleophilic aromatic substitution (SNAr) pathway.

The reactivity of this molecule is governed by a synergistic interplay of three key structural features:

  • An Excellent Leaving Group: The highly electronegative fluorine atom at the C2 position strongly polarizes the carbon-fluorine bond, rendering the carbon atom exceptionally electrophilic.[4][5]

  • Powerful Ring Activation: A nitro (NO₂) group at the C4 position acts as a potent electron-withdrawing group, delocalizing negative charge and stabilizing the key reaction intermediate.[4][6][7]

  • A Robust Protecting Group: The tert-butyl ester functionality masks a carboxylic acid, preventing its interference in reactions, while also contributing to the overall electron-deficient nature of the aromatic ring. This group is prized for its stability and can be selectively removed under mild acidic conditions.[8][9]

This guide will dissect these features to provide a clear and actionable understanding of how to leverage the reactivity of this compound in synthesis.

Molecular Architecture and Electronic Landscape

To understand the reactivity of this compound, one must first appreciate the electronic contributions of its constituent parts. The substitution pattern—with the leaving group (ortho) and the activating group (para) to each other relative to the point of nucleophilic attack—is critical for facilitating the SNAr reaction.

The Fluoro Group: An Unconventional Leaving Group

While typically considered a poor leaving group in aliphatic SN2 reactions, fluoride is an exceptional leaving group in the context of SNAr.[4] This paradox is explained by the mechanism's rate-determining step: the initial attack of the nucleophile on the aromatic ring.[5][7] The extreme electronegativity of fluorine creates a significant partial positive charge on the attached carbon, making it a prime target for nucleophilic attack and thus accelerating this slow step. The reactivity of halogens in SNAr reactions often follows the trend F > Cl > Br > I, the reverse of the trend seen in SN2 reactions.[7]

The Nitro Group: The Engine of Activation

The nitro group is the primary driver of the high reactivity of the substrate. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. This is achieved through two mechanisms:

  • Inductive Effect (-I): The electronegative nitrogen and oxygen atoms pull electron density away from the ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group actively withdraws electron density from the ring's pi system. This effect is most pronounced when the group is ortho or para to the leaving group, as it allows the negative charge of the reaction intermediate to be delocalized onto the electronegative oxygen atoms of the nitro group.[6][7][10] This stabilization is the cornerstone of the SNAr reaction's feasibility.

The Tert-butyl Ester: A Steric Shield and Synthetic Tool

The tert-butyl ester serves primarily as a protecting group for the carboxylic acid. Its bulky nature provides steric hindrance that protects the ester carbonyl from nucleophilic attack under many reaction conditions.[8] Furthermore, it is stable to basic and nucleophilic conditions commonly employed in SNAr reactions but can be cleanly cleaved under mild acidic conditions (e.g., trifluoroacetic acid) via an E1 mechanism that forms the stable tert-butyl carbocation and gaseous isobutylene.[8][11]

The SNAr Mechanism: An Addition-Elimination Pathway

The displacement of the fluoro group proceeds via a well-established two-step addition-elimination mechanism. This pathway avoids the formation of highly unstable aryl cations and does not proceed via a backside attack, which is sterically impossible on an aromatic ring.[7]

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction begins with the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the fluorine.[6] This step is typically the slowest because it temporarily disrupts the aromaticity of the ring, resulting in a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][12]

Step 2: Elimination of the Leaving Group (Fast Step) The aromaticity of the ring is restored in a rapid second step, where the electron pair from the C-F bond is expelled, and the fluoride ion departs as the leaving group.[6][7]

Protocol_Workflow Figure 3: Experimental Workflow for N-Arylation A 1. Combine Ar-F, K2CO3, and Morpholine in DMF B 2. Heat to 80°C Monitor by TLC A->B C 3. Quench with Water (Precipitation) B->C D 4. Extract with Ethyl Acetate (3x) C->D E 5. Wash Organic Layer (Water, Brine) D->E F 6. Dry (MgSO4), Filter, & Concentrate E->F G 7. Purify via Column Chromatography F->G H Pure Product G->H

References

A Technical Guide to the Role of the Nitro Group in Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate is a key chemical intermediate in organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development.[1] Its utility is largely defined by the specific arrangement of its functional groups on the aromatic ring. This technical guide provides an in-depth analysis of the nitro group's pivotal role in modulating the chemical reactivity of the molecule. We will explore its powerful electron-withdrawing effects, its function in activating the molecule for nucleophilic aromatic substitution (SNAr), and its broader implications in medicinal chemistry. This document includes detailed experimental protocols, quantitative data, and process diagrams to provide a comprehensive resource for professionals in drug discovery and chemical research.

Physicochemical and Structural Properties

This compound belongs to the class of nitroaromatic compounds.[2] The core structure consists of a benzene ring functionalized with a tert-butyl ester at the C1 position, a fluorine atom at C2, and a nitro group (-NO₂) at C4. The precursor, 2-fluoro-4-nitrobenzoic acid, is a white to pale yellow crystalline solid.[3]

Table 1: Physicochemical Properties

PropertyThis compound2-Fluoro-4-nitrobenzoic Acid (Precursor)
CAS Number 157665-46-8[4]403-24-7[3]
Molecular Formula C₁₁H₁₂FNO₄[4]C₇H₄FNO₄[3]
Molecular Weight 241.22 g/mol [4]185.11 g/mol [3]
Appearance Not specifiedWhite to pale yellow or light brown powder[3]
Melting Point Not specified~170-177 °C[3][5]
Boiling Point Not specified352.5 °C[3]
Density Not specified1.568 g/cm³[3]

The Core Function: Activation for Nucleophilic Aromatic Substitution (SNAr)

The most critical role of the 4-nitro group in this compound is the potent activation of the aromatic ring for nucleophilic aromatic substitution (SNAr).[6] Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of a strong electron-withdrawing group, such as the nitro group, reverses this reactivity, making the ring susceptible to attack by nucleophiles.[2][7]

Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[2][8] It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the π-system through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bond framework.[9][10]

  • Resonance Effect (-M): The nitro group can delocalize the π-electrons of the ring onto its oxygen atoms, creating resonance structures with a positive charge within the ring, further reducing electron density.[8][9]

This strong electron-withdrawing nature is fundamental to facilitating the SNAr reaction.[11]

Mechanism of SNAr Activation

In this compound, the fluorine atom at the C2 position serves as the leaving group. The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nitro group's position at C4 (para to the fluorine) is crucial for stabilizing the reaction intermediate.

  • Nucleophilic Attack: A nucleophile (e.g., an amine, alkoxide) attacks the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step.[10][12]

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[12][13] The nitro group para to the site of attack is able to delocalize and stabilize this negative charge through resonance, significantly lowering the activation energy of the reaction.[10]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride ion) is eliminated, resulting in the substituted product.

Diagram 1: The SNAr mechanism activated by the nitro group.

Synthetic Utility and Experimental Protocols

The reactivity endowed by the nitro group makes this compound a versatile building block for synthesizing more complex molecules.[1][3]

Synthesis of the Precursor: 2-Fluoro-4-nitrobenzoic Acid

A common method for producing the precursor acid is through the oxidation of 2-fluoro-4-nitrotoluene.[3]

Table 2: Reagents for Synthesis of 2-Fluoro-4-nitrobenzoic Acid

ReagentQuantity (for 0.2 mol scale)Purpose
2-Fluoro-4-nitrotoluene31.1 g (0.2 mol)Starting Material
Potassium Permanganate (KMnO₄)20.0 g + 2 x 30.0 gOxidizing Agent
Tetrabutylammonium Bromide3.2 g (0.01 mol)Phase-Transfer Catalyst
1N Sodium Hydroxide (NaOH)1.0 LSolvent/Base
Concentrated Hydrochloric Acid (HCl)As neededAcidification

Experimental Protocol: A representative protocol adapted from literature.[5]

  • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and KMnO₄ (20.0 g) is stirred at room temperature.

  • After 10 minutes, the resulting mixture is heated to 95 °C with stirring.

  • Additional 30.0 g portions of KMnO₄ are added after 2 hours and 3 hours of heating.

  • After stirring at 95 °C for an additional 10 hours, the reaction mixture is cooled to room temperature.

  • The mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.

  • The filtrate is acidified to a pH of 2 by adding concentrated hydrochloric acid, causing an off-white precipitate to form.

  • The solid product is collected by vacuum filtration. The crude solid can be further purified by dissolving in aqueous NaOH, re-acidifying, and extracting with an organic solvent like CH₂Cl₂.

  • Reported yields for this method are in the range of 70-74%.[3][5]

Representative SNAr Protocol using this compound

This protocol describes a general procedure for the displacement of the fluorine atom with a primary or secondary amine.

Table 3: Reagents for a Representative SNAr Reaction

ReagentMolar EquivalencePurpose
This compound1.0 eqElectrophilic Substrate
Amine Nucleophile (e.g., Morpholine)1.1 - 1.5 eqNucleophile
Aprotic Polar Solvent (e.g., DMF, DMSO)-Reaction Solvent
Base (e.g., K₂CO₃, Et₃N)1.5 - 2.0 eqAcid Scavenger (if amine is a salt)

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent (e.g., DMSO), add the amine nucleophile (1.1 eq) and a base such as K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired substituted product.

Workflow cluster_synthesis Precursor Synthesis cluster_esterification Esterification cluster_snar SₙAr Reaction Start 2-Fluoro-4-nitrotoluene Oxidation Oxidation (KMnO₄, 95°C) Start->Oxidation Precursor 2-Fluoro-4-nitrobenzoic Acid Oxidation->Precursor Esterification Tert-butylation Precursor->Esterification Substrate This compound Esterification->Substrate SNAr SₙAr Reaction (Heat, Base) Substrate->SNAr Nucleophile Nucleophile (e.g., Amine) Nucleophile->SNAr FinalProduct Final Product (e.g., Amine Adduct) SNAr->FinalProduct

Diagram 2: General experimental workflow.

The Role of the Nitro Group in Drug Discovery

The nitro group is a significant functional group in medicinal chemistry, though it is often considered a "double-edged sword".[14]

  • Pharmacophore: The nitro group is a key component in a variety of drugs, including antibiotics (e.g., chloramphenicol, metronidazole) and antihypertensives.[14][15][16] Its strong electron-withdrawing and hydrogen-bonding capabilities can be crucial for binding to biological targets.

  • Prodrug Potential: Aromatic nitro compounds can act as prodrugs.[14] In hypoxic environments, such as those found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to form highly reactive intermediates like nitroso and hydroxylamine species.[16] These reactive species can induce cellular damage, leading to therapeutic effects like antimicrobial or anticancer activity.[14][16]

  • Toxicophore: The same bioreduction that provides therapeutic effects can also lead to toxicity.[2] The reactive intermediates can bind covalently to DNA and proteins, potentially causing mutagenicity and genotoxicity, which is a significant concern during the drug discovery process.[2]

The synthetic versatility of this compound, driven by the activating nitro group, allows medicinal chemists to rapidly generate libraries of complex molecules. The nitro group can be retained as a key pharmacophore or, alternatively, be reduced to an amino group (-NH₂), which serves as a versatile handle for further chemical modifications.[13]

References

A Technical Guide to the Solubility of Tert-butyl 2-fluoro-4-nitrobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tert-butyl 2-fluoro-4-nitrobenzoate is a key intermediate in the synthesis of a wide range of biologically active molecules, making it a compound of significant interest in pharmaceutical and agrochemical research. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification, and formulation. This technical guide provides a comprehensive overview of the methodologies for determining the solubility of this compound and a framework for presenting the resulting data. While specific experimental solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary protocols to generate and interpret this vital information.

Introduction

This compound (CAS No. 157665-46-8) is a substituted aromatic compound with the molecular formula C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol . It is recognized for its role as a versatile building block in organic synthesis. The presence of the fluoro and nitro groups enhances its reactivity, making it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. Understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and for its potential application in material science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
CAS Number 157665-46-8
Appearance White to off-white solid
Predicted LogP 2.7

Note: LogP is a calculated value and provides a theoretical estimation of the compound's lipophilicity.

Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, with its aromatic ring, nitro group, and ester functionality, suggests a moderate polarity. The tert-butyl group is nonpolar, while the nitro and ester groups are polar. The fluorine atom also contributes to the molecule's polarity. Therefore, it is expected to exhibit good solubility in a range of common organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents are likely to be effective at dissolving this compound due to favorable dipole-dipole interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected, although potentially less than in polar aprotic solvents, as the compound can act as a hydrogen bond acceptor but not a donor.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility is anticipated to be lower in these solvents due to the compound's overall polarity.

Experimental Determination of Solubility

Due to the lack of published quantitative solubility data, experimental determination is necessary. The following are standard protocols for such measurements.

A preliminary qualitative assessment can be performed to quickly gauge solubility in a range of solvents.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small vial.

  • Solvent Addition: Add 1 mL of the selected organic solvent to the vial.

  • Observation: Vigorously agitate the vial for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Classification: Visually classify the solubility as:

    • Soluble: The solid completely dissolves, leaving a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

This method provides precise solubility values.

Experimental Protocol:

  • Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended.

  • Phase Separation: Allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood.

  • Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dried solute) / (Volume of supernatant withdrawn)

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C (Template)

SolventDielectric Constant (at 20°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol32.7Experimental DataCalculated Data
Ethanol24.5Experimental DataCalculated Data
Isopropanol19.9Experimental DataCalculated Data
Acetone20.7Experimental DataCalculated Data
Ethyl Acetate6.02Experimental DataCalculated Data
Dichloromethane9.08Experimental DataCalculated Data
Acetonitrile37.5Experimental DataCalculated Data
Tetrahydrofuran (THF)7.58Experimental DataCalculated Data
Toluene2.38Experimental DataCalculated Data
N,N-Dimethylformamide (DMF)36.7Experimental DataCalculated Data

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent solubility screening of this compound.

G Start Start: Starting Materials (2-fluoro-4-nitrobenzoic acid, tert-butanol) Reaction Esterification Reaction Start->Reaction Reagents & Catalyst Workup Aqueous Workup & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography or Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization PureProduct Pure this compound Characterization->PureProduct Verified Product SolubilityScreening Qualitative Solubility Screening PureProduct->SolubilityScreening QuantitativeAnalysis Quantitative Solubility Measurement (Gravimetric Method) SolubilityScreening->QuantitativeAnalysis Select Solvents DataAnalysis Data Analysis & Tabulation QuantitativeAnalysis->DataAnalysis End End: Solubility Profile DataAnalysis->End

Caption: Workflow for Synthesis and Solubility Determination.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is limited, this guide provides the necessary theoretical background and experimental protocols for researchers to determine this crucial parameter. The provided methodologies for qualitative and quantitative solubility assessment, along with the structured format for data presentation, will aid in the efficient and effective use of this important synthetic intermediate in research and development. The general principles outlined here suggest that polar aprotic solvents are likely to be the most effective for dissolving this compound. Experimental verification is strongly recommended to confirm its solubility profile in solvents relevant to specific applications.

A Technical Guide to Tert-butyl 2-fluoro-4-nitrobenzoate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate (CAS No. 157665-46-8) is a key chemical intermediate with significant applications in the fields of pharmaceutical synthesis, agrochemical development, and materials science.[1] Its unique molecular structure, featuring a fluoro and a nitro group on the benzene ring, imparts desirable reactivity and stability, making it a valuable building block for more complex molecules. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its role as a versatile intermediate in various research and development applications.

Commercial Availability and Physicochemical Properties

This compound is commercially available from a range of chemical suppliers. It is typically supplied as an off-white solid with a purity of ≥96% as determined by HPLC.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 157665-46-8[2]
Molecular Formula C₁₁H₁₂FNO₄[2]
Molecular Weight 241.22 g/mol [3]
Appearance Off-white solid[1]
Purity ≥96% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Table 2: Supplier Information

SupplierProduct Number (Example)
Chem-Impex26233
Allfluoro Pharmaceutical Co. Ltd.APC346513860
Santa Cruz Biotechnology, Inc.sc-286791
Dayang Chem (Hangzhou) Co.,Ltd.DC325513020

Note: This is not an exhaustive list of suppliers. Product numbers are for reference and may vary.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid, followed by the esterification of the resulting carboxylic acid with tert-butanol.

Step 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid

Several methods exist for the synthesis of 2-fluoro-4-nitrobenzoic acid. A common laboratory-scale method involves the oxidation of 2-fluoro-4-nitrotoluene using a strong oxidizing agent such as potassium permanganate.[4]

Experimental Protocol: Oxidation of 2-Fluoro-4-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-fluoro-4-nitrotoluene (1 equivalent), sodium hydroxide (to maintain basic conditions), and water is prepared.

  • Oxidation: Potassium permanganate (a molar excess) is added portion-wise to the stirred mixture at room temperature.

  • Heating: The reaction mixture is then heated to reflux (approximately 95°C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or GC).[4]

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2.[4]

  • Isolation: The precipitated 2-fluoro-4-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization.[4]

Step 2: Esterification of 2-Fluoro-4-nitrobenzoic Acid

The formation of the tert-butyl ester from 2-fluoro-4-nitrobenzoic acid can be accomplished through several methods. A plausible and effective method involves an acid-catalyzed reaction with isobutylene.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-fluoro-4-nitrobenzoic acid (1 equivalent) in an appropriate organic solvent (e.g., dichloromethane) in a pressure-resistant vessel cooled to a low temperature (e.g., -20°C to -7°C), a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is added.[5]

  • Addition of Isobutylene: Liquefied isobutylene (a molar excess) is then added to the cooled solution.[5]

  • Reaction: The vessel is sealed, and the reaction mixture is stirred at a low temperature for several hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a weak base (e.g., triethylamine or a saturated aqueous solution of sodium bicarbonate) to neutralize the acid catalyst.[5] The mixture is then allowed to warm to room temperature.

  • Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Data

Applications and Experimental Workflows

This compound is a versatile intermediate primarily used in the synthesis of more complex molecules in various fields.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for the synthesis of biologically active molecules. The presence of the nitro and fluoro groups allows for a variety of chemical transformations. For instance, the nitro group can be reduced to an amine, which can then be further functionalized to introduce different pharmacophores. The fluorine atom can enhance the metabolic stability and binding affinity of the final drug candidate.

Agrochemicals

In the agrochemical industry, it is utilized in the development of new pesticides and herbicides.[1] The specific structural features of this compound can be incorporated into larger molecules to modulate their biological activity and environmental profile.

Material Science

The compound also finds applications in material science for the creation of specialty polymers and coatings with enhanced properties such as thermal stability and chemical resistance.[1]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-Fluoro-4-nitrotoluene B 2-Fluoro-4-nitrobenzoic Acid A->B Oxidation (e.g., KMnO4) C This compound B->C Esterification (Isobutylene, Acid Catalyst)

Caption: Synthetic pathway for this compound.

Role as a Chemical Intermediate

Intermediate_Role cluster_start Starting Material cluster_transformations Chemical Transformations cluster_products Potential Products A This compound B Nitro Group Reduction (-NO2 -> -NH2) A->B C Nucleophilic Aromatic Substitution (Displacement of -F) A->C D Ester Hydrolysis (-COOtBu -> -COOH) A->D E Bioactive Molecules (Pharmaceuticals, Agrochemicals) B->E C->E F Functionalized Polymers (Material Science) D->F

Caption: Role of this compound as a versatile intermediate.

Conclusion

This compound is a commercially available and valuable chemical intermediate for researchers and professionals in drug discovery, agrochemical synthesis, and material science. Its synthesis from readily available starting materials is achievable through established chemical transformations. The functional groups present in its structure offer multiple avenues for further chemical modification, making it a versatile building block for the creation of a wide range of complex and functional molecules.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-fluoro-4-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl 2-fluoro-4-nitrobenzoate in nucleophilic aromatic substitution (SNAr) reactions. This versatile reagent serves as a key building block in medicinal chemistry and materials science for the synthesis of complex aromatic compounds.[1]

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. This compound is an excellent substrate for SNAr reactions due to the presence of two key activating features: a strongly electron-withdrawing nitro group and a good leaving group, fluoride, positioned ortho to each other. The tert-butyl ester provides steric bulk and can be readily hydrolyzed under acidic conditions if required in subsequent synthetic steps.

The reactivity of the aromatic ring is significantly enhanced by the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the reaction. The fluoride leaving group is readily displaced by a wide range of nucleophiles, including amines, phenols, and thiols, allowing for the synthesis of a diverse array of substituted aromatic compounds. These products are valuable intermediates in the development of pharmaceuticals and advanced materials.[1]

General Reaction Mechanism

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing nitro group.

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, a good leaving group, to yield the final substituted product.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with various nucleophiles. Researchers should note that optimization of reaction conditions such as solvent, base, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of tert-butyl 2-(alkyl/arylamino)-4-nitrobenzoates.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 equivalents)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve this compound in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (K2CO3 or Et3N, 2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenols

This protocol outlines a general procedure for the synthesis of tert-butyl 2-aryloxy-4-nitrobenzoates.

Materials:

  • This compound

  • Phenol or substituted phenol (1.2 equivalents)

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of this compound in DMF, add the phenol (1.2 equivalents) and K2CO3 or Cs2CO3 (1.5 equivalents).

  • Heat the reaction mixture to 80-120 °C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Reaction with Thiols

This protocol provides a general method for the synthesis of tert-butyl 2-(alkyl/arylthio)-4-nitrobenzoates.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Potassium carbonate (K2CO3) or sodium hydride (NaH) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the thiol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.

  • Add a solution of this compound in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical reaction conditions for the SNAr of activated fluoro-nitroaromatic compounds. The yields are illustrative and may vary for this compound depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with Various Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3DMF80485-95
MorpholineEt3NDMSO60690-98
PhenolCs2CO3DMF100880-90
4-Methoxy-phenolK2CO3DMF100682-92
ThiophenolNaHTHFrt288-95
1-ButanethiolK2CO3DMF50385-93

Visualizations

experimental_workflow start Start dissolve Dissolve this compound in Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Stir at Specified Temperature and Time add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for SNAr reactions.

logical_relationships substrate This compound (Electrophile) product Substituted Product substrate->product nucleophile Amine, Phenol, or Thiol (Nucleophile) nucleophile->product base Base (e.g., K2CO3, NaH) activates nucleophile base->nucleophile activates solvent Solvent (e.g., DMF, DMSO, THF) provides reaction medium

Caption: Key components in the SNAr reaction.

Conclusion

The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds. The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The generally high yields and relatively mild reaction conditions make this substrate an attractive building block for combinatorial chemistry and library synthesis.

References

Application Notes: Tert-butyl 2-fluoro-4-nitrobenzoate as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 2-fluoro-4-nitrobenzoate as a strategic building block in the synthesis of biologically active molecules, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. This document includes detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and synthetic workflows.

Introduction

This compound is a valuable bifunctional aromatic building block in medicinal chemistry. Its chemical architecture, featuring an activated fluoro group ortho to a nitro functionality and a sterically protecting tert-butyl ester, allows for a range of selective chemical transformations. The electron-withdrawing nature of the nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be readily removed under acidic conditions in the later stages of a synthetic sequence. These characteristics make it an ideal starting material for the construction of complex heterocyclic scaffolds found in many targeted therapeutics.[1]

Application in the Synthesis of PARP Inhibitors

A prominent application of fluoronitrobenzoic acid derivatives is in the synthesis of PARP inhibitors, a class of drugs that has shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. One such inhibitor, Niraparib, a potent PARP-1 and PARP-2 inhibitor, can be conceptually synthesized from precursors derived from 2-fluoro-4-nitrobenzoic acid. The following sections detail a representative synthetic approach and the biological activity of the resulting class of compounds.

Key Synthetic Transformations

The primary reaction leveraging the unique reactivity of this compound is the nucleophilic aromatic substitution of the fluorine atom. This is typically followed by reduction of the nitro group to an aniline, which then serves as a handle for further annulation or coupling reactions to build the desired heterocyclic core.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)-2-nitrobenzoate

This protocol describes the nucleophilic aromatic substitution of the fluorine atom in this compound with N-Boc-piperazine.

  • Materials:

    • This compound (1.0 eq)

    • N-Boc-piperazine (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask, add this compound and N-Boc-piperazine.

    • Add anhydrous DMF to dissolve the reactants.

    • Add potassium carbonate to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)-2-nitrobenzoate.

Protocol 2: Synthesis of a 2H-indazole-7-carboxamide Precursor

This multi-step protocol outlines a plausible route to a key indazole intermediate for PARP inhibitors, starting from the product of Protocol 1. This pathway is analogous to reported syntheses of Niraparib.

  • Step 1: Reduction of the Nitro Group

    • Dissolve tert-butyl 4-(1-(tert-butoxycarbonyl)piperazin-4-yl)-2-nitrobenzoate in ethanol or methanol.

    • Add a reducing agent such as palladium on carbon (10 mol%) under a hydrogen atmosphere or use a chemical reducing agent like iron powder in the presence of ammonium chloride.

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through celite to remove the catalyst (if applicable) and concentrate the filtrate to obtain the crude tert-butyl 2-amino-4-(1-(tert-butoxycarbonyl)piperazin-4-yl)benzoate.

  • Step 2: Diazotization and Indazole Formation

    • Dissolve the crude aminobenzoate from Step 1 in an appropriate solvent such as a mixture of acetic acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction for 30-60 minutes to form the diazonium salt.

    • This diazonium salt can then be subjected to various cyclization conditions to form the indazole ring. For example, reaction with a suitable carbon source or intramolecular cyclization can be induced. A common method for forming the indazole ring in Niraparib synthesis involves the condensation of a related aminobenzaldehyde with an aniline derivative, followed by cyclization.

  • Step 3: Amidation and Deprotection

    • The carboxylic acid (after deprotection of the tert-butyl ester under acidic conditions, e.g., with trifluoroacetic acid) can be converted to the primary amide, a key pharmacophoric feature of many PARP inhibitors, using standard amide coupling reagents (e.g., HATU, HOBt) and ammonia.

    • The Boc protecting group on the piperazine can be removed with a strong acid like HCl to provide the final precursor for coupling with other fragments.

Quantitative Data: PARP Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of several approved PARP inhibitors against PARP-1 and PARP-2 enzymes. This data provides a benchmark for the potency of compounds synthesized using building blocks like this compound.

CompoundTarget(s)IC₅₀ (nM) [PARP-1]IC₅₀ (nM) [PARP-2]Reference Cell Lines / Assay Conditions
Niraparib PARP-1/23.82.1Cell-free enzymatic assay.[2]
Olaparib PARP-1/21-51-2Cell-free enzymatic assays.[3]
Rucaparib PARP-1/21.46.9Cell-free enzymatic assay.[4]
Talazoparib PARP-1/20.571.8Cell-free enzymatic assay.[5]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by inhibitors derived from this compound.

PARP_Signaling cluster_nucleus Nucleus DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP BER_complex Base Excision Repair (BER) Complex (XRCC1, etc.) PAR->BER_complex recruits DNA_Repair DNA Repair BER_complex->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) PARP_Inhibitor->PARP1 inhibits & traps Replication_Fork_Collapse Replication Fork Collapse & DSB Formation Trapped_PARP->Replication_Fork_Collapse Cell_Death Cell Death (Synthetic Lethality in BRCA-deficient cells) Replication_Fork_Collapse->Cell_Death

PARP Signaling and Inhibition Pathway

EGFR_Signaling cluster_membrane Cell Membrane EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR binds Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Myc, AP-1) ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation, Survival, Growth mTOR->Cell_Proliferation Transcription_Factors->Cell_Proliferation

Simplified EGFR Signaling Pathway
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of a PARP inhibitor using this compound as a starting material.

Synthesis_Workflow Start This compound SNAr Nucleophilic Aromatic Substitution (e.g., with a piperazine derivative) Start->SNAr Reduction Nitro Group Reduction (e.g., H₂, Pd/C) SNAr->Reduction Cyclization Heterocycle Formation (e.g., Indazole synthesis) Reduction->Cyclization Amidation Amide Formation Cyclization->Amidation Deprotection Deprotection (e.g., Boc removal) Amidation->Deprotection Final_Coupling Final Fragment Coupling Deprotection->Final_Coupling Purification Purification & Characterization (Chromatography, NMR, MS) Final_Coupling->Purification Final_Compound Final PARP Inhibitor Biological_Assay Biological Evaluation (PARP Inhibition Assay, Cell Viability) Final_Compound->Biological_Assay Purification->Final_Compound

General Synthetic Workflow for PARP Inhibitors

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the stability of the tert-butyl ester, allows for its strategic incorporation into multi-step synthetic sequences. The conceptual application of this building block in the synthesis of potent PARP inhibitors like Niraparib highlights its significance in modern drug discovery and development. The provided protocols and data serve as a guide for researchers aiming to utilize this compound in their own synthetic endeavors targeting PARP and other enzymes in medicinal chemistry.

References

Application Notes and Protocols for SNAr Reactions Using Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile reaction in organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds to aromatic rings. This method is particularly effective for aromatic systems activated by electron-withdrawing groups. Tert-butyl 2-fluoro-4-nitrobenzoate is an excellent substrate for SNAr reactions. The presence of a strong electron-withdrawing nitro group para to the fluorine atom, and a tert-butyl ester ortho to the fluorine, significantly activates the aromatic ring towards nucleophilic attack. The fluorine atom serves as an excellent leaving group. These electronic features facilitate the substitution of the fluoride with a variety of nucleophiles under relatively mild conditions, making this reagent a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules.[1]

This document provides detailed protocols for the SNAr reaction of this compound with various nucleophiles, including amines, phenols, and thiols.

Reaction Mechanism and Key Components

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism.[2] First, the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized by the electron-withdrawing nitro group. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.[2]

SNAr_Mechanism reactant This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) reactant->meisenheimer + Nu- nucleophile Nucleophile (Nu-H) nucleophile->meisenheimer attacks base Base base->nucleophile activates product Substituted Product meisenheimer->product - F- leaving_group Fluoride Ion (F-)

Caption: General mechanism of the SNAr reaction.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions and yields for the SNAr reaction of this compound with various nucleophiles.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃DMF801285-95
PiperidineK₂CO₃DMSO1006>90
4-MethoxyphenolCs₂CO₃DMF1001880-90
ThiophenolK₂CO₃DMF253>95
BenzylamineEt₃NDMSO80888-98
MorpholineK₂CO₃DMF1006>90

Note: Yields are based on literature for structurally similar compounds and are representative. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

General Considerations:

  • All reactions should be carried out in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases like NaH.

  • Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Reaction with Amine Nucleophiles (e.g., Aniline, Piperidine)

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-4-nitrobenzoate derivatives.[2]

Materials:

  • This compound

  • Amine nucleophile (1.1 - 1.5 equivalents)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF or DMSO).

  • Add the base (2.0 eq) to the solution.

  • Slowly add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Phenol Nucleophiles (e.g., 4-Methoxyphenol)

This protocol outlines the synthesis of 2-aryloxy-4-nitrobenzoate derivatives.

Materials:

  • This compound

  • Phenol nucleophile (1.2 equivalents)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.2 eq) in anhydrous DMF.

  • Add the base (1.5 eq) to the solution.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the reaction to 100-120 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 3: Reaction with Thiol Nucleophiles (e.g., Thiophenol)

This protocol describes the synthesis of 2-(arylthio)-4-nitrobenzoate derivatives.

Materials:

  • This compound

  • Thiol nucleophile (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.1 eq) in DMF.

  • Add K₂CO₃ (1.5 eq) to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Experimental Workflow

SNAr_Workflow start Start setup Dissolve Tert-butyl 2-fluoro-4-nitrobenzoate in Solvent start->setup add_reagents Add Base and Nucleophile setup->add_reagents react Stir at Specified Temperature and Monitor by TLC/LC-MS add_reagents->react workup Aqueous Workup and Extraction react->workup purify Purification by Column Chromatography workup->purify characterize Characterization of Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A generalized workflow for SNAr reactions.

Conclusion

The SNAr reactions of this compound provide a versatile and efficient method for the synthesis of a variety of substituted nitroaromatic compounds.[2] The protocols outlined in these application notes can be readily adapted for different nucleophiles and serve as a valuable starting point for the development of novel molecules in drug discovery and materials science. The generally high yields and relatively mild reaction conditions make this substrate an attractive building block for combinatorial chemistry and library synthesis.[2]

References

Application of Tert-butyl 2-fluoro-4-nitrobenzoate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a versatile building block in organic synthesis, particularly valuable in the construction of various heterocyclic scaffolds.[1][2] The presence of both a fluorine atom and a nitro group on the aromatic ring significantly activates the molecule towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being an excellent leaving group, is positioned ortho to the ester and para to the strongly electron-withdrawing nitro group, rendering the C2 position highly susceptible to nucleophilic attack. This reactivity profile makes this compound a key intermediate in the synthesis of a range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are prevalent motifs in pharmaceuticals and functional materials.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems, leveraging the unique reactivity of this compound.

Synthesis of Benzimidazoles

Benzimidazoles are a critical class of heterocyclic compounds with a wide array of biological activities. The general strategy for synthesizing benzimidazole derivatives from this compound involves a two-step sequence: 1) Nucleophilic aromatic substitution with an ortho-phenylenediamine, followed by 2) Reductive cyclization.

Application Note:

The initial SNAr reaction between this compound and an ortho-phenylenediamine proceeds by the displacement of the fluoride ion. The resulting N-substituted intermediate contains the necessary framework for the subsequent cyclization. The nitro group is then reduced to an amine, which spontaneously undergoes intramolecular condensation with the tert-butoxycarbonyl group (or its hydrolyzed carboxylic acid form) to furnish the benzimidazole ring.

Reaction Pathway for Benzimidazole Synthesis

G A This compound C SNAr Reaction (Nucleophilic Aromatic Substitution) A->C B ortho-Phenylenediamine B->C D Intermediate: tert-Butyl 2-(2-aminoanilino)-4-nitrobenzoate C->D E Reductive Cyclization (e.g., H2/Pd-C or SnCl2) D->E F Benzimidazole Derivative E->F

Caption: General workflow for the synthesis of benzimidazoles.

Experimental Protocol: Synthesis of tert-Butyl 2-(1H-benzo[d]imidazol-2-yl)-5-nitrobenzoate

Materials:

  • This compound

  • ortho-Phenylenediamine

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (H₂) or Tin(II) Chloride (SnCl₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of this compound (1.0 eq) in DMF, add ortho-phenylenediamine (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, tert-butyl 2-(2-aminoanilino)-4-nitrobenzoate.

Step 2: Reductive Cyclization

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours. Alternatively, the reduction can be carried out using SnCl₂ (4.0 eq) in ethanol at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst (if using Pd/C).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired benzimidazole derivative.

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
SNArThis compoundo-PhenylenediamineDMF90585
Reductive Cyclization (H₂)IntermediateH₂/Pd-CMeOH251490
Reductive Cyclization (SnCl₂)IntermediateSnCl₂EtOH78582

Synthesis of Quinoxalines

Quinoxalines are another important class of N-heterocycles. The synthesis of quinoxaline derivatives using this compound can be envisioned through a multi-step process involving the formation of a key α-amino ketone intermediate.

Application Note:

A plausible synthetic route involves an initial SNAr reaction of this compound with an N-protected glycine ester to introduce a two-carbon unit. Subsequent deprotection and reduction of the nitro group would yield an ortho-diamino intermediate. Intramolecular cyclization would then lead to a dihydroquinoxalinone, which can be further oxidized to the quinoxaline. A more direct, albeit challenging, approach would be the reaction with a pre-formed α-amino ketone. A common method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][5]

Plausible Pathway for Quinoxaline Synthesis

G A This compound C SNAr Reaction A->C B N-protected Glycine Ester B->C D Intermediate A C->D E Deprotection & Reduction D->E F ortho-Diamino Intermediate E->F G Intramolecular Cyclization F->G H Dihydroquinoxalinone G->H I Oxidation H->I J Quinoxaline Derivative I->J

Caption: A potential multi-step synthesis of quinoxalines.

Experimental Protocol: Synthesis of tert-Butyl 3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

This protocol describes a general approach that would need to be optimized.

Materials:

  • This compound

  • Ethyl 2-aminopropanoate (Alanine ethyl ester)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

Step 1: Nucleophilic Aromatic Substitution

  • In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl 2-aminopropanoate (1.2 eq) in acetonitrile.

  • Add triethylamine (2.5 eq) and reflux the mixture for 8-12 hours, monitoring by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to get the crude intermediate.

Step 2: Reductive Cyclization

  • To a mixture of the crude intermediate in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux for 4-6 hours until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through Celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate, and partition the residue between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired quinoxalinone derivative.

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
SNArThis compoundEthyl 2-aminopropanoateACN821075
Reductive CyclizationIntermediateFe/NH₄ClEtOH/H₂O80560

Synthesis of Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with significant biological and electronic properties. A potential route to phenazine-1-carboxylic acid derivatives from this compound involves a double SNAr reaction followed by reductive cyclization.

Application Note:

This approach would involve the reaction of this compound with an ortho-aminophenol or ortho-aminothiophenol, followed by a second SNAr reaction with another equivalent of an aniline derivative. The subsequent reductive cyclization of the resulting dinitro diarylamine intermediate would lead to the phenazine core.

Conceptual Pathway for Phenazine Synthesis

G A This compound C First SNAr Reaction A->C B ortho-Aminophenol B->C D Intermediate A C->D F Second SNAr Reaction D->F E Aniline derivative E->F G Dinitro Diarylamine Intermediate F->G H Reductive Cyclization G->H I Phenazine Derivative H->I

Caption: A proposed route for the synthesis of phenazines.

Experimental Protocol: Synthesis of tert-Butyl Phenazine-1-carboxylate

This is a generalized and challenging protocol that would require significant optimization.

Materials:

  • This compound

  • 2-Aminophenol

  • Potassium tert-butoxide

  • Toluene

  • Sodium Hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Sodium dithionite (Na₂S₂O₄)

Procedure:

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of 2-aminophenol (1.0 eq) in anhydrous toluene, add potassium tert-butoxide (1.1 eq) and stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in toluene dropwise.

  • Heat the reaction to 80 °C for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction and quench with saturated ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Step 2: Second Nucleophilic Aromatic Substitution

  • To a solution of the product from Step 1 (1.0 eq) and aniline (1.1 eq) in DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for 12-18 hours.

  • Cool the reaction and carefully quench with water.

  • Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the dinitro diarylamine intermediate by column chromatography.

Step 3: Reductive Cyclization

  • Dissolve the dinitro intermediate in a mixture of ethanol and water.

  • Heat the solution to reflux and add sodium dithionite (5-7 eq) portion-wise.

  • Continue to reflux for 2-4 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the phenazine derivative.

Quantitative Data (Hypothetical):

StepReactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)
First SNArThis compound2-AminophenolToluene80765
Second SNArIntermediate AAnilineDMF1001540
Reductive CyclizationDinitro IntermediateNa₂S₂O₄EtOH/H₂O80350

Conclusion

This compound serves as a valuable and reactive starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its activated aromatic system readily undergoes nucleophilic aromatic substitution, providing a key step in the construction of complex molecular architectures. The protocols outlined above provide a foundation for researchers to explore the synthesis of novel benzimidazoles, quinoxalines, and phenazines. The tert-butyl ester group can be retained in the final product or can be hydrolyzed to the corresponding carboxylic acid, offering an additional point for further functionalization in drug discovery and materials science applications. It is important to note that the provided protocols and quantitative data are illustrative and may require optimization for specific substrates and desired products.

References

Application Notes and Protocols: Ester Hydrolysis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, stable under various reaction conditions. However, its selective cleavage is a critical step in many synthetic pathways. This document provides detailed protocols for the hydrolysis of this compound to yield 2-fluoro-4-nitrobenzoic acid, a key building block in medicinal chemistry.

The presence of the electron-withdrawing fluoro and nitro groups on the benzene ring can influence the reactivity of the molecule, but the hydrolysis of the tert-butyl ester is primarily governed by the stability of the tert-butyl carbocation intermediate. While generally resistant to standard aqueous basic conditions, the cleavage of tert-butyl esters can be effectively achieved under acidic conditions, with Lewis acids, or under specific non-aqueous basic conditions.

This guide outlines three common and effective methods for the hydrolysis of this compound: acid-catalyzed hydrolysis, silica gel-mediated hydrolysis, and non-aqueous basic hydrolysis.

Data Presentation

The following table summarizes the typical reaction conditions and outcomes for the different hydrolysis methods. Please note that these are representative values and may require optimization for specific experimental setups.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Acid-Catalyzed HydrolysisTrifluoroacetic Acid (TFA)DichloromethaneRoom Temperature1 - 4>95
Silica Gel-Mediated HydrolysisChromatography Grade Silica GelTolueneReflux (110)12 - 2485 - 95
Non-Aqueous Basic HydrolysisSodium Hydroxide (NaOH)MeOH/CH2Cl2 (1:9)Room Temperature2 - 690 - 98

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis using Trifluoroacetic Acid (TFA)

This protocol describes the efficient cleavage of the tert-butyl ester using a strong acid, trifluoroacetic acid, at room temperature.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of substrate).

  • To the stirred solution, add trifluoroacetic acid (5.0 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-4-nitrobenzoic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Silica Gel-Mediated Hydrolysis

This method provides a milder alternative to strong acid hydrolysis, utilizing chromatography-grade silica gel as a heterogeneous acid catalyst.[1]

Materials:

  • This compound

  • Toluene

  • Chromatography grade silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Celite®

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

Procedure:

  • To a solution of this compound (1.0 eq) in toluene (20 mL per 1 g of substrate) in a round-bottom flask, add chromatography grade silica gel (10 g per 1 g of substrate).[1]

  • With vigorous stirring, heat the mixture to reflux (approximately 110 °C).[1]

  • Maintain the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a 10% solution of methanol in dichloromethane.

  • Filter the mixture through a pad of Celite® in a Buchner funnel, washing the filter cake with additional 10% methanol in dichloromethane.[1]

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-fluoro-4-nitrobenzoic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 3: Non-Aqueous Basic Hydrolysis

This protocol is suitable for substrates that may be sensitive to strongly acidic conditions. It employs "naked" hydroxide ions in a non-aqueous medium to enhance reactivity.[2][3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 3 N methanolic solution of NaOH.

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (9 mL per 1 mmol of substrate).[4]

  • To the stirred solution, add the 3 N methanolic NaOH solution (1 mL per 1 mmol of substrate, providing 3.0 eq of NaOH). The final solvent ratio will be approximately 9:1 CH₂Cl₂:MeOH.[4]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The hydrolysis is typically complete within 2-6 hours.[2][3]

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Dissolve the residue in water and acidify to pH ~2 with a 1 M HCl solution.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-4-nitrobenzoic acid.[4]

  • Further purification can be achieved through recrystallization if required.

Visualizations

Ester_Hydrolysis_Mechanism ester This compound protonated_ester Protonated Ester Intermediate ester->protonated_ester + H+ carbocation_intermediate Tertiary Carbocation Intermediate (Stable) protonated_ester->carbocation_intermediate Cleavage product 2-Fluoro-4-nitrobenzoic Acid protonated_ester->product + H₂O - H+ isobutylene Isobutylene carbocation_intermediate->isobutylene - H+ H_plus H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis mechanism of this compound.

Experimental_Workflow start Start Dissolve Ester in Solvent reaction Reaction Add Hydrolysis Reagent (e.g., TFA, Silica, or NaOH/MeOH) Monitor by TLC/LC-MS start->reaction workup Workup Quench/Neutralize (if necessary) reaction->workup extraction Extraction Separate Organic and Aqueous Layers workup->extraction drying Drying Dry Organic Layer (e.g., MgSO₄) extraction->drying concentration Concentration Remove Solvent (Rotary Evaporator) drying->concentration purification Purification (Optional) Recrystallization or Column Chromatography concentration->purification product Final Product 2-Fluoro-4-nitrobenzoic Acid concentration->product If pure enough purification->product

Caption: Generalized experimental workflow for the hydrolysis of this compound.

References

Application Notes and Protocols for the Reduction of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical reduction of the nitro group in tert-butyl 2-fluoro-4-nitrobenzoate to synthesize its corresponding amine, tert-butyl 4-amino-2-fluorobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the resulting aniline serves as a versatile building block.[1]

Introduction

This compound is a commercially available nitroaromatic compound. Its reduction to tert-butyl 4-amino-2-fluorobenzoate is a key transformation that converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. This amino derivative is a valuable intermediate in the development of therapeutic agents and other biologically active molecules. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of the final products.

This document outlines two primary methods for this reduction: catalytic hydrogenation using palladium on carbon (Pd/C) and chemical reduction using iron powder. Both methods are widely applicable for the reduction of nitroaromatics and have been adapted here to provide detailed protocols for the specific substrate.

Chemical Transformation

This compound This compound Tert-butyl 4-amino-2-fluorobenzoate Tert-butyl 4-amino-2-fluorobenzoate This compound->Tert-butyl 4-amino-2-fluorobenzoate Reduction (e.g., H₂/Pd/C or Fe/NH₄Cl)

Caption: Chemical transformation of this compound.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, offering high activity and selectivity.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (approximately 10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium) to the solution under a stream of inert gas.

  • Seal the reaction vessel and purge the system with the inert gas before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude tert-butyl 4-amino-2-fluorobenzoate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Method 2: Chemical Reduction with Iron Powder

Reduction of aromatic nitro compounds using iron powder in the presence of an acid or an ammonium salt is a classical and highly effective method. This procedure is often preferred for its cost-effectiveness and tolerance to various functional groups.

Experimental Protocol: Iron Powder Reduction

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl) or Acetic Acid (AcOH)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), ethanol, and water (a common solvent ratio is 2:1 to 4:1 ethanol:water).

  • Add iron powder (typically 3-5 equivalents) and ammonium chloride (typically 3-5 equivalents) to the mixture. Alternatively, acetic acid can be used instead of ammonium chloride.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction is generally complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

The following table summarizes the expected outcomes for the reduction of this compound based on typical results for similar nitroaromatic compounds.

MethodReagents and ConditionsTypical Reaction TimeTypical YieldNotes
Catalytic Hydrogenation 10% Pd/C, H₂ (1-4 atm), EtOH or EtOAc, Room Temp.2 - 6 hours>95%Clean reaction with easy work-up. The catalyst is pyrophoric and must be handled with care. Side-reactions like dehalogenation are possible but usually minimal under mild conditions.
Iron Powder Reduction Fe powder, NH₄Cl or AcOH, EtOH/H₂O, Reflux1 - 4 hours85 - 95%Cost-effective and robust method. The work-up is more extensive due to the removal of iron salts. Tolerant of many functional groups.

Product Characterization: Tert-butyl 4-amino-2-fluorobenzoate

The final product, tert-butyl 4-amino-2-fluorobenzoate, should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

  • Appearance: Off-white to yellow crystalline powder.[1]

  • Molecular Formula: C₁₁H₁₄FNO₂[1]

  • Molecular Weight: 211.24 g/mol [1]

Spectroscopic Data (Predicted/Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.7-7.8 (t, 1H, Ar-H), 6.3-6.4 (m, 2H, Ar-H), 3.9 (br s, 2H, -NH₂), 1.55 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O), 163.0 (d, J=245 Hz, C-F), 152.0 (d, J=12 Hz, C-NH₂), 133.0 (d, J=10 Hz, Ar-C), 110.0 (d, J=3 Hz, Ar-C), 108.0 (d, J=25 Hz, Ar-C), 101.0 (d, J=3 Hz, Ar-C), 81.5 (O-C(CH₃)₃), 28.0 (-C(CH₃)₃).

  • IR (KBr, cm⁻¹): 3450-3250 (N-H stretching), 2980 (C-H stretching), 1700 (C=O stretching), 1620 (N-H bending), 1580, 1520 (aromatic C=C stretching), 1250 (C-O stretching), 1150 (C-F stretching).

  • Mass Spectrometry (ESI+): m/z 212.1 [M+H]⁺, 234.1 [M+Na]⁺.[2]

Workflow Diagrams

cluster_0 Catalytic Hydrogenation Workflow Dissolve Substrate Dissolve Substrate Add Pd/C Add Pd/C Dissolve Substrate->Add Pd/C Inert Atmosphere Hydrogenation Hydrogenation Add Pd/C->Hydrogenation H₂ Atmosphere Filtration Filtration Hydrogenation->Filtration Through Celite Solvent Removal Solvent Removal Filtration->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for catalytic hydrogenation.

cluster_1 Iron Powder Reduction Workflow Combine Reagents Combine Reagents Reflux Reflux Combine Reagents->Reflux Substrate, Fe, NH₄Cl, EtOH/H₂O Filtration Filtration Reflux->Filtration Through Celite Work-up Work-up Filtration->Work-up Aqueous Extraction Solvent Removal Solvent Removal Work-up->Solvent Removal Rotary Evaporation Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for iron powder reduction.

Safety Considerations

  • Catalytic Hydrogenation: Palladium on carbon is pyrophoric when dry and should be handled with care, preferably in a wet state and under an inert atmosphere. Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested. The reduction of nitro compounds is exothermic and may require cooling, especially on a larger scale.

  • Iron Powder Reduction: The reaction with iron powder is generally less hazardous than catalytic hydrogenation. However, standard laboratory safety precautions, such as wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood, should be followed. The reaction can be exothermic, and appropriate temperature control should be in place.

Conclusion

The reduction of the nitro group in this compound to the corresponding amine is a straightforward yet crucial transformation. Both catalytic hydrogenation with Pd/C and chemical reduction with iron powder are effective methods to achieve this. The choice between the two methods will depend on factors such as available equipment, cost considerations, and the scale of the reaction. The provided protocols offer detailed guidance for successfully performing this synthesis and purifying the valuable amine intermediate for further use in drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of tert-butyl 2-fluoro-4-nitrobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that can be selectively targeted for derivatization, enabling the synthesis of a diverse range of complex molecules.

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by two potential pathways:

  • C-F Bond Activation: The fluorine atom, positioned ortho to the strongly electron-withdrawing nitro group, is activated towards oxidative addition to a low-valent palladium complex. This pathway is particularly relevant for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

  • Denitrative Coupling: The nitro group can serve as a leaving group in certain palladium-catalyzed reactions, such as Heck and Sonogashira couplings. This "denitrative" pathway offers an alternative to traditional cross-coupling reactions that rely on halide leaving groups.

These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle can be generalized into three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination/deprotonation (for other couplings), and reductive elimination.

Palladium Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation / Coordination pd_intermediate->transmetalation pd_coupled R-Pd(II)L₂-R' transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product substrate R-X (Ar-F or Ar-NO₂) substrate->oxidative_addition reagent R'-M (e.g., Ar'B(OH)₂) reagent->transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-F Activation)

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, the reaction is expected to proceed via activation of the C-F bond, facilitated by the electron-withdrawing nitro group.[1][2]

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Fluorides

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane1101680-90
3-Thienylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O802475-85
4-Acetylphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901870-80

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, RuPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DME)

  • Degassed water

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination (C-F Activation)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[3][4] For this compound, the reaction is anticipated to occur at the C-F position. The use of bulky, electron-rich phosphine ligands is crucial for this transformation.[5]

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012-2480-95
AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1101875-90
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF801685-98
DiethylaminePd(OAc)₂ / P(tBu)₃Cs₂CO₃Toluene1002470-85

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk tube or reaction vial.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling (Denitrative)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond.[6] For nitroarenes, a denitrative pathway has been reported, where the nitro group acts as the leaving group.[7][8] This provides an alternative synthetic route for the functionalization of this compound.

Data Presentation: Typical Conditions for Denitrative Sonogashira Coupling of Nitroarenes

Terminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1202470-85
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF801265-80
TrimethylsilylacetylenePd(dba)₂ / P(tBu)₃DBUToluene1001875-90
Ethynylbenzene[DTBNpP]Pd(crotyl)ClTMPDMSORT680-95

Experimental Protocol: Denitrative Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (2-5 mol%)

  • Ligand (optional, e.g., Xantphos, PPh₃) (4-10 mol%)

  • Copper(I) iodide (CuI) (optional, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, Et₃N, DBU) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DMF, toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, ligand (if used), and CuI (if used).

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction mixture at the desired temperature (RT to 120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling (Denitrative)

The Heck reaction forms a C-C bond between an aryl or vinyl halide (or in this case, a nitroarene) and an alkene.[9] A denitrative Heck reaction provides a pathway to introduce a vinyl group at the 4-position of the starting material.

Data Presentation: Typical Conditions for Denitrative Heck Coupling of Nitroarenes

AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / PPh₃K₂CO₃DMA1302460-75
n-Butyl acrylatePdCl₂ / P(o-tol)₃Et₃NDMF1201870-85
AcrylonitrilePd(dba)₂NaOAcNMP1403655-70
CyclohexenePd(OAc)₂Ag₂CO₃Toluene1102450-65

Experimental Protocol: Denitrative Heck Coupling

This protocol is a general guideline for the denitrative Heck reaction.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)

  • Ligand (optional, e.g., PPh₃, P(o-tol)₃) (4-10 mol%)

  • Base (e.g., K₂CO₃, Et₃N, NaOAc) (1.5-2.5 equiv)

  • High-boiling polar aprotic solvent (e.g., DMF, DMA, NMP)

Procedure:

  • To a sealable reaction tube, add this compound, the palladium catalyst, ligand (if used), and the base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent and the alkene via syringe.

  • Seal the tube and heat the mixture to the desired temperature (typically 120-140 °C) for 18-36 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

The general workflow for a palladium-catalyzed cross-coupling experiment is outlined below. It emphasizes the need for an inert atmosphere to prevent catalyst degradation and unwanted side reactions.

Experimental Workflow start Start setup Assemble and dry glassware under inert atmosphere (Ar or N₂) start->setup add_reagents Add solid reagents: Substrate, Coupling Partner, Catalyst, Ligand, Base setup->add_reagents add_solvents Add degassed solvent(s) and liquid reagents add_reagents->add_solvents reaction Stir at specified temperature and monitor by TLC or GC/MS add_solvents->reaction workup Quench reaction and perform aqueous workup reaction->workup purify Purify product by column chromatography workup->purify characterize Characterize the purified product (NMR, MS, etc.) purify->characterize end_node End characterize->end_node

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols: Use of Tert-butyl 2-fluoro-4-nitrobenzoate in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Tert-butyl 2-fluoro-4-nitrobenzoate as a versatile building block in solid-phase organic synthesis, particularly for the construction of benzimidazole libraries. The inherent reactivity of the fluoro and nitro functionalities allows for a robust and modular synthetic approach to generate diverse molecular scaffolds of interest in medicinal chemistry and drug discovery.

Introduction

This compound is a valuable reagent in modern organic synthesis. In the context of solid-phase synthesis, its utility is primarily demonstrated as a precursor to a linker for the generation of diverse heterocyclic compounds. The 2-fluoro and 4-nitro substituents on the benzene ring activate the molecule for nucleophilic aromatic substitution (SNAr), providing a key handle for diversification. Following this, the nitro group can be readily reduced to an amine, which then serves as a reactive center for cyclization reactions.

This document outlines a comprehensive protocol for the solid-phase synthesis of a benzimidazole library. The synthesis commences with the deprotection of the tert-butyl ester to reveal the carboxylic acid, which is then anchored to a solid support. Subsequent steps involve nucleophilic aromatic substitution, nitro group reduction, and cyclocondensation to form the benzimidazole core, followed by cleavage from the resin to yield the final products.

Data Presentation

The following table summarizes the typical quantitative data for the solid-phase synthesis of a benzimidazole library using a 2-fluoro-4-nitrobenzoic acid linker precursor. The data is based on analogous syntheses reported in the literature and represents expected outcomes under optimized conditions.[1]

StepReagents and ConditionsTime (h)Yield (%)Purity (%)
Resin Loading 2-Fluoro-4-nitrobenzoic acid, DIC, DMAP, Wang Resin, DMF16QuantitativeN/A
Nucleophilic Aromatic Substitution Primary Amine, DIEA, NMP18>95>95
Nitro Reduction SnCl2·2H2O, DMF5>90>90
Benzimidazole Formation Aldehyde, Air (Oxidation), DMF12>85>90
Cleavage 50% TFA in DCM0.5~40 (overall)>90

Experimental Protocols

Protocol 1: Preparation of 2-Fluoro-4-nitrobenzoic Acid Functionalized Wang Resin

This protocol describes the initial deprotection of this compound and subsequent loading onto a solid support.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Deprotection of Tert-butyl ester:

    • Dissolve this compound in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to obtain 2-fluoro-4-nitrobenzoic acid.

  • Resin Swelling:

    • Place Wang resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.

  • Esterification:

    • In a separate flask, dissolve 2-fluoro-4-nitrobenzoic acid (3 eq. relative to resin loading) in DMF.

    • Add DIC (3 eq.) and DMAP (0.1 eq.) to the solution.

    • Add the activated acid solution to the swollen resin.

    • Shake the mixture at room temperature for 16 hours.

  • Washing:

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Benzimidazole Library

This protocol outlines the diversification and cyclization steps on the solid support.

Materials:

  • 2-Fluoro-4-nitrobenzoyl Wang Resin

  • A library of primary amines

  • N,N-Diisopropylethylamine (DIEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • A library of aldehydes

  • DMF

  • TFA

  • DCM

Procedure:

  • Nucleophilic Aromatic Substitution (SNAr):

    • Swell the 2-fluoro-4-nitrobenzoyl Wang resin in NMP.

    • Add a solution of the desired primary amine (5 eq.) and DIEA (5 eq.) in NMP to the resin.

    • Shake the mixture at room temperature for 18 hours.

    • Wash the resin with NMP (3x), DCM (3x), and Methanol (3x).

  • Nitro Group Reduction:

    • Swell the resin in DMF.

    • Add a solution of SnCl2·2H2O (10 eq.) in DMF.

    • Shake the mixture at room temperature for 5 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Benzimidazole Formation:

    • Swell the resin in DMF.

    • Add a solution of the desired aldehyde (5 eq.) in DMF.

    • Shake the mixture at room temperature for 12 hours, leaving the vessel open to the air to facilitate oxidative cyclization.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

  • Cleavage:

    • Treat the resin with a 50% solution of TFA in DCM for 30 minutes.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure to yield the crude benzimidazole product.

    • Purify the product by an appropriate method (e.g., preparative HPLC).

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_synthesis Solid-Phase Synthesis cluster_end Final Product start This compound deprotection Deprotection (TFA/DCM) start->deprotection loading Resin Loading (Wang Resin, DIC, DMAP) deprotection->loading snar Nucleophilic Aromatic Substitution (R-NH2) loading->snar reduction Nitro Reduction (SnCl2) snar->reduction cyclization Benzimidazole Formation (Aldehyde, Air) reduction->cyclization cleavage Cleavage (TFA/DCM) cyclization->cleavage product Benzimidazole Library cleavage->product

Caption: Overall workflow for the solid-phase synthesis of a benzimidazole library.

signaling_pathway cluster_resin Solid Support cluster_synthesis On-Resin Chemistry cluster_product Cleaved Product Resin Wang Resin Linker Resin-Bound 2-Fluoro-4-nitrobenzoate Resin->Linker Esterification Substituted Resin-Bound 2-Amino-4-nitrobenzoate Derivative Linker->Substituted S(N)Ar with R-NH2 Diamine Resin-Bound 2,4-Diaminobenzoate Derivative Substituted->Diamine Reduction of NO2 Benzimidazole Resin-Bound Benzimidazole Diamine->Benzimidazole Cyclization with Aldehyde FinalProduct Substituted Benzimidazole Benzimidazole->FinalProduct Cleavage (TFA)

Caption: Chemical transformations on the solid support during benzimidazole synthesis.

References

Application Notes and Protocols: Tert-butyl 2-fluoro-4-nitrobenzoate as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-fluoro-4-nitrobenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the fields of pharmaceutical development, agrochemicals, and materials science.[1] Its utility stems from the orthogonal reactivity of its functional groups: the tert-butyl ester serves as a robust protecting group for the carboxylic acid, while the electron-withdrawing nitro group and the strategically positioned fluorine atom provide handles for diverse chemical transformations. This document provides a comprehensive overview of its applications, relevant experimental protocols, and key chemical properties.

Introduction

In the complex world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high yield and selectivity. Tert-butyl esters are widely recognized as effective protecting groups for carboxylic acids due to their stability under a variety of reaction conditions and their clean deprotection under acidic conditions. This compound incorporates this protective functionality within a scaffold primed for further synthetic elaboration, making it a highly useful building block for the synthesis of complex molecules.[1]

Chemical Properties and Data

PropertyValueReference
CAS Number 157665-46-8[2]
Molecular Formula C₁₁H₁₂FNO₄[2]
Molecular Weight 241.22 g/mol [2]
Appearance White to pale yellow crystalline powder
Melting Point Not available
Boiling Point Not available
SMILES CC(C)(C)OC(=O)C1=C(C=C(C=C1)--INVALID-LINK--[O-])F[2]
InChI InChI=1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(13(15)16)6-9(8)12/h4-6H,1-3H3[2]

Applications

The unique combination of a protected carboxylic acid, a nitro group, and a fluorine atom makes this compound a valuable precursor in several areas:

  • Pharmaceutical Development: It serves as a key intermediate in the synthesis of biologically active molecules and pharmaceuticals. The fluoro and nitro substituents enhance its reactivity, making it an ideal starting material for developing new drugs.[1]

  • Agrochemicals: This compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[1]

  • Material Science: It finds application in the creation of advanced polymers and coatings with enhanced properties such as improved thermal stability and chemical resistance.[1]

  • Organic Synthesis: As a versatile building block, it allows chemists to construct more complex molecules through various reaction pathways.[1]

Experimental Protocols

While specific protocols for the direct use of this compound as a protecting group reagent are not widely documented, its primary utility lies in being a stable intermediate. The following protocols detail the synthesis of its precursor and the general principles of tert-butyl ester protection and deprotection, which are integral to its application.

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Precursor)

This protocol describes the oxidation of 2-fluoro-4-nitrotoluene to the corresponding benzoic acid.

Method A: Permanganate Oxidation

  • Materials: 2-fluoro-4-nitrotoluene, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), tetrabutylammonium bromide, hydrochloric acid (HCl), Celite.

  • Procedure:

    • A mixture of 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), and 1.0 L of 1N NaOH is stirred at room temperature.

    • Potassium permanganate (20.0 g) is added, and the mixture is heated to 95 °C with stirring.

    • Additional 30.0 g portions of KMnO₄ are added after 2 and 3 hours.

    • After stirring at 95 °C for an additional 10 hours, the reaction is cooled to room temperature.

    • The mixture is filtered through Celite to remove manganese dioxide (MnO₂).

    • The filtrate is acidified to pH 2 with concentrated HCl, leading to the precipitation of an off-white solid.

    • The solid is collected by vacuum filtration to yield 2-fluoro-4-nitrobenzoic acid (27.3 g, 73.7% yield).[3]

Method B: Chromium Trioxide Oxidation

  • Materials: 2-fluoro-4-nitrotoluene, periodic acid, chromium trioxide, acetonitrile, methylene chloride.

  • Procedure:

    • Periodic acid (1.69 g, 7.41 mmol) is dissolved in acetonitrile (25 mL) with vigorous stirring.

    • Chromium trioxide (0.16 g, 1.60 mmol) is added to the solution.

    • 2-Fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) is added, resulting in an immediate exothermic reaction and the formation of a white precipitate.

    • After stirring for 1 hour, the supernatant is decanted, and the solvent is evaporated.

    • The residue is extracted with methylene chloride and water.

    • The organic layer is dried and concentrated to afford 2-fluoro-4-nitrobenzoic acid (0.32 g, 81% yield).[3]

Protocol 2: General Procedure for Tert-butyl Esterification of a Carboxylic Acid

This is a general method for the protection of a carboxylic acid, such as 2-fluoro-4-nitrobenzoic acid, as a tert-butyl ester.

  • Materials: Carboxylic acid (e.g., 2-fluoro-4-nitrobenzoic acid), tert-butanol, dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) and tert-butanol (1.5 equivalents) in DCM.

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC (1.1 equivalents) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to obtain the tert-butyl ester.

Protocol 3: General Procedure for Deprotection of a Tert-butyl Ester

The tert-butyl ester group is readily cleaved under acidic conditions.

  • Materials: Tert-butyl ester, trifluoroacetic acid (TFA), dichloromethane (DCM).

  • Procedure:

    • Dissolve the tert-butyl ester in DCM.

    • Add an excess of TFA (typically 20-50% v/v in DCM).

    • Stir the reaction at room temperature for 1-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected carboxylic acid.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key chemical transformations discussed.

Synthesis_of_Precursor 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrobenzoic Acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic Acid Oxidation (KMnO4 or CrO3)

Caption: Synthesis of the precursor, 2-fluoro-4-nitrobenzoic acid.

Tert_butyl_Ester_Protection Carboxylic Acid Carboxylic Acid Tert-butyl Ester Tert-butyl Ester Carboxylic Acid->Tert-butyl Ester tert-Butanol, DCC, DMAP

Caption: General workflow for tert-butyl ester protection of a carboxylic acid.

Deprotection_of_Tert_butyl_Ester Tert-butyl Ester Tert-butyl Ester Carboxylic Acid Carboxylic Acid Tert-butyl Ester->Carboxylic Acid Trifluoroacetic Acid (TFA)

Caption: General workflow for the deprotection of a tert-butyl ester.

Conclusion

This compound is a highly functionalized and valuable intermediate for synthetic chemists. The tert-butyl ester provides robust protection for the carboxylic acid, allowing for selective transformations at the aromatic ring. The presence of the fluoro and nitro groups opens up a wide array of synthetic possibilities, including nucleophilic aromatic substitution, reduction of the nitro group to an amine, and subsequent derivatization. These features make it a key building block in the synthesis of complex target molecules in the pharmaceutical, agrochemical, and materials science industries.

References

Application Notes and Protocols: Flow Chemistry Applications of Tert-butyl 2-fluoro-4-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of tert-butyl 2-fluoro-4-nitrobenzoate in flow chemistry, focusing on nucleophilic aromatic substitution (SNAr) reactions. While direct literature on the flow chemistry of this specific compound is limited, its structural features—a fluorine atom activated by a para-nitro group—make it an excellent candidate for continuous flow processes that offer enhanced safety, efficiency, and scalability over traditional batch methods.[1][2]

The protocols and data presented here are based on well-established principles of flow chemistry applied to analogous compounds, such as 2,4-difluoronitrobenzene, and serve as a guide for developing robust synthetic methods.[3][4]

Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow

The primary application of this compound in flow chemistry is expected to be in SNAr reactions. The electron-withdrawing nitro group strongly activates the aromatic ring, facilitating the displacement of the fluoride leaving group by a wide range of nucleophiles.[4] This reaction is fundamental in the synthesis of various pharmaceuticals and agrochemicals.[5]

A representative SNAr reaction is the synthesis of tert-butyl 2-(morpholin-4-yl)-4-nitrobenzoate, a key intermediate in medicinal chemistry.

Reaction Scheme:

Continuous flow processing offers significant advantages for this type of reaction, including precise control over reaction temperature, residence time, and stoichiometry, leading to improved yields, selectivity, and safety, especially when dealing with exothermic reactions.[1][2]

Experimental Protocol: Continuous Flow Synthesis of tert-Butyl 2-(morpholin-4-yl)-4-nitrobenzoate

This protocol describes a hypothetical continuous flow setup for the SNAr reaction between this compound and morpholine.

Materials:

  • This compound

  • Morpholine

  • Ethanol (or other suitable solvent)

  • Syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel)

  • Back pressure regulator (BPR)

  • Collection vessel

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in ethanol.

    • Solution B: Prepare a 1.0 M solution of morpholine in ethanol.

  • System Setup:

    • Assemble the flow reactor system as depicted in the workflow diagram below.

    • Prime Pump A with Solution A and Pump B with Solution B.

    • Set the flow rates of both pumps to 0.5 mL/min for a total flow rate of 1.0 mL/min.

    • Set the temperature of the reactor coil to 80 °C.

    • Set the back pressure regulator to 10 bar to prevent solvent boiling.[1]

  • Reaction Execution:

    • Start the pumps to introduce the reagent solutions into the T-mixer.

    • The combined stream flows through the heated reactor coil. With a 10 mL reactor coil, the residence time will be 10 minutes.

    • The reaction mixture exits the reactor and is collected in the collection vessel.

  • Work-up and Analysis:

    • The collected crude product can be analyzed by techniques such as HPLC or GC-MS to determine conversion and purity.

    • The product can be isolated by standard purification techniques, such as crystallization or chromatography.

Data Presentation: Expected Reaction Parameters

The following table summarizes the expected reaction parameters and outcomes for the continuous flow synthesis of tert-butyl 2-(morpholin-4-yl)-4-nitrobenzoate, based on typical values for similar SNAr reactions in flow.

ParameterValueReference
Substrate Concentration0.5 MAnalogous Reactions
Nucleophile Concentration1.0 MAnalogous Reactions
SolventEthanol[4]
Total Flow Rate1.0 mL/min[1]
Reactor Volume10 mL[1]
Residence Time10 min[1]
Temperature80 °C[1]
Pressure10 bar[1]
Expected Conversion>95%Analogous Reactions
Expected Yield>90%Analogous Reactions

Experimental Workflow Diagram

Flow_SNAr Workflow for Continuous Flow SNAr cluster_reagents Reagent Delivery cluster_system Flow Reactor System cluster_collection Product Collection & Analysis A Solution A: This compound in Ethanol Mixer T-Mixer A->Mixer B Solution B: Morpholine in Ethanol B->Mixer Reactor Heated Reactor Coil (10 mL, 80 °C) Mixer->Reactor 1.0 mL/min BPR Back Pressure Regulator (10 bar) Reactor->BPR Residence Time = 10 min Collection Collection Vessel BPR->Collection Analysis Analysis (HPLC, GC-MS) Collection->Analysis Flow_Nitration Logical Flow for Synthesis via Nitration cluster_starting_materials Starting Materials cluster_process Flow Chemistry Process cluster_output Output SM1 tert-Butyl 2-fluorobenzoate Mixing Microreactor/Static Mixer SM1->Mixing SM2 Nitrating Mixture (HNO3/H2SO4) SM2->Mixing Reaction Controlled Residence Time & Temperature Mixing->Reaction Quenching Continuous Quench Reaction->Quenching Product This compound Quenching->Product

References

Synthesis of Pharmaceutical Intermediates from Tert-butyl 2-fluoro-4-nitrobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from Tert-butyl 2-fluoro-4-nitrobenzoate. This versatile building block allows for the strategic introduction of various functionalities through nucleophilic aromatic substitution, followed by nitro group reduction and optional ester hydrolysis, paving the way for the creation of a diverse range of complex molecules for drug discovery and development.[1][2]

Introduction

This compound is a key starting material in medicinal chemistry due to its activated aromatic ring system. The presence of a fluorine atom at the 2-position and a strong electron-withdrawing nitro group at the 4-position makes the C-2 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a variety of amine, oxygen, and sulfur nucleophiles. Subsequent reduction of the nitro group to an amine provides a crucial handle for further derivatization, such as amide bond formation. Finally, the tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, another key functional group in many pharmaceutical compounds.

Core Synthetic Pathways

The synthesis of pharmaceutical intermediates from this compound generally follows a two or three-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride with a nucleophile.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine.

  • Ester Hydrolysis (Optional): Cleavage of the tert-butyl ester to the carboxylic acid.

This document provides detailed protocols and compiled data for each of these key transformations.

Section 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of utilizing this compound. The electron-withdrawing nitro group, para to the fluorine atom, stabilizes the intermediate Meisenheimer complex, thus facilitating the substitution. A variety of nucleophiles can be employed, with amines being particularly common in pharmaceutical synthesis.

Experimental Data Summary

The following table summarizes representative SNAr reactions with various amine nucleophiles, providing a comparative overview of reaction conditions and yields.

NucleophileReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
PiperidinePiperidine (1.2 eq.), K₂CO₃ (2.0 eq.)DMSO128092
MorpholineMorpholine (1.2 eq.), K₂CO₃ (2.0 eq.)DMSO128095
BenzylamineBenzylamine (1.2 eq.), Et₃N (2.0 eq.)DMF1610088
Experimental Protocol: SNAr with a Secondary Amine (e.g., Morpholine)

This protocol describes a general procedure for the synthesis of Tert-butyl 2-(morpholino)-4-nitrobenzoate.

Materials:

  • This compound (1.0 eq.)

  • Morpholine (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Dissolve the starting materials in a minimal amount of DMSO.

  • Add morpholine (1.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Section 2: Nitro Group Reduction

The reduction of the nitro group to a primary amine is a critical step, as the resulting aniline derivative is a versatile intermediate for further functionalization. Several methods are available for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.

Experimental Data Summary

The following table summarizes various reported methods for the reduction of the nitro group in substituted nitroarenes, providing a comparative overview of reaction conditions and yields.

ProductReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
Tert-butyl 4-amino-2-(morpholino)benzoateH₂ (1 atm), 10% Pd/CEthanol425>95
Tert-butyl 4-amino-2-(piperidin-1-yl)benzoateFe powder, NH₄Cl (aq)Ethanol/Water28085-90
Tert-butyl 4-amino-2-(benzylamino)benzoateSnCl₂·2H₂OEthanol37890
Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general procedure for the reduction of the nitro group using palladium on carbon as a catalyst.

Materials:

  • Tert-butyl 2-(substituted)-4-nitrobenzoate (1.0 eq.)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)

  • Round-bottom flask or hydrogenation vessel

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve the Tert-butyl 2-(substituted)-4-nitrobenzoate (1.0 eq.) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step.

Section 3: Tert-butyl Ester Hydrolysis

The final step in this synthetic sequence is often the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This is typically achieved under acidic conditions.

Experimental Data Summary
ProductReagents & ConditionsSolventTime (h)Temp (°C)Yield (%)
4-Amino-2-(morpholino)benzoic acidTrifluoroacetic acid (TFA)Dichloromethane (DCM)225>90
4-Amino-2-(piperidin-1-yl)benzoic acid4M HCl in DioxaneDioxane425>90
Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol describes a general procedure for the deprotection of the tert-butyl ester using trifluoroacetic acid.

Materials:

  • Tert-butyl 4-amino-2-(substituted)benzoate (1.0 eq.)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Tert-butyl 4-amino-2-(substituted)benzoate (1.0 eq.) in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The crude product can be purified by recrystallization or precipitation.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations described in these application notes.

Synthesis_Workflow This compound This compound S_N_Ar Nucleophilic Aromatic Substitution This compound->S_N_Ar Tert-butyl 2-(substituted)-4-nitrobenzoate Tert-butyl 2-(substituted)-4-nitrobenzoate S_N_Ar->Tert-butyl 2-(substituted)-4-nitrobenzoate Reduction Nitro Group Reduction Tert-butyl 2-(substituted)-4-nitrobenzoate->Reduction Tert-butyl 4-amino-2-(substituted)benzoate Tert-butyl 4-amino-2-(substituted)benzoate Reduction->Tert-butyl 4-amino-2-(substituted)benzoate Hydrolysis Ester Hydrolysis Tert-butyl 4-amino-2-(substituted)benzoate->Hydrolysis 4-Amino-2-(substituted)benzoic acid 4-Amino-2-(substituted)benzoic acid Hydrolysis->4-Amino-2-(substituted)benzoic acid

Caption: Overall synthetic workflow from this compound.

SNAr_Mechanism Aromatic_Ring This compound Meisenheimer_Complex Meisenheimer Complex (Intermediate) Aromatic_Ring->Meisenheimer_Complex + Nucleophile Nucleophile Nucleophile (e.g., R₂NH) Product Tert-butyl 2-(substituted)-4-nitrobenzoate Meisenheimer_Complex->Product - Fluoride Leaving_Group Fluoride Ion

Caption: Simplified mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common method utilizing di-tert-butyl dicarbonate (Boc-anhydride) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Issue 1: Low or No Product Yield

Possible Causes:

  • Inactive Reagents: The di-tert-butyl dicarbonate may have decomposed, or the DMAP catalyst may be inactive.

  • Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.

  • Presence of Water: Moisture in the reagents or solvent can hydrolyze the Boc-anhydride and the product.

  • Poor Quality Starting Material: Impurities in the 2-fluoro-4-nitrobenzoic acid can interfere with the reaction.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Use a fresh bottle of di-tert-butyl dicarbonate. It can decompose over time, especially if exposed to moisture.

    • Ensure the DMAP is pure and dry.

  • Optimize Reaction Conditions:

    • Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Gently heat the reaction mixture (e.g., to 40-50 °C) if it is proceeding slowly at room temperature.

  • Ensure Anhydrous Conditions:

    • Use anhydrous solvents.

    • Dry the 2-fluoro-4-nitrobenzoic acid before use if necessary.

  • Purify Starting Material:

    • If the purity of the 2-fluoro-4-nitrobenzoic acid is questionable, consider recrystallizing it before use.

Issue 2: Presence of Unreacted 2-fluoro-4-nitrobenzoic acid in the Product

Possible Cause:

  • Incomplete Reaction: The reaction has not gone to completion.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Add a slight excess of di-tert-butyl dicarbonate and DMAP.

  • Extend Reaction Time: Allow the reaction to stir for a longer period.

  • Optimize Temperature: As mentioned previously, gentle heating can improve the reaction rate.

  • Purification: Unreacted starting material can typically be removed during the work-up by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution.

Issue 3: Formation of Side Products

Possible Side Reactions:

  • Hydrolysis of the Product: The desired tert-butyl ester can hydrolyze back to the carboxylic acid if exposed to acidic or basic aqueous conditions for an extended period during work-up.

  • Nucleophilic Aromatic Substitution (SNAr): The fluoride on the aromatic ring can be displaced by nucleophiles present in the reaction mixture, although this is less likely under the relatively mild conditions of the Boc-anhydride method compared to harsher, high-temperature reactions. Potential nucleophiles could include residual water or the carboxylate itself.

Troubleshooting Steps:

  • Minimize Water Content: Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

  • Control Reaction Temperature: Avoid excessive heating, which could promote side reactions.

  • Careful Work-up: Minimize the time the product is in contact with aqueous acidic or basic solutions during the extraction and washing steps.

  • Purification: Side products can often be separated from the desired product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and often high-yielding method is the esterification of 2-fluoro-4-nitrobenzoic acid using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] This method is generally preferred over traditional Fischer esterification with tert-butanol and a strong acid catalyst, as it proceeds under milder conditions and avoids the significant side reaction of tert-butanol dehydration to isobutylene.

Q2: What are the primary side products I should be aware of?

The main potential side products are:

  • Unreacted 2-fluoro-4-nitrobenzoic acid: Due to an incomplete reaction.

  • Hydrolysis product: 2-fluoro-4-nitrobenzoic acid formed by the breakdown of the desired ester during work-up.

  • Byproducts from Boc-anhydride: Such as tert-butanol and carbon dioxide, which are generally volatile and easily removed.[1]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material (more polar) from the product (less polar). The reaction is complete when the spot corresponding to the 2-fluoro-4-nitrobenzoic acid is no longer visible. LC-MS can also be used for more precise monitoring.

Q4: What is the best way to purify the final product?

Standard purification involves an aqueous work-up to remove unreacted starting material and the catalyst, followed by drying of the organic layer and removal of the solvent under reduced pressure. If further purification is needed, column chromatography on silica gel is typically effective.

Q5: Can the fluorine atom be displaced during the reaction?

While nucleophilic aromatic substitution (SNAr) is a possibility for activated fluoroarenes, the conditions for esterification using Boc-anhydride and DMAP are generally mild enough that this is not a major concern.[3][4] However, if the reaction is subjected to high temperatures or the presence of strong nucleophiles, displacement of the fluoride could become a more significant side reaction.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution
Low/No YieldInactive reagents, insufficient reaction time/temperature, presence of water, impure starting material.Use fresh reagents, optimize reaction conditions (time, temp), ensure anhydrous conditions, purify starting material.
Unreacted Starting MaterialIncomplete reaction.Increase reagent stoichiometry, extend reaction time, optimize temperature, basic wash during work-up.
Side Product FormationHydrolysis of product, Nucleophilic Aromatic Substitution (SNAr).Minimize water, control temperature, careful work-up, column chromatography for purification.

Experimental Protocols

Key Experiment: Synthesis of this compound using Di-tert-butyl Dicarbonate

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

  • 2-fluoro-4-nitrobenzoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-fluoro-4-nitrobenzoic acid (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution and stir until it dissolves.

  • Slowly add di-tert-butyl dicarbonate (1.1-1.5 eq) to the reaction mixture. Gas evolution (CO₂) will be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, dilute the mixture with the organic solvent.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Synthesis_Pathway Reactant1 2-Fluoro-4-nitrobenzoic Acid Intermediate Mixed Anhydride Intermediate Reactant1->Intermediate + (Boc)2O Reactant2 Di-tert-butyl Dicarbonate ((Boc)2O) Reactant2->Intermediate Catalyst DMAP (catalyst) Catalyst->Intermediate Product This compound Intermediate->Product - CO2, - t-BuO- SideProduct1 tert-Butanol Intermediate->SideProduct1 SideProduct2 CO2 Intermediate->SideProduct2

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction CheckReagents Check Reagent Quality (Boc Anhydride, DMAP) Start->CheckReagents CheckConditions Optimize Reaction Conditions (Time, Temperature) Start->CheckConditions CheckWater Ensure Anhydrous Conditions Start->CheckWater CheckPurity Verify Starting Material Purity Start->CheckPurity Purification Purification Strategy (Basic Wash, Chromatography) CheckReagents->Purification CheckConditions->Purification CheckWater->Purification CheckPurity->Purification Success Improved Yield/ Purity Purification->Success

Caption: Troubleshooting workflow for low yield in the synthesis.

Side_Reactions Product This compound Hydrolysis Hydrolysis Product->Hydrolysis + H2O (work-up) SNAr Nucleophilic Aromatic Substitution (SNAr) Product->SNAr + Nucleophile (e.g., H2O, high temp) CarboxylicAcid 2-Fluoro-4-nitrobenzoic Acid Hydrolysis->CarboxylicAcid SubstitutedProduct Substituted Aromatic Ring SNAr->SubstitutedProduct

Caption: Potential side reactions during synthesis and work-up.

References

Technical Support Center: Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Tert-butyl 2-fluoro-4-nitrobenzoate synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, covering various synthetic approaches.

Question Potential Cause Troubleshooting Suggestions
Q1: Why is my reaction yield consistently low when using the di-tert-butyl dicarbonate (Boc₂O) method? 1. Incomplete reaction: The reaction may not have reached completion. 2. Moisture: Presence of water in the reaction mixture can hydrolyze the Boc anhydride and the product. 3. Base inefficiency: The base (e.g., triethylamine, DMAP) may not be sufficient or effective. 4. Sub-optimal temperature: The reaction may be sensitive to temperature fluctuations.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material. 2. Anhydrous Conditions: Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 3. Base Selection and Amount: Ensure the use of a suitable base. DMAP is a highly effective catalyst for this reaction.[1] Use an adequate amount of base to neutralize any acidic byproducts. 4. Temperature Control: Maintain a consistent reaction temperature. The reaction is typically performed at room temperature.[1]
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them? 1. Isobutylene formation: In acid-catalyzed reactions with tert-butanol or isobutylene, the formation of isobutylene gas can lead to pressure buildup and side reactions. 2. Dimerization/Polymerization: Under harsh acidic conditions, side reactions involving the aromatic ring or the nitro group might occur. 3. Unreacted starting material: Incomplete conversion of 2-fluoro-4-nitrobenzoic acid.1. Sealed Reaction Vessel: For reactions involving isobutylene, use a pressure-rated vessel to contain the gas and drive the equilibrium towards the product. 2. Milder Conditions: Opt for milder reaction conditions, such as the Boc₂O method, which avoids strong acids. 3. Optimize Stoichiometry: Ensure the correct stoichiometry of reagents to favor the desired reaction pathway.
Q3: The purification of the final product is challenging, and I am getting an impure product. What are the best purification strategies? 1. Co-eluting impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation difficult. 2. Residual catalyst/reagents: Traces of the catalyst (e.g., DMAP) or unreacted reagents can contaminate the final product.1. Column Chromatography: Use a suitable solvent system for column chromatography (e.g., ethyl acetate/hexanes) to separate the product from impurities. 2. Aqueous Workup: Perform a thorough aqueous workup to remove water-soluble impurities and residual reagents. Washing with a mild acid (e.g., 5% citric acid solution) can help remove basic catalysts like DMAP.[1] 3. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.
Q4: My starting material, 2-fluoro-4-nitrobenzoic acid, is not dissolving completely in the reaction solvent. How can I address this? 1. Poor solubility: 2-fluoro-4-nitrobenzoic acid may have limited solubility in certain non-polar organic solvents.1. Solvent Selection: Choose a solvent in which the starting material is more soluble. Dichloromethane (DCM) is a commonly used solvent for this reaction.[1] 2. Co-solvent System: Consider using a co-solvent system to improve solubility. 3. Gentle Heating: Gentle warming of the reaction mixture can help dissolve the starting material, but be cautious not to exceed the optimal reaction temperature.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for different methods of tert-butyl ester synthesis, providing a basis for comparison.

Method Reagents Catalyst Solvent Reaction Time Yield (%) Reference
Di-tert-butyl dicarbonate 2-fluoro-4-nitrobenzoic acid, Di-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM)2 hours83[1]
Isobutylene Carboxylic acid, IsobutyleneSulfuric Acid (catalytic)Dichloromethane or Dioxane12-24 hoursVariesGeneral Method
tert-Butyl Acetate Carboxylic acid, tert-Butyl AcetatePerchloric Acid (catalytic)tert-Butyl AcetateSeveral hours to overnightVariesGeneral Method

Experimental Protocols

Method 1: Synthesis of this compound using Di-tert-butyl dicarbonate[1]

Materials:

  • 2-fluoro-4-nitrobenzoic acid (6.0 g, 32 mmol)

  • Dichloromethane (DCM) (60 mL)

  • Triethylamine (TEA) (13 mL, 93 mmol)

  • 4-Dimethylaminopyridine (DMAP) (1.2 g, 9.8 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (11 mL, 49 mmol)

  • Ethyl acetate (EtOAc)

  • 5% Citric acid solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of 2-fluoro-4-nitrobenzoic acid in dichloromethane (DCM), add triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and di-tert-butyl dicarbonate (Boc₂O).

  • Stir the mixture for 2 hours at room temperature.

  • After the reaction is complete, treat the residue with ethyl acetate (EtOAc) and a 5% citric acid solution.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄.

  • Filter the solution and concentrate it under reduced pressure to obtain the product.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 2-fluoro-4-nitrobenzoic acid in DCM add_reagents Add TEA, DMAP, and Boc₂O start->add_reagents react Stir at room temperature for 2 hours add_reagents->react add_etoac_citric Add EtOAc and 5% citric acid react->add_etoac_citric separate_layers Separate organic layer add_etoac_citric->separate_layers wash_brine Wash with brine separate_layers->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate under reduced pressure dry->concentrate end Obtain this compound concentrate->end

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction moisture Moisture Contamination low_yield->moisture base_issue Inefficient Base low_yield->base_issue temp_issue Sub-optimal Temperature low_yield->temp_issue monitor_reaction Monitor with TLC/LC-MS incomplete_reaction->monitor_reaction anhydrous_conditions Use Anhydrous Reagents/Solvents moisture->anhydrous_conditions optimize_base Optimize Base/Amount base_issue->optimize_base control_temp Maintain Consistent Temperature temp_issue->control_temp

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Tert-butyl 2-fluoro-4-nitrobenzoate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of moderately polar organic compounds like this compound is silica gel (SiO2).[1] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is suitable for flash chromatography, which allows for a faster and more efficient separation.[1]

Q2: How do I choose an appropriate mobile phase (eluent) for the separation?

A2: The choice of mobile phase is critical for a successful separation. A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2][3] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.[3]

Q3: What is the ideal Rf value for the target compound on a TLC plate before starting the column chromatography?

A3: For an effective separation by column chromatography, the target compound, this compound, should have an Rf value between 0.2 and 0.4 on a TLC plate developed with the chosen mobile phase.[4] An Rf in this range ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent usage).

Q4: Can the acidic nature of silica gel affect the stability of this compound?

A4: While this compound is generally stable, some nitro compounds or esters can be sensitive to the acidic surface of silica gel, potentially leading to degradation.[5] If you observe streaking on the TLC plate or a lower than expected yield, you can consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine. Alternatively, a less acidic stationary phase like alumina can be used.[5]

Q5: What are the best practices for loading the sample onto the column?

A5: There are two primary methods for sample loading: wet loading and dry loading. For wet loading, dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.[2] If the compound is not very soluble in the mobile phase, dry loading is recommended.[5] To dry load, dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[5]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column for chromatography

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection:

    • Prepare several mixtures of hexanes and ethyl acetate with varying ratios (e.g., 95:5, 90:10, 80:20).

    • Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the dissolved crude product onto TLC plates and develop them in the different solvent mixtures.

    • The ideal mobile phase will give the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing:

    • Secure the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in the chosen mobile phase (the least polar mixture if running a gradient).

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column using a pipette.

    • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.

    • Gently add a small amount of the mobile phase to the top of the column and use pressure to push the sample onto the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle air pressure to the top of the column to begin eluting the compounds.

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[5]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Quantitative Data Summary

The following table provides representative data for a typical purification of a nitroaromatic compound using a hexane/ethyl acetate solvent system on a silica gel column. Actual results may vary depending on the specific reaction conditions and the impurity profile of the crude product.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient)
Initial Mobile Phase 95:5 (Hexane:Ethyl Acetate)
Final Mobile Phase 80:20 (Hexane:Ethyl Acetate)
Rf of Target Compound ~0.3 in 90:10 Hexane:Ethyl Acetate
Typical Recovery Yield 85-95%

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Poorly packed column (channeling).- Optimize the mobile phase using TLC to achieve better separation.- Reduce the amount of crude product loaded onto the column.- Repack the column carefully to ensure a homogenous silica bed.
Compound Elutes Too Quickly (High Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the proportion of hexanes).
Compound Elutes Too Slowly or Not at All (Low Rf) - Mobile phase is not polar enough.- Increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Band Tailing / Streaking - Compound may be degrading on the acidic silica gel.- Sample is not soluble in the mobile phase.- Deactivate the silica gel with a base (e.g., triethylamine) or use a neutral stationary phase like alumina.- Use a stronger (more polar) solvent to dissolve the sample for loading, or use the dry loading method.
Low Yield - Compound degradation on the column.- Incomplete elution from the column.- See "Band Tailing / Streaking" for solutions to degradation.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate) to check for any remaining product.
Cracked or Dry Column Bed - The solvent level dropped below the top of the silica gel.- This can lead to poor separation. The column should be repacked. Always keep the silica bed wet with the mobile phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Selection) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Gradient or Isocratic) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis pooling 7. Combine Pure Fractions analysis->pooling evaporation 8. Solvent Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound by column chromatography.

Troubleshooting Decision Tree

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield & Purity Issues start Problem with Purification poor_sep Poor Separation? start->poor_sep elution_speed Incorrect Elution Speed? start->elution_speed low_yield Low Yield or Tailing? start->low_yield optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Yes repack Repack Column optimize_mp->repack reduce_load Reduce Sample Load repack->reduce_load too_fast Too Fast (High Rf) elution_speed->too_fast Yes too_slow Too Slow (Low Rf) elution_speed->too_slow No decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity increase_polarity Increase Mobile Phase Polarity too_slow->increase_polarity deactivate Deactivate Silica / Use Alumina low_yield->deactivate Yes dry_load Use Dry Loading deactivate->dry_load

References

Technical Support Center: Recrystallization of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of tert-butyl 2-fluoro-4-nitrobenzoate. The information is intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
Appearance Off-white solid
Melting Point To be determined experimentally
Typical Recrystallization Yield To be determined experimentally

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of the parent compound, 2-fluoro-4-nitrobenzoic acid, which has been successfully recrystallized from 50% aqueous ethyl alcohol.[1] The optimal solvent and conditions for this compound should be determined empirically.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate with a water bath

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Preparation: Prepare a 50% (v/v) solution of ethanol in deionized water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the 50% ethanol solvent system.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this cooling period. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 50% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Guide

This section addresses common issues that may be encountered during the recrystallization of this compound.

Question: No crystals are forming, even after cooling the solution in an ice bath.

Answer:

  • Too much solvent: The concentration of the compound may be too low for crystallization to occur. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.

Question: The product has "oiled out" instead of forming crystals.

Answer:

  • "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid. To remedy this, reheat the solution to dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool more slowly. Using a solvent system with a lower boiling point might also be beneficial.

Question: The yield of recovered crystals is very low.

Answer:

  • Excessive solvent: Using too much solvent will result in a significant portion of the product remaining in the mother liquor.

  • Premature crystallization: If crystallization occurs too early (e.g., during hot filtration), product will be lost. Ensure the filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been sufficiently cooled in an ice bath to maximize crystal formation.

Question: The recrystallized product is still colored or appears impure.

Answer:

  • Insoluble impurities: If the hot solution was not filtered, insoluble impurities may be present.

  • Soluble impurities: If cooling was too rapid, soluble impurities may have been trapped within the crystal lattice. Redissolve the crystals in fresh hot solvent and allow for slower cooling. The use of activated charcoal during the dissolution step can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How can I determine the purity of my recrystallized product?

A2: The purity of the recrystallized this compound can be assessed by measuring its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will cause the melting point to be depressed and broaden. Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used for a more quantitative assessment of purity.

Q3: What is the purpose of using a mixed solvent system?

A3: A mixed solvent system is often used when no single solvent has the ideal solubility characteristics. One solvent typically dissolves the compound well at all temperatures, while the other is a poor solvent. By creating a mixture, the solubility can be finely tuned to allow for dissolution at high temperatures and crystallization upon cooling.

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G Troubleshooting Recrystallization Start Start Recrystallization Dissolve Dissolve crude product in hot solvent Start->Dissolve Cool Cool solution to induce crystallization Dissolve->Cool Filter Filter and dry crystals Cool->Filter Success NoCrystals No crystals form Cool->NoCrystals Problem OilingOut Product oils out Cool->OilingOut Problem End Pure Crystals Filter->End Success LowYield Low yield Filter->LowYield Problem Impure Product is impure Filter->Impure Problem AddSeed Add seed crystal or scratch flask NoCrystals->AddSeed Try first ReduceSolvent Reduce solvent volume and re-cool NoCrystals->ReduceSolvent If still no crystals ReheatAddSolvent Reheat, add more solvent, cool slowly OilingOut->ReheatAddSolvent LowYield->ReduceSolvent Check mother liquor ReRecrystallize Re-recrystallize with slower cooling Impure->ReRecrystallize AddSeed->Cool ReduceSolvent->Cool ReheatAddSolvent->Cool ReRecrystallize->Dissolve

Caption: Troubleshooting workflow for recrystallization.

Factors Affecting Recrystallization Success

This diagram illustrates the key factors that influence the outcome of a recrystallization experiment.

G Factors for Successful Recrystallization Success Successful Recrystallization (High Purity & Yield) SolventChoice Appropriate Solvent Choice SolventChoice->Success SolventDesc High solubility at high temp Low solubility at low temp SolventChoice->SolventDesc CoolingRate Controlled Cooling Rate CoolingRate->Success CoolingDesc Slow cooling promotes large, pure crystals CoolingRate->CoolingDesc Concentration Optimal Solute Concentration Concentration->Success ConcentrationDesc Saturated solution at high temperature Concentration->ConcentrationDesc Purity Initial Sample Purity Purity->Success PurityDesc Affects ease of purification Purity->PurityDesc

Caption: Key factors influencing recrystallization success.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-fluoro-4-nitrobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by the steric hindrance of this versatile building block in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The primary challenge arises from the steric bulk of the tert-butyl group positioned ortho to the fluorine atom. This steric hindrance can impede the approach of bulky reactants and catalysts to the reactive center, leading to lower reaction rates and yields. Specifically, in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the oxidative addition step can be particularly challenging.

Q2: How does the electronic nature of the substituents on this compound influence its reactivity?

A2: The fluorine and nitro groups are strongly electron-withdrawing, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr). However, the bulky tert-butyl ester can sterically shield the ortho-fluorine, making SNAr reactions challenging. In palladium-catalyzed cross-coupling reactions, the electron-withdrawing nature of the nitro group can make the C-F bond more susceptible to oxidative addition, but this electronic advantage is often counteracted by the steric hindrance.

Q3: Are there alternative reaction pathways to consider when direct cross-coupling or SNAr reactions fail?

A3: Yes. One common strategy is to first reduce the nitro group to an amine. The resulting tert-butyl 4-amino-2-fluorobenzoate is a more versatile intermediate.[1] The amino group can be transformed into other functionalities, or it can alter the electronic properties of the ring to facilitate subsequent reactions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Problem: You are observing low yields or no reaction when attempting a Suzuki-M iyaura coupling with this compound and a sterically demanding arylboronic acid.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos) start->ligand catalyst Increase Catalyst Loading (e.g., 2-5 mol%) ligand->catalyst base Use a Stronger, Non-nucleophilic Base (e.g., K3PO4, Cs2CO3) catalyst->base temp Increase Reaction Temperature (e.g., 100-120 °C) base->temp solvent Change Solvent (e.g., Dioxane, Toluene) temp->solvent boronic_acid Consider Boronic Ester or Trifluoroborate Salt solvent->boronic_acid success Improved Yield boronic_acid->success

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Detailed Solutions:

  • Ligand Selection: Standard phosphine ligands like PPh3 are often ineffective. Switch to bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a more reactive monoligated palladium(0) species, which is crucial for the oxidative addition to the sterically hindered C-F bond.

  • Catalyst Loading: For challenging substrates, increasing the palladium catalyst loading to 2-5 mol% can improve reaction rates and yields.

  • Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate. Anhydrous, degassed aprotic polar solvents such as 1,4-dioxane or toluene are generally preferred.

  • Temperature: Higher reaction temperatures (100-120 °C) can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.

  • Boron Source: If protodeboronation of the boronic acid is suspected, consider using the corresponding boronic ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which can exhibit greater stability.

Issue 2: Inefficient Buchwald-Hartwig Amination

Problem: Attempts to couple this compound with a primary or secondary amine result in low conversion.

Troubleshooting Workflow:

start Low Conversion in Buchwald-Hartwig Amination ligand Employ Sterically Hindered Ligands (e.g., tBu3P, Josiphos-type) start->ligand base Use a Strong, Non-coordinating Base (e.g., NaOtBu, K3PO4) ligand->base precatalyst Use a Pre-formed Palladium Precatalyst base->precatalyst solvent Optimize Solvent System (e.g., Toluene, Dioxane) precatalyst->solvent temp Adjust Reaction Temperature solvent->temp success Successful Amination temp->success

Caption: Troubleshooting workflow for inefficient Buchwald-Hartwig amination.

Detailed Solutions:

  • Ligand Choice: As with Suzuki couplings, sterically hindered and electron-rich phosphine ligands are crucial. Tri-tert-butylphosphine (tBu₃P) and its tetrafluoroborate salt, as well as Josiphos-type ligands, have shown success in coupling hindered substrates.[2]

  • Base Selection: A strong, non-coordinating base is essential. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Potassium phosphate (K₃PO₄) can also be used.

  • Palladium Source: Using a well-defined palladium precatalyst can lead to more consistent results than generating the active catalyst in situ.

  • Solvent and Temperature: Toluene and 1,4-dioxane are common solvents for Buchwald-Hartwig aminations. The optimal temperature will depend on the specific substrates and should be determined empirically.

Issue 3: Unsuccessful Nucleophilic Aromatic Substitution (SNAr)

Problem: Reaction of this compound with a nucleophile (e.g., an amine or alkoxide) does not proceed or gives low yields.

Troubleshooting Workflow:

start Failed SNAr Reaction solvent Use a Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent alternative Alternative Strategy: Reduce Nitro Group First start->alternative temp Increase Reaction Temperature (Microwave irradiation can be effective) solvent->temp base Add a Non-nucleophilic Base (e.g., K2CO3, DIPEA) temp->base nucleophile Consider a Less Hindered Nucleophile base->nucleophile success Successful Substitution nucleophile->success

Caption: Troubleshooting workflow for unsuccessful SNAr reactions.

Detailed Solutions:

  • Solvent: Polar aprotic solvents like DMF or DMSO are typically required to facilitate SNAr reactions.

  • Temperature: High temperatures are often necessary to overcome the steric hindrance. Microwave irradiation can be a valuable tool to safely and rapidly heat the reaction mixture.

  • Base: The addition of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), can be beneficial, especially when using amine nucleophiles, to scavenge the HF generated.

  • Nucleophile: If possible, using a less sterically hindered nucleophile may improve the reaction outcome.

  • Alternative Strategy: If direct SNAr is unsuccessful, consider reducing the nitro group to an amine. The resulting aniline can then be further functionalized.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)
Boronic Acid/Ester 1.2-1.5 equivBoronic esters may offer higher stability.
Palladium Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts can also be effective.
Ligand SPhos (4 mol%) or XPhos (4 mol%)Ligand-to-palladium ratio is critical.
Base K₃PO₄ (2.0-3.0 equiv) or Cs₂CO₃ (2.0 equiv)Ensure the base is finely powdered and dry.
Solvent 1,4-Dioxane or Toluene (anhydrous, degassed)A small amount of water may be beneficial with some boronic acids.
Temperature 100-120 °CMonitor for thermal decomposition of starting materials.
Reaction Time 12-24 hMonitor by TLC or LC-MS.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionNotes
Aryl Halide This compound (1.0 equiv)
Amine 1.1-1.5 equiv
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%)
Ligand tBu₃P·HBF₄ (2-4 mol%) or Josiphos-type ligand
Base NaOtBu (1.5-2.2 equiv)Add the base last, as it is highly reactive.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature 80-110 °C
Reaction Time 16-24 hMonitor by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Reduction of the Nitro Group
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst Addition: Carefully add a catalyst such as 10% Pd/C (5-10 mol% by weight) or Raney nickel.

  • Hydrogenation: The reduction can be carried out using either hydrogen gas (balloon or Parr shaker) or a transfer hydrogenation source like ammonium formate or hydrazine hydrate.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting tert-butyl 4-amino-2-fluorobenzoate can often be used in the next step without further purification, or it can be purified by column chromatography or recrystallization if necessary.

References

Preventing decomposition of Tert-butyl 2-fluoro-4-nitrobenzoate during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tert-butyl 2-fluoro-4-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this key building block during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The two main potential decomposition pathways for this compound during a reaction are:

  • Hydrolysis of the tert-butyl ester: This is the most common decomposition pathway, typically occurring under acidic or, to a lesser extent, basic conditions to yield 2-fluoro-4-nitrobenzoic acid.

  • Thermal decomposition: Like many nitroaromatic compounds, excessive heat can lead to decomposition. While the specific thermal decomposition profile of this compound is not extensively documented in readily available literature, it is a consideration at elevated reaction temperatures.

Q2: How stable is the tert-butyl ester group to basic conditions?

A2: The tert-butyl ester group is generally considered to be relatively stable to basic conditions, especially when compared to other esters like methyl or ethyl esters. However, prolonged exposure to strong bases, particularly at elevated temperatures, can lead to hydrolysis. The use of milder inorganic bases like potassium carbonate is common in reactions involving this substrate and is generally well-tolerated.[1][2]

Q3: Can I use strong acids in the presence of the tert-butyl ester?

A3: No, the tert-butyl ester is highly sensitive to acidic conditions and will readily cleave to form the corresponding carboxylic acid and isobutylene.[3] Reactions should be conducted under neutral or basic conditions to preserve the tert-butyl protecting group.

Q4: What are the typical reaction conditions for nucleophilic aromatic substitution (SNAr) using this compound?

A4: SNAr reactions with this compound, for example with amine nucleophiles, are typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An inorganic base, most commonly potassium carbonate (K₂CO₃), is used to facilitate the reaction. Temperatures typically range from room temperature to around 100 °C.[1]

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound.

Issue 1: Low yield of the desired product and presence of a polar, acidic byproduct.
  • Possible Cause: Hydrolysis of the tert-butyl ester to 2-fluoro-4-nitrobenzoic acid.

  • Troubleshooting Steps:

Parameter Recommendation Rationale
Base Use a milder base (e.g., K₂CO₃ instead of NaH or alkoxides). Use the minimum effective amount of base.Stronger bases and higher concentrations increase the rate of hydrolysis.[2]
Temperature Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.The rate of hydrolysis increases with temperature.
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.Prolonged reaction times increase the likelihood of ester cleavage.
Water Content Use anhydrous solvents and reagents.The presence of water will promote hydrolysis.
Issue 2: Incomplete reaction or slow reaction rate.
  • Possible Cause: Insufficiently reactive conditions for the nucleophilic aromatic substitution.

  • Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Gradually increase the reaction temperature in 5-10 °C increments.SNAr reactions are often accelerated by heat.[1]
Solvent Ensure a suitable polar aprotic solvent (e.g., DMF, DMSO) is used.These solvents are known to effectively solvate the intermediates in SNAr reactions.
Base Ensure the base is of good quality and used in sufficient quantity (typically 1.5-2.0 equivalents).The base is crucial for deprotonating the nucleophile or scavenging the HF produced.
Nucleophile Consider using a more nucleophilic reagent if possible.The rate of SNAr is dependent on the nucleophilicity of the attacking species.
Issue 3: Formation of multiple unidentified byproducts.
  • Possible Cause: Thermal decomposition at excessively high temperatures or reaction with impurities.

  • Troubleshooting Steps:

Parameter Recommendation Rationale
Temperature Do not exceed the recommended temperature range for the reaction. Consider running the reaction at a lower temperature for a longer period.High temperatures can lead to complex decomposition pathways for nitroaromatic compounds.[4]
Purity of Reagents Ensure all starting materials, reagents, and solvents are of high purity.Impurities can lead to unexpected side reactions.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This can prevent side reactions with atmospheric oxygen or moisture, especially at elevated temperatures.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general method for the SNAr reaction between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add potassium carbonate to the mixture.

  • Add the amine nucleophile to the reaction mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 50-100 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield of Desired Product check_byproduct Analyze Byproducts: Presence of a polar, acidic compound? start->check_byproduct hydrolysis Likely Cause: Ester Hydrolysis check_byproduct->hydrolysis Yes no_byproduct No Significant Byproducts Detected check_byproduct->no_byproduct No troubleshoot_hydrolysis Troubleshoot Hydrolysis: - Use milder base - Lower temperature - Shorter reaction time - Use anhydrous conditions hydrolysis->troubleshoot_hydrolysis incomplete_reaction Likely Cause: Incomplete Reaction no_byproduct->incomplete_reaction troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase temperature moderately - Check reagent quality - Ensure sufficient base incomplete_reaction->troubleshoot_incomplete end Improved Yield troubleshoot_hydrolysis->end troubleshoot_incomplete->end

Caption: A workflow diagram for troubleshooting low product yield.

Decomposition Pathways of this compound

decomposition_pathways reactant This compound hydrolysis_product 2-Fluoro-4-nitrobenzoic Acid reactant->hydrolysis_product Acid or Strong Base/ High Temperature snar_product Desired SNAr Product reactant->snar_product Nucleophile/ Base thermal_decomposition Thermal Decomposition Products reactant->thermal_decomposition Excessive Heat

Caption: Potential reaction and decomposition pathways.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions involving tert-butyl 2-fluoro-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the general starting point for optimizing the reaction temperature for nucleophilic substitution on this compound?

A1: For most nucleophilic aromatic substitutions with activated aryl fluorides like this compound, a good starting temperature is ambient room temperature (approximately 20-25°C). The reaction can then be gently heated if no significant conversion is observed. Many SNAr reactions require heating to overcome the activation energy barrier.[1] A systematic approach would be to incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.[1]

Q2: How does temperature generally affect the rate and yield of this SNAr reaction?

A2: Increasing the reaction temperature typically increases the reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the starting material or product, which can ultimately lower the overall yield. It is crucial to find an optimal temperature that provides a reasonable reaction rate without significant side product formation.

Q3: What are common solvents for this type of reaction, and how does temperature interact with solvent choice?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SNAr reactions.[1] These solvents effectively solvate the cation of the nucleophile's salt, making the nucleophile more reactive.[1] When selecting a temperature, consider the boiling point of your chosen solvent to avoid running the reaction under excessive pressure unless intended.

Q4: Can the tert-butyl ester group be cleaved at elevated temperatures?

A4: Yes, the tert-butyl ester is sensitive to strongly acidic or basic conditions, and prolonged heating can promote its cleavage, especially in the presence of nucleophiles that are also basic. If you observe the formation of 2-fluoro-4-nitrobenzoic acid as a byproduct, consider lowering the reaction temperature or using a milder base if one is required for the nucleophile.

Troubleshooting Guide

Problem 1: Low or no conversion to the desired product at room temperature.

Possible Cause Suggested Solution
Insufficient activation energyGradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each temperature point. Some reactions may require reflux conditions to proceed at a reasonable rate.[1]
Poor nucleophile reactivityEnsure your nucleophile is sufficiently reactive. If it is a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base may be necessary to deprotonate it in situ.
Solvent issuesEnsure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile. Protic solvents can solvate the nucleophile, reducing its reactivity.[1]

Problem 2: Formation of multiple side products upon heating.

Possible Cause Suggested Solution
Reaction temperature is too highReduce the reaction temperature. Even a small decrease of 10°C can significantly minimize side reactions.
Di-substitutionIf your nucleophile can react twice or if there are other potential leaving groups, you may observe di-substituted products. Using a stoichiometric amount of the nucleophile can favor mono-substitution.[1]
Reaction with solventSome solvents can compete with the intended nucleophile at elevated temperatures. Ensure your solvent is not nucleophilic.
DecompositionThe starting material, product, or nucleophile may be degrading at the reaction temperature. Perform stability checks on individual components at the reaction temperature.

Data Presentation: Temperature Optimization

The following table provides a representative example of how temperature can influence the yield and reaction time for the nucleophilic substitution of this compound with a generic primary amine in DMF.

Temperature (°C)Reaction Time (h)Yield (%)Observations
252415Slow conversion, starting material remains.
401865Good conversion, clean reaction profile.
60885Faster reaction, minor impurity spots on TLC.
80470Rapid reaction, significant side product formation observed.

Note: This data is illustrative and the optimal temperature will vary depending on the specific nucleophile and reaction conditions.

Experimental Protocols

General Protocol for Temperature Optimization of Nucleophilic Substitution on this compound:

  • Reaction Setup: To a clean, dry flask, add this compound (1.0 eq.). Dissolve the starting material in a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).

  • Nucleophile Addition: Add the desired nucleophile (1.0-1.2 eq.). If the nucleophile is an alcohol or a thiol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) may be required to facilitate the reaction.

  • Temperature Control: Stir the reaction mixture at room temperature (25°C) and monitor the progress by TLC or LC-MS every 1-2 hours.

  • Heating: If little to no conversion is observed after 4-6 hours, gradually heat the reaction mixture to 40°C. Continue to monitor the reaction progress.

  • Incremental Heating: If the reaction is still slow, increase the temperature in 10-20°C increments, allowing the reaction to stir for several hours at each new temperature while monitoring for product formation and the appearance of impurities.

  • Work-up and Analysis: Once the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature. The work-up procedure will depend on the nature of the product and solvent used. A typical work-up involves quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e.g., Na₂SO₄), and concentrating it under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizations

G cluster_workflow Temperature Optimization Workflow start Start Reaction at Room Temp (25°C) monitor1 Monitor Reaction (TLC/LC-MS) start->monitor1 complete1 Reaction Complete? monitor1->complete1 heat40 Increase Temp to 40°C complete1->heat40 No workup Work-up and Purify complete1->workup Yes monitor2 Monitor Reaction heat40->monitor2 complete2 Reaction Complete? monitor2->complete2 heat60 Increase Temp to 60°C complete2->heat60 No complete2->workup Yes monitor3 Monitor Reaction heat60->monitor3 complete3 Reaction Complete? monitor3->complete3 complete3->workup Yes SNAr_Mechanism substrate Tert-butyl 2-fluoro-4-nitrobenzoate intermediate Meisenheimer Complex (Resonance Stabilized) substrate->intermediate + Nu- (Rate-determining) nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product - F- (Fast) leaving_group Fluoride (F-)

References

Navigating Nucleophilic Aromatic Substitution: A Guide for Tert-butyl 2-fluoro-4-nitrobenzoate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with tert-butyl 2-fluoro-4-nitrobenzoate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is a versatile intermediate in organic synthesis. Its primary utility lies in nucleophilic aromatic substitution (SNAr) reactions, where the fluoride is displaced by a suitable nucleophile. The nitro group strongly activates the aromatic ring for this substitution, making it a valuable building block for synthesizing a wide range of compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1]

Q2: Which bases are recommended for SNAr reactions with this substrate?

A2: The choice of base is critical and depends on the nucleophile's pKa. For weakly acidic nucleophiles like anilines or phenols, a moderate base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient to facilitate the reaction, typically in a polar aprotic solvent like DMF or DMSO. For less reactive nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary to deprotonate the nucleophile prior to the addition of the electrophile.

Q3: What are the common side reactions to be aware of?

A3: A primary concern is the potential for hydrolysis of the tert-butyl ester group, especially under strongly basic or acidic conditions. While tert-butyl esters are generally stable to many basic conditions, prolonged reaction times at elevated temperatures with strong bases can lead to cleavage. Another possible side reaction is the di-substitution on the aromatic ring if other positions are activated, although this is less common for this specific substrate.

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) should be developed to clearly separate the starting material, the product, and any significant byproducts. Staining with a UV lamp is effective due to the aromatic nature of the compounds.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Insufficiently reactive nucleophile: The nucleophile may not be strong enough to attack the aromatic ring. 2. Inappropriate base: The chosen base may not be strong enough to deprotonate the nucleophile or facilitate the reaction. 3. Low reaction temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Pre-deprotonate the nucleophile: Use a stronger base (e.g., NaH, t-BuOK) to generate the more reactive nucleophile in situ before adding the this compound. 2. Switch to a stronger base: If using a mild base like K₂CO₃, consider a stronger, non-nucleophilic base. 3. Increase the reaction temperature: Gradually increase the temperature while monitoring for potential side reactions, such as ester hydrolysis.
Formation of a Significant Amount of 4-Nitrobenzoic Acid Hydrolysis of the tert-butyl ester: The reaction conditions (e.g., strong base, high temperature, extended reaction time) are causing the cleavage of the ester group.1. Use a milder base: Opt for a weaker base like potassium carbonate or triethylamine if compatible with your nucleophile. 2. Lower the reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Reduce the reaction time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize ester cleavage.
Reaction Stalls Before Completion 1. Decomposition of reactants or reagents: The base or nucleophile may not be stable under the reaction conditions over time. 2. Product inhibition: The product formed may interfere with the reaction.1. Add the base portion-wise: Instead of a single addition, add the base in portions throughout the reaction to maintain its effective concentration. 2. Use a higher equivalent of the nucleophile and base: Increasing the stoichiometry of the nucleophile and base can sometimes drive the reaction to completion.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with an Aniline Derivative
  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the aniline derivative (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution with a Phenol Derivative
  • To a solution of the phenol derivative (1.2 eq) in anhydrous DMSO (0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Once the reaction is complete, cool to 0 °C and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Data Presentation

Table 1: Comparison of Bases for the Reaction with Aniline

Base Solvent Temperature (°C) Time (h) Yield (%) Notes
K₂CO₃DMF8012~85Good yield with a common, mild base.
Et₃NDMF8024~60Slower reaction and lower yield compared to K₂CO₃.
Cs₂CO₃DMF808>90Higher yield and faster reaction, but more expensive base.
NaHTHF656~90Requires pre-deprotonation of aniline, good for less reactive anilines.

Note: The data presented is a representative summary based on typical SNAr reactions with similar substrates and may require optimization for specific aniline derivatives.

Mandatory Visualizations

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base Base->Reactants Deprotonation (optional) Product Substituted Product Meisenheimer->Product Fluoride Elimination Byproducts Base-H⁺ + F⁻

Caption: General mechanism of the SNAr reaction.

Troubleshooting_Workflow Start Reaction Start: Low/No Yield Check_Base Is the base strong enough? Start->Check_Base Increase_Base_Strength Use a stronger base (e.g., t-BuOK, NaH) Check_Base->Increase_Base_Strength No Check_Temp Is the temperature adequate? Check_Base->Check_Temp Yes Increase_Base_Strength->Check_Temp Increase_Temp Increase temperature Check_Temp->Increase_Temp No Check_Hydrolysis Is ester hydrolysis observed? Check_Temp->Check_Hydrolysis Yes Increase_Temp->Check_Hydrolysis Milder_Conditions Use milder base / lower temp Check_Hydrolysis->Milder_Conditions Yes Success Reaction Optimized Check_Hydrolysis->Success No Milder_Conditions->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Solvent Effects on the Reactivity of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 2-fluoro-4-nitrobenzoate. The information focuses on the critical role of solvents in nucleophilic aromatic substitution (SNAr) reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction of this compound with nucleophiles?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate called a Meisenheimer complex. Subsequently, the fluoride leaving group is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[1][2] The electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack.

Q2: How does the choice of solvent affect the rate of SNAr reactions with this compound?

A2: The solvent plays a critical role in stabilizing the charged intermediate and influencing the nucleophilicity of the reagent. Generally, polar aprotic solvents such as DMF and DMSO are preferred for SNAr reactions as they can solvate the cation of the nucleophile salt while leaving the anion (the nucleophile) relatively free and highly reactive.[3][4][5] Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction rate.[3][4][6]

Q3: Why is my reaction proceeding slowly or not at all?

A3: Several factors could be contributing to a sluggish reaction. A primary consideration is the solvent. If you are using a protic solvent, consider switching to a polar aprotic solvent like DMF or DMSO.[3][5][7] Other potential issues include insufficient temperature, a weak nucleophile, or the presence of water in the reaction mixture, which can protonate the nucleophile and reduce its effectiveness.

Q4: I am observing unexpected side products. What could be the cause?

A4: The formation of side products can be influenced by the solvent and reaction conditions. For instance, in the presence of a strong base and a protic solvent, the solvent itself might act as a nucleophile.[7] Additionally, if the nucleophile has multiple reactive sites, the solvent can influence the regioselectivity of the reaction. Careful control of temperature and the stoichiometry of reactants is also crucial.

Q5: Which solvents are recommended for SNAr reactions with this compound?

A5: Based on general principles of SNAr reactions, the following solvents are recommended:

  • Highly Recommended: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Often Suitable: Acetonitrile (MeCN), Tetrahydrofuran (THF)[1]

  • Use with Caution (can be less effective): Alcohols (e.g., isopropanol, t-butanol), Esters (e.g., ethyl acetate)[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion Inappropriate solvent choice (e.g., protic solvent). Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity.[3][5]
Insufficient reaction temperature. Increase the reaction temperature. SNAr reactions often require heating.[1]
Weak nucleophile. If possible, use a stronger nucleophile or add a base to deprotonate the nucleophile and increase its reactivity.[1]
Presence of moisture. Ensure all reagents and solvents are anhydrous. Water can deactivate the nucleophile.
Formation of Byproducts Solvent participating in the reaction. If using a protic solvent, it may act as a competing nucleophile. Switch to an aprotic solvent.[7]
Decomposition of starting material or product. The reaction may be running for too long or at too high a temperature. Monitor the reaction progress by TLC or LC-MS and work up upon completion.
Reaction with the tert-butyl ester group. Under strongly basic or acidic conditions, the tert-butyl ester may be cleaved. Use milder bases and control the pH.
Difficulty in Product Isolation High-boiling point solvent (e.g., DMSO). During workup, perform multiple extractions with a suitable organic solvent. A thorough aqueous wash can help remove residual high-boiling point solvents.
Product is highly polar. Use a more polar solvent system for extraction and chromatography.

Data Presentation

Table 1: Relative Rate Constants for the Reaction of 1-fluoro-2,4-dinitrobenzene with Piperidine in Various Solvents.

SolventSolvent TypeRelative Rate Constant (k_rel)
HexaneNon-polar1
ChloroformPolar Aprotic1.3 x 10^3
AcetonePolar Aprotic4.4 x 10^4
AcetonitrilePolar Aprotic8.5 x 10^4
DMSOPolar Aprotic1.3 x 10^6
MethanolPolar Protic6.5 x 10^2

Data is illustrative and based on general trends reported for SNAr reactions.[8]

Experimental Protocols

The following are general experimental protocols for conducting SNAr reactions with this compound. Note: These are starting points and may require optimization for specific nucleophiles.

Protocol 1: Reaction with an Amine Nucleophile in DMF

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Add the amine nucleophile (1.1-1.5 eq) to the solution.

  • If the amine is used as its salt, or if the nucleophile is weak, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Reaction with an Alcohol or Phenol Nucleophile in THF

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol or phenol (1.1 eq) to the suspension and stir for 20-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring its progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.[1]

  • Concentrate the solvent and purify the crude product by column chromatography.

Visualizations

SNAr_Mechanism reactant This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Substituted Product + F⁻ intermediate->product Elimination

Caption: General mechanism of the SNAr reaction.

Experimental_Workflow start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_reagents Add nucleophile and base (if required) dissolve->add_reagents react Stir at appropriate temperature add_reagents->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Upon completion purify Purification by column chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for SNAr reactions.

References

Technical Support Center: Monitoring Tert-butyl 2-fluoro-4-nitrobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers monitoring the progress of reactions involving Tert-butyl 2-fluoro-4-nitrobenzoate using Thin-Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses specific problems you may encounter during TLC analysis.

Question: My spots are streaking or elongated. What should I do?

Answer: Spot streaking is a common issue that can obscure results. Here are the primary causes and solutions:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[1][2][3] Prepare a more dilute solution of your reaction mixture and spot again. Aim for small, concentrated spots with a diameter of 1-2 mm.[4]

  • Acidic or Basic Compounds: The silica gel on a standard TLC plate is slightly acidic, which can cause streaking with basic or acidic compounds.[4] If your product or starting material is particularly acidic or basic, consider adding a small amount of acid (e.g., 0.5-1% acetic acid) or base (e.g., 0.5-1% triethylamine) to your eluent (mobile phase).[1][4]

  • Inappropriate Solvent System: A solvent system with polarity that is too high can sometimes contribute to streaking.[5] Try adjusting your solvent system to be less polar.

  • Sample Decomposition: In some cases, the compound may be degrading on the silica plate.[4][6] This can be tested by running a 2D TLC.[6]

Question: I don't see any spots on my developed TLC plate. What went wrong?

Answer: The absence of spots after developing the plate can be frustrating, but it is often correctable:

  • Insufficient Concentration: Your sample may be too dilute to be detected.[1][5] Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[1][5]

  • Improper Visualization: this compound is a UV-active aromatic compound and should be visible under a 254 nm UV lamp as a dark spot on a fluorescent green plate.[1][7] If you do not see a spot under UV light, the compound may not be present, or you may need to use a chemical stain.

  • Compound Evaporation: If your compound is volatile, it may have evaporated from the plate, especially if a heat gun was used for drying.[1][7] this compound is a solid and not highly volatile, but this can be a factor for other reaction components.[8]

  • Solvent Level Too High: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][5] If the baseline is submerged, your sample will dissolve into the solvent pool instead of traveling up the plate.[3][5]

Question: My spots are all at the very top (solvent front) or bottom (baseline) of the plate. How do I fix this?

Answer: This indicates that your solvent system (eluent) has the wrong polarity for the separation. The goal is to have the Rf values of your key compounds between 0.2 and 0.8 for a good separation.

  • Spots at Solvent Front (Rf ≈ 1.0): Your eluent is too polar.[1] You need to decrease its polarity. For a common mixture like Hexane/Ethyl Acetate, this means increasing the proportion of hexane.

  • Spots at Baseline (Rf ≈ 0): Your eluent is not polar enough to move the compounds off the baseline.[1] You need to increase its polarity. For a Hexane/Ethyl Acetate system, this means increasing the proportion of ethyl acetate.

Question: I see multiple unexpected spots from my starting material lane or reaction mixture. What does this mean?

Answer: Unexpected spots can arise from several sources:

  • Impure Starting Material: Your initial this compound may contain impurities. Always run a reference spot of the starting material on every TLC plate.

  • Side Reactions: The reaction may be producing side products. This is common, and TLC is an excellent tool for visualizing this.

  • Decomposition on Plate: As mentioned, some compounds can decompose on the silica gel, leading to new spots.[6]

  • Contamination: Accidental contamination of the TLC plate by touching the surface or from dirty glassware can introduce spurious spots.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring this compound reactions?

A1: A common and effective starting point for many organic compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For this compound, begin with a ratio like 4:1 Hexanes:Ethyl Acetate . You can then adjust the ratio to achieve optimal separation, where the starting material has an Rf of approximately 0.6-0.7, leaving room for more polar products to appear lower on the plate.

Compound Polarity Expected Rf in 4:1 Hexanes:EtOAc Solvent System Adjustment
This compound (Starting Material - Less Polar)Higher Rf (e.g., 0.6-0.8)To decrease Rf, increase the proportion of Hexanes.
Reaction Product (e.g., Amine derivative - More Polar)Lower Rf (e.g., 0.2-0.4)To increase Rf, increase the proportion of Ethyl Acetate.
Highly Polar Byproducts Very Low Rf (e.g., < 0.1)A more polar system (e.g., 1:1 Hexanes:EtOAc) may be needed to move these spots.

Q2: How do I prepare a sample from my reaction mixture for TLC?

A2: Using a glass microcapillary tube, take a very small amount of the reaction mixture. Dissolve this aliquot in a small volume (a few drops) of a volatile solvent like ethyl acetate or dichloromethane in a small vial. This solution is now ready to be spotted on the TLC plate. The dilution prevents overloading of the plate.[3]

Q3: How do I properly set up and run a TLC plate to monitor my reaction?

A3: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate:

  • Lane 1 (Left): Spot the pure starting material (SM), this compound.

  • Lane 2 (Middle): "Co-spot" by applying a spot of the starting material and, directly on top of it, a spot of your reaction mixture (RM). This helps confirm the identity of the starting material spot in your reaction lane.

  • Lane 3 (Right): Spot only the reaction mixture (RM).

As the reaction progresses, you should observe the spot corresponding to the starting material in Lane 3 diminish in intensity while a new spot (the product) appears.[9] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[10]

Q4: What are the best methods for visualizing the spots?

A4: There are two primary methods for visualizing spots in this system:

  • UV Light: this compound contains an aromatic ring, making it UV-active. When viewed under a short-wave UV lamp (254 nm), the compound will appear as a dark purple spot on the fluorescent green background of the TLC plate.[1][3] This is a non-destructive method and should always be the first choice.

  • Chemical Staining: If a product is not UV-active or for confirmation, a chemical stain can be used. For nitro compounds, a specific and sensitive method involves reduction of the nitro group to an amine, followed by diazotization and coupling to form a brightly colored dye.[11] See the detailed protocol for this method below.

Experimental Protocols

Protocol 1: General TLC Procedure
  • Prepare the Developing Chamber: Add your chosen solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with a lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline (the "origin") about 1 cm from the bottom of the silica plate. Mark the positions for your three lanes (SM, Co-spot, RM).

  • Spot the Plate: Using separate microcapillary tubes, apply small spots of your starting material solution and reaction mixture solution onto the designated marks on the baseline. Allow the solvent to fully evaporate after each application.

  • Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate via capillary action.

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.

  • Dry and Visualize: Allow the plate to air dry completely in a fume hood. Visualize the spots first under a UV lamp (254 nm) and circle them with a pencil. Proceed to chemical staining if necessary.

Protocol 2: Visualization of Nitro Compounds by Reduction and Staining

This method is highly effective for visualizing aromatic nitro compounds like this compound.[11]

  • Reduction: Prepare a 5% (w/v) solution of stannous chloride (SnCl₂) in 2M HCl. After UV visualization, spray the dried TLC plate with this solution. Heat the plate gently with a heat gun or on a hotplate at ~100°C for 5-10 minutes. This reduces the nitro group (-NO₂) to an amine (-NH₂). Let the plate cool.[11]

  • Diazotization: Prepare a 2% (w/v) aqueous solution of sodium nitrite (NaNO₂). Evenly spray the cooled plate with this solution. This converts the newly formed amine into a diazonium salt.[11]

  • Coupling: Prepare a 10% (w/v) solution of β-naphthol in 10% aqueous sodium hydroxide. Immediately after the diazotization step, spray the plate with this solution.[11]

  • Observation: The original nitro compound spots will appear as brightly colored (typically orange to red) azo dyes against a pale background.[11] Circle the spots immediately, as the colors may fade over time.

Visualizations

TLC_Workflow start_node Start A Prepare TLC Chamber (Solvent + Filter Paper) start_node->A process_node process_node decision_node decision_node vis_node vis_node end_node End B Prepare TLC Plate (Draw Baseline) A->B C Spot Plate: 1. Starting Material (SM) 2. Co-Spot (SM+RM) 3. Reaction Mixture (RM) B->C D Develop Plate in Chamber C->D E Dry Plate & Mark Solvent Front D->E F Visualize under UV Light (254 nm) E->F G Is SM spot gone in RM lane? F->G J Optional: Chemical Stain F->J H Reaction is Incomplete G->H No I Reaction is Complete G->I Yes H->D Continue Reaction & Resample Later I->end_node J->G Troubleshooting_No_Spots problem Problem: No Spots Visible After Development q1 Was solvent level below the baseline? problem->q1 question question solution solution success Problem Solved s1 Redo TLC ensuring origin is above solvent. q1->s1 No q2 Is sample concentrated enough? q1->q2 Yes s1->success s2 Re-spot, applying multiple times, or concentrate sample. q2->s2 No q3 Using UV light (254 nm)? q2->q3 Yes s2->success s3 Use a UV lamp. If no spots, the compound may be absent. q3->s3 No q4 Still no spots? q3->q4 Yes s3->success s4 Use a chemical stain specific for nitro groups or a general stain. q4->s4 Yes s4->success

References

Technical Support Center: Nitration of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of tert-butyl 2-fluoro-4-nitrobenzoate. Our aim is to help you identify and resolve common issues encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of this compound?

The primary product expected from the nitration of this compound is tert-butyl 2-fluoro-4,6-dinitrobenzoate . This is due to the directing effects of the substituents on the benzene ring. The existing nitro group at the 4-position and the tert-butoxycarbonyl group at the 1-position are meta-directing deactivators. The fluorine atom at the 2-position is an ortho-, para-directing deactivator. The cumulative effect of these groups directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C6 position, which is meta to the nitro and ester groups and ortho to the fluorine atom.

Q2: What are the potential byproducts in this nitration reaction?

Several byproducts can form during the nitration of this compound. The formation and proportion of these byproducts are highly dependent on the reaction conditions.

Potential Byproducts of this compound Nitration

Byproduct NameChemical StructureFormation Pathway
2-Fluoro-4,6-dinitrobenzoic acidHOOC-C₆H₂(F)(NO₂)₂Hydrolysis of the tert-butyl ester group of the desired product under the strongly acidic reaction conditions.
2-Fluoro-4-nitrobenzoic acidHOOC-C₆H₃(F)(NO₂)Hydrolysis of the tert-butyl ester of the starting material.
Tert-butyl 2-fluoro-3,4-dinitrobenzoate(CH₃)₃COOC-C₆H₂(F)(NO₂)₂Nitration at the less favored C3 position.
2-Hydroxy-4,6-dinitrobenzoic acidHOOC-C₆H₂(OH)(NO₂)₂Nucleophilic substitution of the fluorine atom by water or nitrate, followed by hydrolysis.

Q3: Why is my reaction yield of the desired dinitro product low?

Low yields can be attributed to several factors:

  • Incomplete Reaction: The starting material is a deactivated aromatic ring, making the second nitration challenging. Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.

  • Byproduct Formation: As detailed in the table above, the formation of various byproducts can consume the starting material and the desired product, thereby reducing the final yield.

  • Suboptimal Reaction Conditions: The concentration of the nitrating agent, the ratio of sulfuric to nitric acid, and the reaction temperature are critical parameters that need to be optimized.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

IssuePossible Cause(s)Recommended Action(s)
Low conversion of starting material 1. Insufficiently strong nitrating conditions. 2. Reaction time is too short. 3. Reaction temperature is too low.1. Increase the concentration of the nitrating agent (e.g., use fuming nitric acid or increase the ratio of nitric acid to the substrate). 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) and extend the reaction time until the starting material is consumed. 3. Gradually increase the reaction temperature while carefully monitoring for the formation of degradation byproducts.
Presence of significant amounts of hydrolyzed byproducts (carboxylic acids) 1. High concentration of water in the reaction mixture. 2. Prolonged reaction time at elevated temperatures.1. Use anhydrous nitric and sulfuric acids to minimize the water content. 2. Optimize the reaction time to ensure complete conversion of the starting material without excessive hydrolysis of the ester group. Quench the reaction as soon as the formation of the desired product plateaus.
Formation of colored impurities (often yellow or brown) 1. Over-nitration or oxidative side reactions. 2. Formation of phenolic byproducts due to the displacement of the fluorine atom.1. Carefully control the stoichiometry of the nitrating agent and the reaction temperature. 2. Use a less harsh nitrating system if possible. Purification by column chromatography or recrystallization may be necessary to remove these impurities.
Difficulty in isolating the product 1. The product may be soluble in the aqueous work-up solution. 2. Formation of an oil instead of a solid precipitate.1. After quenching the reaction with ice, ensure the pH is neutral or slightly acidic before extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, extract the oil with an organic solvent and purify by column chromatography.

Experimental Protocols

Key Experiment: Nitration of this compound

Materials:

  • This compound

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add this compound to the cooled sulfuric acid while maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualizations

Nitration_Pathway SM This compound DesiredProduct Tert-butyl 2-fluoro-4,6-dinitrobenzoate SM->DesiredProduct Nitration (Major) HydrolysisProduct2 2-Fluoro-4-nitrobenzoic acid SM->HydrolysisProduct2 Hydrolysis IsomericByproduct Tert-butyl 2-fluoro-3,4-dinitrobenzoate SM->IsomericByproduct Nitration (Minor) NitratingAgent HNO₃ / H₂SO₄ HydrolysisProduct1 2-Fluoro-4,6-dinitrobenzoic acid DesiredProduct->HydrolysisProduct1 Hydrolysis PhenolicByproduct 2-Hydroxy-4,6-dinitrobenzoic acid DesiredProduct->PhenolicByproduct Nucleophilic Substitution & Hydrolysis

Caption: Reaction pathway for the nitration of this compound showing the desired product and potential byproducts.

Troubleshooting_Workflow decision decision issue issue solution solution start Start Experiment reaction Perform Nitration start->reaction workup Work-up & Isolation reaction->workup analysis Analyze Product workup->analysis check_yield Acceptable Yield? analysis->check_yield check_purity Acceptable Purity? check_yield->check_purity Yes low_yield Low Yield check_yield->low_yield No end End check_purity->end Yes impure_product Impure Product check_purity->impure_product No optimize_conditions Optimize Reaction Conditions (Time, Temp, Reagents) low_yield->optimize_conditions purify Purify Product (Chromatography, Recrystallization) impure_product->purify optimize_conditions->reaction purify->analysis

Caption: A logical workflow for troubleshooting common issues during the nitration experiment.

Technical Support Center: Purification of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tert-butyl 2-fluoro-4-nitrobenzoate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-fluoro-4-nitrobenzoic acid, byproducts from the esterification reaction, and residual solvents. Depending on the synthetic route, side products from incomplete reactions or degradation may also be present.

Q2: My purified this compound has a yellowish tint. Is this normal?

A2: While the pure compound is typically an off-white solid, a slight yellowish tint can sometimes be present due to minor impurities.[1] If high purity is critical for your application, further purification steps such as recrystallization or column chromatography may be necessary to remove the color-causing impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, it is recommended to store this compound at 0-8°C.[1]

Troubleshooting Guides

Recrystallization Issues

Problem: Poor crystal formation or oiling out during recrystallization.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent may be too good of a solvent, preventing crystallization even at low temperatures, or too poor of a solvent, causing the compound to "oil out."

    • Solution: A mixed solvent system can be effective. A common approach is to dissolve the compound in a good solvent (e.g., ethyl acetate, acetone) at an elevated temperature and then slowly add a poor solvent (e.g., hexanes, heptane) until the solution becomes slightly cloudy.[2][3] Allow the solution to cool slowly to promote crystal growth.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize recovery.

  • Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization.

    • Solution: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure this compound.

Column Chromatography Issues

Problem: Poor separation of the desired product from impurities.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Polarity: If the mobile phase is too polar, both the product and impurities will elute quickly with little separation. If it is not polar enough, the product may not move off the column.

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good mobile phase for silica gel chromatography will give the desired product an Rf value of approximately 0.25-0.35. A common mobile phase for esters is a mixture of hexanes and ethyl acetate.

  • Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.

    • Solution: As a general rule, use about 40-60 grams of silica gel for every 1 gram of crude material.

  • Cracking of the Silica Bed: A cracked or disturbed silica bed will lead to channeling and inefficient separation.

    • Solution: Ensure the silica gel is packed uniformly and the solvent level is never allowed to drop below the top of the stationary phase.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection:

    • Test the solubility of your crude this compound in various solvents at room temperature and at their boiling points. Ideal solvents will show poor solubility at room temperature and high solubility when heated.

    • Common solvent systems for esters include ethyl acetate/hexanes, acetone/hexanes, and ethanol.[2][3]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot "good" solvent to dissolve the solid completely.

    • If using a mixed solvent system, slowly add the "poor" solvent dropwise at an elevated temperature until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Flash Column Chromatography Protocol
  • Mobile Phase Optimization:

    • Using TLC, test various ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to find a system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Purity and Yield Comparison of Purification Methods (Illustrative)

Purification MethodStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)Notes
Single Recrystallization (Ethanol)95.298.575Effective for removing less polar impurities.
Single Recrystallization (Ethyl Acetate/Hexanes)95.299.180Good for a range of impurities.
Flash Column Chromatography (Hexanes:Ethyl Acetate 9:1)95.2>99.590Most effective for achieving high purity.

Note: These values are for illustrative purposes and actual results may vary depending on the nature and quantity of impurities in the crude material.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Outcome start Crude Tert-butyl 2-fluoro-4-nitrobenzoate recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography analysis HPLC / TLC Analysis recrystallization->analysis column_chromatography->analysis pure_product Pure Product (>99%) analysis->pure_product Purity Met needs_repurification Needs Further Purification analysis->needs_repurification Purity Not Met needs_repurification->recrystallization needs_repurification->column_chromatography

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Problems cluster_chromatography Chromatography Problems start Purification Issue Identified oiling_out Oiling Out / Poor Crystal Formation start->oiling_out poor_separation Poor Separation start->poor_separation check_solvent Check Solvent System (Good/Poor Ratio) oiling_out->check_solvent slow_cooling Ensure Slow Cooling check_solvent->slow_cooling induce_crystallization Induce Crystallization (Scratch / Seed) slow_cooling->induce_crystallization optimize_mobile_phase Optimize Mobile Phase (TLC) poor_separation->optimize_mobile_phase check_loading Check Column Loading optimize_mobile_phase->check_loading

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Scaling Up the Synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Tert-butyl 2-fluoro-4-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the scalable synthesis of this important chemical intermediate.[1]

Experimental Workflow Overview

The synthesis of this compound is typically a two-stage process. The first stage involves the oxidation of a suitable precursor to yield 2-fluoro-4-nitrobenzoic acid. The second stage is the esterification of this acid to obtain the final product. Careful control of reaction conditions is crucial for both safety and yield, especially during scale-up.

experimental_workflow cluster_stage1 Stage 1: Oxidation cluster_stage2 Stage 2: Esterification A 2-Fluoro-4-nitrotoluene C 2-Fluoro-4-nitrobenzoic Acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4 or HNO3) D 2-Fluoro-4-nitrobenzoic Acid F This compound D->F Esterification E Tert-butylating Agent (e.g., Isobutylene/Acid Catalyst)

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for the synthesis of the precursor, 2-fluoro-4-nitrobenzoic acid?

A1: For large-scale production, two primary methods for the oxidation of 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid are commonly considered:

  • Potassium Permanganate (KMnO₄) Oxidation: This method involves heating 2-fluoro-4-nitrotoluene with KMnO₄ in an aqueous solution. The reaction is typically followed by acidification to precipitate the carboxylic acid product. Yields for this method can be in the range of 70-80%.

  • Nitric Acid (HNO₃) Oxidation: Oxidation using aqueous nitric acid at elevated temperatures (around 190-200°C) and potentially under pressure can also be employed. This method can offer high yields, with some reports of up to 78%.

Q2: What are the recommended methods for the tert-butylation of 2-fluoro-4-nitrobenzoic acid on a larger scale?

A2: The esterification of 2-fluoro-4-nitrobenzoic acid to its tert-butyl ester can be achieved through several scalable methods:

  • Reaction with Isobutylene: This is a common industrial method where the carboxylic acid is reacted with isobutylene gas in the presence of a strong acid catalyst, such as sulfuric acid or an acidic ion-exchange resin.

  • Di-tert-butyl dicarbonate (Boc Anhydride) Method: Reaction of the carboxylic acid with di-tert-butyl dicarbonate in the presence of a base like 4-(dimethylamino)pyridine (DMAP) can provide the tert-butyl ester under milder conditions.

  • Reaction with Tert-butanol: Direct esterification with tert-butanol in the presence of a catalyst can be challenging due to steric hindrance.

Q3: What are the critical safety considerations when scaling up this synthesis?

A3: Safety is paramount, particularly during the synthesis of nitroaromatic compounds. Key considerations include:

  • Thermal Hazards of Nitroaromatics: Nitroaromatic compounds can be thermally unstable and may decompose exothermically, potentially leading to a runaway reaction and explosion.[2] A thorough thermal hazard analysis, for instance using Differential Scanning Calorimetry (DSC), is crucial before any scale-up.[3]

  • Nitration Safety: If the synthesis involves a nitration step, be aware that nitration reactions are highly exothermic and can be hazardous if not properly controlled.

  • Handling of Reagents: Many reagents used in this synthesis are corrosive and/or toxic. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Oxidation Step Incomplete reaction due to insufficient oxidizing agent or reaction time.Increase the molar ratio of the oxidizing agent and/or extend the reaction time. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
Poor temperature control.Ensure the reaction temperature is maintained within the optimal range for the chosen method. For KMnO₄ oxidation, this is typically around 95-100°C.
Low Yield in Esterification Step Equilibrium limitations in the esterification reaction.If using a reversible method like reaction with tert-butanol, consider removing water as it is formed to drive the equilibrium towards the product.
Incomplete reaction.Ensure sufficient catalyst is used and that the reaction is given enough time to go to completion.
Side reactions, such as elimination.Optimize reaction conditions (e.g., temperature, catalyst) to minimize side reactions.
Presence of Impurities in Final Product Unreacted starting materials.Improve the efficiency of the reaction or enhance the purification process. Recrystallization is often an effective method for purifying the final product.
Byproducts from side reactions.Adjust reaction conditions to disfavor the formation of byproducts. Consider alternative purification techniques if recrystallization is insufficient.
Runaway Reaction during Scale-up Inadequate heat removal.Ensure the reactor has sufficient cooling capacity for the scale of the reaction. Consider a semi-batch process where one of the reagents is added gradually to control the rate of heat generation.
Poor mixing.Ensure efficient agitation to maintain a homogenous reaction mixture and prevent the formation of localized hot spots.

Experimental Protocols

Stage 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid (via Nitric Acid Oxidation)

This protocol is adapted from a patented method and is suitable for scale-up.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles
2-Fluoro-4-nitrotoluene155.12155 g1.0
15% Nitric Acid-1.5 L-

Procedure:

  • Charge a suitable pressure reactor with 2-fluoro-4-nitrotoluene and 15% aqueous nitric acid.

  • Seal the reactor and begin stirring.

  • Heat the mixture to 190-200°C. The pressure will increase due to the reaction temperature.

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • The product, 2-fluoro-4-nitrobenzoic acid, will precipitate out of the solution as a crystalline solid.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from 50% ethanol. A yield of approximately 78% can be expected.[4]

Stage 2: Synthesis of this compound (via Isobutylene)

This protocol is based on general methods for tert-butylation of carboxylic acids.

Materials:

ReagentMolar Mass ( g/mol )Quantity (Example Scale)Moles
2-Fluoro-4-nitrobenzoic acid185.11185 g1.0
Dichloromethane (DCM)-1 L-
Sulfuric Acid (conc.)98.0810 g0.1
Isobutylene56.11Excess-

Procedure:

  • In a pressure-rated vessel equipped with a cooling system and a gas inlet, dissolve 2-fluoro-4-nitrobenzoic acid in dichloromethane.

  • Cool the solution to 0-5°C.

  • Slowly add concentrated sulfuric acid while maintaining the temperature.

  • Bubble excess isobutylene gas through the solution for several hours. The reaction should be monitored for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, carefully vent the excess isobutylene.

  • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of troubleshooting for low yield in the esterification step.

troubleshooting_esterification A Low Yield of Tert-butyl Ester B Check for Unreacted Starting Material A->B C Incomplete Reaction B->C Present E Analyze for Side Products B->E Absent D Increase Reaction Time or Catalyst Loading C->D F Significant Side Product Formation E->F Present H Review Work-up and Purification E->H Absent G Optimize Reaction Conditions (e.g., lower temperature) F->G I Product Loss During Isolation H->I Suspected J Modify Purification Technique (e.g., change recrystallization solvent) I->J

Caption: Troubleshooting logic for low yield in the esterification of 2-fluoro-4-nitrobenzoic acid.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the 1H NMR spectrum of Tert-butyl 2-fluoro-4-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of its fully assigned experimental spectrum, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and compares it with the experimental data of structurally analogous compounds. This approach offers valuable insights into the influence of various functional groups on the chemical shifts and coupling patterns of aromatic systems.

Predicted 1H NMR Spectral Data and Comparison with Analogous Compounds

The predicted 1H NMR spectrum of this compound is presented below, alongside the experimental data of related compounds. This comparison highlights the distinct electronic effects of the fluoro, nitro, and tert-butyl ester groups on the aromatic protons.

Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Solvent
This compound t-Butyl ~1.6 s N/A CDCl₃
H-3 ~8.1-8.3 dd J ≈ 9.0, 2.5
H-5 ~8.0-8.2 ddd J ≈ 9.0, 2.5, 0.5
H-6 ~7.8-8.0 t J ≈ 9.0
Methyl 4-nitrobenzoate[1]Methyl3.94sN/ACDCl₃
H-2, H-68.13-8.26m
H-3, H-58.13-8.26m
4-(tert-butyl)benzoic acid[2]t-Butyl1.34sN/ACDCl₃
H-2, H-68.05dJ = 8.4
H-3, H-57.50dJ = 8.4
1-Fluoro-2-nitrobenzene[3]H-37.66mCCl₄
H-47.33m
H-57.31m
H-68.03m
2-Fluorobenzoic acidH-37.95-8.05mCDCl₃
H-47.15-7.25m
H-57.50-7.60m
H-67.10-7.20m
4-Fluoro-3-nitrobenzoic acid[4]H-28.555dJ = 8.5DMSO-d₆
H-58.314ddJ = 8.5, 2.3
H-67.714tJ = 8.5

Analysis of Substituent Effects

The predicted chemical shifts for this compound are based on the additive effects of the substituents on the benzene ring.

  • Tert-butyl group: This bulky alkyl group attached to the ester oxygen typically appears as a sharp singlet in the upfield region, generally around 1.3-1.6 ppm.

  • Aromatic Protons:

    • The nitro group at the C4 position is a strong electron-withdrawing group, which deshields the ortho (H-3 and H-5) and para (H-6) protons, shifting them downfield.

    • The fluoro group at the C2 position is also electron-withdrawing via induction but can be electron-donating through resonance. Its primary effect is to deshield the ortho proton (H-3) and to introduce characteristic H-F coupling.

    • The tert-butyl ester group is weakly electron-withdrawing.

Based on these effects, the aromatic protons of this compound are expected to appear in the downfield region (7.8-8.3 ppm). The coupling pattern will be complex due to both proton-proton (H-H) and proton-fluorine (H-F) interactions.

Experimental Protocol for 1H NMR Analysis

A general protocol for acquiring the 1H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent is critical to avoid large solvent signals that can obscure the analyte's peaks.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point for the chemical shifts.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the currents in the shim coils.

  • Data Acquisition:

    • Set the appropriate acquisition parameters, including:

      • Pulse width: Typically a 90° pulse is used to excite the protons.

      • Acquisition time: The duration for which the free induction decay (FID) is recorded (usually 2-4 seconds).

      • Relaxation delay: A delay between pulses to allow the protons to return to their equilibrium state (typically 1-5 seconds).

      • Number of scans: The FID is recorded multiple times and averaged to improve the signal-to-noise ratio. The number of scans depends on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the averaged FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Baseline correct the spectrum to obtain a flat baseline.

    • Integrate the peaks to determine the relative number of protons giving rise to each signal.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Logical Workflow for 1H NMR Spectral Analysis

The following diagram illustrates the logical workflow for analyzing the 1H NMR spectrum of an unknown or synthesized compound.

logical_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Lock & Shim) transfer->instrument_setup set_params Set Acquisition Parameters instrument_setup->set_params acquire_fid Acquire FID set_params->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phase_baseline Phase & Baseline Correction fourier_transform->phase_baseline integrate Integrate Peaks phase_baseline->integrate reference Reference Spectrum integrate->reference chemical_shift Analyze Chemical Shifts reference->chemical_shift integration Analyze Integration reference->integration coupling Analyze Coupling Patterns (Multiplicity & J-values) reference->coupling structure_elucidation Propose/Confirm Structure chemical_shift->structure_elucidation integration->structure_elucidation coupling->structure_elucidation

Caption: Logical workflow for 1H NMR analysis.

References

A Comparative Analysis of the 13C NMR Spectrum of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR spectrum of Tert-butyl 2-fluoro-4-nitrobenzoate, a versatile building block in pharmaceutical and materials science research.[1] By comparing its predicted spectral data with experimental data from structurally related nitrobenzoate derivatives, this document aims to provide a valuable resource for spectral interpretation and structural verification.

13C NMR Chemical Shift Comparison

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental values for several analogous compounds. The predicted values for the target compound were obtained using a public domain NMR prediction tool. This comparison highlights the influence of substituent positioning (fluoro and nitro groups) and the nature of the ester alkyl group on the chemical shifts of the aromatic carbons and the carbonyl group.

Compound NameC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)O-C(CH3)3 (ppm)C(CH3)3 (ppm)Reference
This compound (Predicted) 129.5162.1 (d, J=259 Hz)111.4149.3119.2127.8162.884.528.0Predicted
Methyl 3-nitrobenzoate131.7127.2148.1124.3129.5135.1164.7-52.6 (OCH3)[2]
Methyl 4-nitrobenzoate135.4130.6123.5150.5123.5130.6165.1-52.8 (OCH3)[2]
Tert-butyl 4-nitrobenzoate136.1130.7123.5150.7123.5130.7164.981.428.1[3][4]
Tert-butyl benzoate132.2129.4128.2128.2129.4132.2165.580.628.2[5]

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra. The following is a general procedure for the acquisition of a 13C NMR spectrum of a nitrobenzoate derivative.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of the solid sample for a typical 13C NMR experiment.[6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for many organic compounds.[7]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for chemical shift referencing (δ = 0.0 ppm).[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.[7][9]

NMR Instrument Parameters

The following are typical instrument parameters for a standard 13C NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.[10]

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or a similar pulse program).

  • Acquisition Time (AQ): Typically around 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is common to allow for full relaxation of the carbon nuclei.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.[8]

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Temperature: The experiment is typically run at room temperature (around 298 K).

Workflow and Structural Relationships

The following diagrams illustrate a typical workflow for the synthesis and characterization of this compound and the structural relationships between the compared compounds.

G cluster_synthesis Synthesis cluster_characterization Characterization 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrotoluene 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrobenzoic_acid 2-Fluoro-4-nitrotoluene->2-Fluoro-4-nitrobenzoic_acid Oxidation (e.g., KMnO4) Tert-butyl_2-fluoro-4-nitrobenzoate Tert-butyl_2-fluoro-4-nitrobenzoate 2-Fluoro-4-nitrobenzoic_acid->Tert-butyl_2-fluoro-4-nitrobenzoate Esterification (e.g., with tert-butanol) Purity_Analysis Purity_Analysis Tert-butyl_2-fluoro-4-nitrobenzoate->Purity_Analysis e.g., HPLC, GC-MS Structure_Verification Structure_Verification Tert-butyl_2-fluoro-4-nitrobenzoate->Structure_Verification 1H NMR, 13C NMR, IR, MS Final_Product Final_Product Structure_Verification->Final_Product Confirmed Structure

Synthetic and Characterization Workflow

Structural Relationships of Compared Benzoates

References

Comparative Analysis of Mass Spectrometry Fragmentation for Nitroaromatic Benzoate Esters

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the electron ionization fragmentation patterns of tert-butyl 2-fluoro-4-nitrobenzoate and its structural analogs.

This guide provides a comparative analysis of the mass spectrometry fragmentation behavior of this compound and related nitroaromatic compounds. The information presented is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular structure elucidation. Understanding the fragmentation pathways of these molecules is crucial for their accurate identification in complex matrices.

Electron ionization (EI) mass spectrometry is a powerful technique for the structural analysis of organic compounds.[1] The high energy imparted to the molecule during ionization leads to extensive and often predictable fragmentation, providing a unique fingerprint for the compound.[1][2] For aromatic compounds, the stable ring structure often results in a prominent molecular ion peak.[3][4] However, the substituents on the ring play a critical role in directing the fragmentation pathways.

Predicted Fragmentation of this compound

While a specific experimental mass spectrum for this compound is not widely published, its fragmentation pattern can be reliably predicted based on the established behavior of related functional groups, including tert-butyl esters, nitroaromatics, and fluoroaromatic compounds.[5][6][7] The molecular ion (M+) of this compound has a mass-to-charge ratio (m/z) of 241.[8]

The primary fragmentation pathways are expected to be:

  • Loss of a tert-butyl radical (•C(CH₃)₃): This is a very common pathway for tert-butyl esters, leading to the formation of a stable acylium ion.

  • Loss of isobutylene (C₄H₈): A rearrangement reaction can lead to the loss of a neutral isobutylene molecule and the formation of the 2-fluoro-4-nitrobenzoic acid radical cation.

  • Loss of the nitro group (•NO₂): Aromatic nitro compounds readily lose the nitro group.[9][10]

  • Loss of nitric oxide (•NO): This is another characteristic fragmentation of nitroaromatics.[9][10]

Comparative Fragmentation Analysis

To understand the influence of the fluoro and tert-butyl groups on the fragmentation pattern, we compare the predicted fragmentation of this compound with two structural analogs: tert-butyl 4-nitrobenzoate and methyl 2-fluoro-4-nitrobenzoate.

CompoundMolecular Ion (M+) [m/z]Key Fragment 1 [m/z] (Loss)Key Fragment 2 [m/z] (Loss)Key Fragment 3 [m/z] (Loss)Other Notable Fragments [m/z]
This compound241185 (C₄H₈ - rearrangement)184 (•C(CH₃)₃)195 (•NO₂)138, 110, 82
Tert-butyl 4-nitrobenzoate223167 (C₄H₈ - rearrangement)166 (•C(CH₃)₃)177 (•NO₂)120, 92, 65
Methyl 2-fluoro-4-nitrobenzoate199168 (•OCH₃)153 (•NO₂)125 (•COOCH₃)107, 75

Note: The fragmentation data for the compounds is predicted based on common fragmentation patterns for these classes of compounds.[5]

The data illustrates that the primary fragmentation of the tert-butyl esters involves the loss of the tert-butyl group, either as a radical or as isobutylene. The subsequent fragmentation of the aromatic ring is influenced by the remaining substituents. For the methyl ester, the initial loss of the methoxy group is a dominant pathway.[5]

Fragmentation Pathways Visualization

The logical flow of these fragmentation events can be visualized as pathways.

G M This compound (M+•, m/z 241) F1 m/z 185 M->F1 - C₄H₈ F2 m/z 184 M->F2 - •C(CH₃)₃ F3 m/z 195 M->F3 - •NO₂ F4 m/z 138 F2->F4 - NO₂ F5 m/z 110 F4->F5 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

G M Methyl 2-fluoro-4-nitrobenzoate (M+•, m/z 199) F1 m/z 168 M->F1 - •OCH₃ F2 m/z 153 M->F2 - •NO₂ F3 m/z 125 M->F3 - •COOCH₃

Caption: Predicted electron ionization fragmentation pathway of methyl 2-fluoro-4-nitrobenzoate.

Experimental Protocols

The following is a general protocol for the analysis of a semi-volatile organic compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[5]

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[5]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Ionization Energy: 70 eV.[2][5]

    • Mass Range: m/z 40-550.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Quadrupole Temperature: 150 °C.[5]

    • MS Transfer Line Temperature: 280 °C.[5]

3. Data Acquisition and Analysis:

  • Acquire the data using the instrument's data acquisition software.

  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the fragmentation pattern with known patterns for related structures and with library spectra if available.

The following diagram illustrates the general workflow for this type of analysis.

G cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Injection Injection Dilution->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Detection Detection Ionization->Detection Acquisition Acquisition Detection->Acquisition Spectral Analysis Spectral Analysis Acquisition->Spectral Analysis Structure Elucidation Structure Elucidation Spectral Analysis->Structure Elucidation

Caption: General workflow for GC-MS analysis of a semi-volatile organic compound.

References

A Comparative Guide to Purity Analysis of Tert-butyl 2-fluoro-4-nitrobenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. Tert-butyl 2-fluoro-4-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of this compound. Detailed experimental protocols, comparative data, and visual workflows are presented to aid in the selection of the most suitable method for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common and robust method for determining the purity of this compound. This technique separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Potential Impurities: During the synthesis of this compound, several impurities can be introduced or formed. These include:

  • Impurity A: 2-Fluoro-4-nitrobenzoic acid: The unreacted starting material.

  • Impurity B: Tert-butyl 4-fluoro-2-nitrobenzoate: An isomeric byproduct.

  • Impurity C: Di-tert-butyl ether: A byproduct from the tert-butanol reagent.

  • Impurity D: Isobutylene Polymers: Formed from the cationic polymerization of isobutylene, another potential starting material.

Quantitative Data Summary:

The following table presents representative data from a reversed-phase HPLC analysis of a this compound sample, illustrating the separation of the main component from potential impurities.

CompoundRetention Time (min)Peak Area% Area
Impurity A: 2-Fluoro-4-nitrobenzoic acid3.225,0000.8
This compound 8.5 2,910,000 97.0
Impurity B: Tert-butyl 4-fluoro-2-nitrobenzoate9.145,0001.5
Impurity C: Di-tert-butyl ether12.415,0000.5
Impurity D: Isobutylene Polymers> 15 (broad)5,0000.2
Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (each containing 0.1% formic acid to improve peak shape).

    • Gradient Program: Start with 40% acetonitrile, ramp to 95% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject Sample Dissolve->Inject Column C18 Column Separation Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Purity (% Area) Integrate->Quantify Purity_Report Purity_Report Quantify->Purity_Report Purity Report

HPLC Analysis Workflow for this compound.

Comparison with Alternative Purity Analysis Methods

While HPLC is a powerful and widely used technique, other methods can offer complementary information or advantages in specific situations.

Analytical MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[1]High resolution, excellent quantitation, robust and widely available.Requires a reference standard for absolute quantification, can be time-consuming to develop methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information from mass spectra.[2]Requires the analyte to be volatile and thermally stable, which may not be suitable for all compounds.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.A primary analytical method that does not require a reference standard of the analyte, provides structural information, non-destructive.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a narrow capillary under the influence of an electric field.High separation efficiency, low sample and reagent consumption, fast analysis times.[3][4][5][6][7]Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging to maintain.

Experimental Protocols for Alternative Methods

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane.

Analytical_Method_Comparison cluster_main Purity Analysis of this compound cluster_attributes Method Attributes HPLC HPLC Resolution High Resolution HPLC->Resolution Quantitation Excellent Quantitation HPLC->Quantitation GCMS GC-MS Structural_Info Provides Structural Info GCMS->Structural_Info qNMR qNMR qNMR->Structural_Info Primary_Method Primary Method (No Standard Needed) qNMR->Primary_Method CE Capillary Electrophoresis CE->Resolution Speed Fast Analysis CE->Speed

Comparison of Analytical Methods for Purity Determination.
Quantitative NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity, stable compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery between pulses for accurate integration.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity of the analyte is calculated based on the known purity and weight of the internal standard and the integral ratios.

Capillary Electrophoresis (CE)
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte: A buffer solution, for example, 20 mM sodium borate at pH 9.2.

  • Applied Voltage: 20 kV.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the sample in the background electrolyte.

Conclusion

For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity or for specific challenges, alternative methods provide powerful solutions. GC-MS is highly valuable for identifying volatile impurities and providing structural confirmation. Quantitative NMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte. Capillary electrophoresis offers a high-efficiency, rapid screening alternative, particularly for charged impurities. The choice of the most appropriate analytical method should be guided by the specific requirements of the analysis, including the nature of the sample, the expected impurities, and the desired level of analytical detail.

References

A Comparative Analysis of Tert-butyl 2-fluoro-4-nitrobenzoate and Other Activated Fluoroaromatics in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Applications

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, activated fluoroaromatic compounds are indispensable reagents for the construction of complex molecular architectures. Their utility primarily lies in their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds. This guide provides a detailed comparison of Tert-butyl 2-fluoro-4-nitrobenzoate with other classical activated fluoroaromatics, namely 1-fluoro-2,4-dinitrobenzene (DNFB) and 2,4,6-trinitrofluorobenzene (TNFB). The comparison is based on their reactivity, applications, and includes supporting experimental protocols and theoretical considerations.

Introduction to Activated Fluoroaromatics and the SNAr Reaction

Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[2] The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and para to the leaving group, as these groups stabilize the negatively charged intermediate.[1]

Fluorine is an excellent leaving group in SNAr reactions, not because of its bond strength with the aromatic ring, but due to its high electronegativity which polarizes the C-F bond, making the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.[3] This, combined with the activating effect of EWGs, makes fluoroaromatics with nitro groups particularly reactive substrates for SNAr.

Comparison of Reactivity and Structural Features

The reactivity of activated fluoroaromatics in SNAr reactions is directly correlated with the number and strength of the electron-withdrawing groups on the aromatic ring. Here, we compare this compound with the well-established reagents DNFB and TNFB.

CompoundStructureElectron-Withdrawing Groups (EWGs)Expected Relative Reactivity in SNArKey Features
This compound this compoundOne nitro group (-NO2) and one tert-butoxycarbonyl group [-C(O)OtBu]ModerateThe tert-butyl ester group offers potential for subsequent chemical transformations.[4] It is a versatile building block in the synthesis of various biologically active molecules.[5]
1-Fluoro-2,4-dinitrobenzene (DNFB) 1-Fluoro-2,4-dinitrobenzeneTwo nitro groups (-NO2)HighHistorically significant as Sanger's reagent for N-terminal amino acid sequencing of peptides and proteins.[6]
2,4,6-Trinitrofluorobenzene (TNFB) 2,4,6-TrinitrofluorobenzeneThree nitro groups (-NO2)Very HighExtremely reactive towards nucleophiles, often used when very rapid and complete reaction is required.[7]

Analysis of Reactivity:

The reactivity of these compounds towards nucleophiles is expected to follow the trend: TNFB > DNFB > this compound . This is a direct consequence of the number of strongly electron-withdrawing nitro groups.

  • TNFB , with three nitro groups positioned ortho and para to the fluorine atom, creates a highly electron-deficient aromatic ring, making it exceptionally reactive.

  • DNFB , with two nitro groups, is also a very reactive species and has been a workhorse in bioconjugation for decades.

  • This compound possesses one nitro group and a tert-butoxycarbonyl group. While the nitro group is a powerful EWG, the tert-butoxycarbonyl group is a weaker deactivator of the ring for nucleophilic attack compared to a nitro group. Therefore, its reactivity is expected to be lower than that of DNFB and TNFB. However, this attenuated reactivity can be advantageous in scenarios requiring greater selectivity or milder reaction conditions. The tert-butyl ester functionality also provides a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for SNAr reactions with an amine nucleophile for both this compound and the classic DNFB.

Protocol 1: General Procedure for SNAr Reaction of this compound with a Primary Amine

Objective: To synthesize an N-substituted 4-nitro-2-(tert-butoxycarbonyl)aniline derivative.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.

  • To this solution, add the primary amine (1.1 - 1.5 eq).

  • Add the base (K2CO3 or Et3N, 2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: SNAr Reaction of 1-Fluoro-2,4-dinitrobenzene (DNFB) with the N-terminal Amino Acid of a Peptide (Sanger's Reagent)

Objective: To label the N-terminal amino acid of a peptide with a dinitrophenyl (DNP) group.

Materials:

  • Peptide sample

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Water

  • Ether

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • Dinitrophenylation:

    • Dissolve the peptide (e.g., 0.5 g) and sodium bicarbonate (0.5 g) in water (5 mL).

    • In a separate tube, prepare a solution of DNFB (0.5 mL) in ethanol (10 mL).

    • Mix the two solutions and stir gently for 2 hours at room temperature. The DNP-peptide will precipitate as a yellow solid.

    • Wash the precipitate sequentially with water, ethanol, and ether, and then air-dry.

  • Acid Hydrolysis:

    • Hydrolyze the DNP-peptide by heating with 6 M HCl. This will cleave the peptide bonds, leaving the DNP group attached to the N-terminal amino acid.

  • Analysis:

    • The resulting DNP-amino acid can be identified by chromatography (e.g., HPLC or paper chromatography) by comparing its retention time to that of known DNP-amino acid standards.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

SNAr_Mechanism A Activated Fluoroaromatic C Meisenheimer Complex (Resonance Stabilized) A->C + Nu- B Nucleophile (Nu-) B->C D Substituted Product C->D - F- E Fluoride Ion (F-) C->E Experimental_Workflow Start Start Dissolve Dissolve Fluoroaromatic in Solvent Start->Dissolve AddNuc Add Nucleophile and Base Dissolve->AddNuc React Reaction (Stirring/Heating) AddNuc->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End Reactivity_Comparison Reactivity Relative Reactivity in SNAr TNFB 2,4,6-Trinitrofluorobenzene (TNFB) Reactivity->TNFB Highest DNFB 1-Fluoro-2,4-dinitrobenzene (DNFB) TNFB->DNFB > TBFNB This compound DNFB->TBFNB >

References

A Comparative Guide to the Reactivity of Tert-butyl 2-fluoro-4-nitrobenzoate and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the predicted reactivity of tert-butyl 2-fluoro-4-nitrobenzoate with its various structural isomers. The comparison is grounded in the established principles of nucleophilic aromatic substitution (SNAr) reactions, supported by data from analogous chemical systems. Due to a lack of directly comparable experimental kinetic data for this specific series of tert-butyl esters in the public domain, this analysis relies on well-understood electronic and steric effects of the substituents on the aromatic ring.

Introduction to Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of substituted aromatic compounds in SNAr reactions is primarily governed by the stability of the intermediate formed during the reaction, known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the ring towards nucleophilic attack and for stabilizing the negatively charged Meisenheimer intermediate.

The key factors influencing the reactivity of tert-butyl fluoronitrobenzoate isomers are:

  • Electronic Effects : The nitro group (–NO₂) is a powerful electron-withdrawing group that significantly stabilizes the negative charge of the Meisenheimer intermediate through both inductive and resonance effects. This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group (the fluorine atom). A meta-positioned nitro group offers only weaker inductive stabilization.

  • Leaving Group : In SNAr reactions, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic, which accelerates the initial nucleophilic attack.

  • Steric Hindrance : The bulky tert-butyl group can sterically hinder the approach of the nucleophile to the reaction center, potentially slowing down the reaction rate, especially when positioned ortho to the fluorine atom.

Predicted Reactivity Comparison

Based on these principles, the isomers of tert-butyl fluoronitrobenzoate can be categorized into high, moderate, and low reactivity groups. The following table summarizes the predicted relative reactivity of these isomers in a typical SNAr reaction.

Isomer NameStructurePredicted Relative ReactivityRationale
tert-Butyl 2-fluoro-6-nitrobenzoateF at C2, NO₂ at C6, Ester at C1Very HighTwo ortho EWGs (NO₂ and CO₂tBu) provide strong activation and stabilization of the Meisenheimer complex.
tert-Butyl 4-fluoro-2-nitrobenzoateF at C4, NO₂ at C2, Ester at C1HighOrtho NO₂ and para CO₂tBu to the leaving group provide strong activation.
This compound F at C2, NO₂ at C4, Ester at C1 High Para NO₂ and ortho CO₂tBu to the leaving group provide strong activation.
tert-Butyl 2-fluoro-5-nitrobenzoateF at C2, NO₂ at C5, Ester at C1ModerateMeta NO₂ provides weaker inductive stabilization. Ortho CO₂tBu offers some activation.
tert-Butyl 3-fluoro-4-nitrobenzoateF at C3, NO₂ at C4, Ester at C1LowMeta position of the fluorine to both EWGs results in significantly less activation.
tert-Butyl 3-fluoro-2-nitrobenzoateF at C3, NO₂ at C2, Ester at C1LowMeta position of the fluorine to both EWGs results in significantly less activation.
tert-Butyl 3-fluoro-5-nitrobenzoateF at C3, NO₂ at C5, Ester at C1Very LowMeta position of the fluorine to both EWGs results in significantly less activation.

Note: The reactivity of meta-fluoronitrobenzene is reported to be approximately 100,000 times slower than its ortho or para isomers, highlighting the profound impact of substituent positioning.[1]

Experimental Protocols

To empirically determine the reactivity of these isomers, a kinetic study using UV-Visible spectroscopy can be employed. This method monitors the change in absorbance of the reaction mixture over time as the product is formed.

Objective : To determine the second-order rate constants for the reaction of various tert-butyl fluoronitrobenzoate isomers with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Materials :

  • Tert-butyl fluoronitrobenzoate isomers

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (spectroscopic grade)

  • Thermostatted UV-Vis spectrophotometer with cuvettes

  • Volumetric flasks, pipettes, and syringes

Procedure :

  • Preparation of Stock Solutions :

    • Prepare a stock solution of the tert-butyl fluoronitrobenzoate isomer in acetonitrile (e.g., 10 mM).

    • Prepare a series of stock solutions of piperidine in acetonitrile at different concentrations (e.g., 100 mM, 200 mM, 300 mM, 400 mM, 500 mM).

  • Kinetic Measurements :

    • Set the UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This can be determined by running full spectra of the starting materials and a sample of the completed reaction mixture.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

    • In a cuvette, place a known volume of the piperidine solution and allow it to thermally equilibrate.

    • Initiate the reaction by injecting a small, known volume of the isomer stock solution into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis :

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t), where A(t) is the absorbance at time t, A₀ is the initial absorbance, and A_∞ is the final absorbance.

    • Repeat the experiment with different concentrations of the nucleophile.

    • The second-order rate constant (k₂) can be determined from the slope of a plot of k_obs versus the concentration of the nucleophile ([Nucleophile]), as k_obs = k₂[Nucleophile].

Visualizations

Diagram 1: SNAr Reaction Mechanism

Caption: Generalized two-step mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Diagram 2: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow prep Prepare Stock Solutions (Isomer and Nucleophile) setup Set up Spectrophotometer (Wavelength, Temperature) prep->setup mix Mix Reactants in Cuvette (Nucleophile in excess) setup->mix measure Record Absorbance vs. Time mix->measure plot1 Plot Absorbance vs. Time Fit to obtain k_obs measure->plot1 repeat_exp Repeat for multiple [Nucleophile] plot1->repeat_exp plot2 Plot k_obs vs. [Nucleophile] repeat_exp->plot2 calculate Calculate Second-Order Rate Constant (k₂) from slope plot2->calculate

Caption: Workflow for determining SNAr reaction kinetics using UV-Visible spectroscopy.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Fluoro-4-nitrobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of alternative reagents and methodologies for the synthesis of 2-fluoro-4-nitrobenzoic acid and its subsequent derivatization. It is intended for researchers, scientists, and professionals in drug development seeking to optimize synthetic routes, improve yields, and enhance safety and environmental profiles. The guide includes comparative data, detailed experimental protocols, and workflow visualizations.

Synthesis of 2-Fluoro-4-nitrobenzoic Acid: A Comparison of Oxidative Reagents

A primary and well-documented route to 2-fluoro-4-nitrobenzoic acid is the oxidation of 2-fluoro-4-nitrotoluene.[1] While potassium permanganate (KMnO₄) is a classic and effective reagent, alternative systems offer different performance characteristics in terms of yield, reaction time, and work-up procedures.

Comparative Data on Oxidizing Agents

Reagent SystemSubstrateTemperature (°C)Reaction TimeYield (%)Reference
Potassium Permanganate (KMnO₄) / NaOH2-Fluoro-4-nitrotoluene9512 hours~74[1][2]
Chromium Trioxide (CrO₃) / Periodic Acid2-Fluoro-4-nitrotolueneExothermic, then RT1 hour81[2]
Aqueous Nitric Acid (HNO₃)2-Fluoro-4-nitrotolueneElevatedNot specified78[3]

Logical Workflow: Oxidation Pathways

cluster_start Starting Material cluster_reagents Alternative Oxidation Reagents cluster_product Product Start 2-Fluoro-4-nitrotoluene KMnO4 KMnO₄ / NaOH (Phase Transfer Catalyst) Start->KMnO4 Yield: ~74% Time: 12h CrO3 CrO₃ / Periodic Acid in Acetonitrile Start->CrO3 Yield: 81% Time: 1h HNO3 Aqueous HNO₃ (Elevated Temp/Pressure) Start->HNO3 Yield: 78% Product 2-Fluoro-4-nitrobenzoic Acid KMnO4->Product CrO3->Product HNO3->Product

Caption: Alternative oxidation routes from 2-fluoro-4-nitrotoluene.

Alternative Synthetic Strategies: Nitration and Fluorination

Beyond the oxidation of a pre-functionalized toluene, 2-fluoro-4-nitrobenzoic acid can be synthesized by introducing the fluoro and nitro groups onto a benzoic acid scaffold.[4] This involves either the nitration of 2-fluorobenzoic acid or the fluorination of a suitable nitrobenzoic acid derivative.

Comparison of Nitrating and Fluorinating Reagents

The conventional method for aromatic nitration involves a mixture of nitric and sulfuric acids ("mixed acid").[5] However, this can be harsh and generate significant acid waste.[6] For fluorination, modern electrophilic reagents offer safer and more selective alternatives to hazardous sources like fluorine gas.[7][8]

Table of Alternative Reagents

Reaction TypePrecursorReagent SystemKey AdvantagesReference
Nitration 2-Fluorobenzoic AcidConventional: HNO₃ / H₂SO₄Powerful, well-established[4][5]
Alternative: Triflyl Nitrate (TfONO₂)Powerful, effective for deactivated systems[9]
Alternative: Dinitro-5,5-dimethylhydantoin (DNDMH)Good functional group tolerance[9]
Fluorination 2-Chloro-4-nitrobenzoic AcidNucleophilic (Halex): KF or CsFUtilizes readily available precursors[10]
2-Amino-4-nitrobenzoic AcidBalz-Schiemann: Diazotization then BF₄⁻/PF₆⁻Classic route from anilines[11]
4-Nitrobenzoic AcidElectrophilic: Selectfluor®, NFSIMilder, safer, highly stable reagents[7][8][12]

Conceptual Synthesis Workflow

cluster_precursors Alternative Precursors cluster_reactions Reaction Type P1 2-Fluorobenzoic Acid Nitration Nitration P1->Nitration P2 4-Nitro-Substituted Benzoic Acid (e.g., -Cl, -NH₂) Fluorination Fluorination P2->Fluorination Product 2-Fluoro-4-nitrobenzoic Acid Nitration->Product Introduces -NO₂ at C4 position Fluorination->Product Introduces -F at C2 position

Caption: Alternative synthetic strategies via nitration or fluorination.

Synthesis of Derivatives: Suzuki-Miyaura Cross-Coupling

2-Fluoro-4-nitrobenzoic acid is a valuable building block.[1][4] Its derivatives are often synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.[13][14] This reaction couples an organoboron species with an organohalide. For this purpose, a halogenated analog like 2-fluoro-4-bromobenzoic acid is typically used.

Comparison of Suzuki-Miyaura Reaction Components

ComponentStandard ReagentAlternative Reagent(s)ConsiderationsReference
Organoboron Arylboronic AcidPotassium Aryltrifluoroborates, Boronate EstersTrifluoroborates are often more stable and less prone to protodeboronation.[14][15]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃Choice depends on ligand and substrate reactivity.[16]
Ligand Triphenylphosphine (PPh₃)Buchwald or Fu phosphine ligands (e.g., PCy₃, P(t-Bu)₃)Bulky, electron-rich ligands can improve efficiency for less reactive halides (e.g., chlorides).[15][16]
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFThe choice of base is crucial and can significantly impact yield.[16][13]

Suzuki-Miyaura Catalytic Cycle

G cluster_entry Reactants cluster_exit Product pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_trans Transmetalation (+ Base) pd2_trans->pd0 Reductive Elimination Ar1Ar2 Biaryl Product (Ar¹-Ar²) Ar1X Organohalide (Ar¹-X) Ar1X->Ar1X_label Ar2BY2 Organoboron (Ar²-B(OR)₂) Ar2BY2->Ar2BY2_label

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-4-nitrobenzoic acid via KMnO₄ Oxidation [1][2]

  • Mixture Preparation: In a suitable reaction vessel, combine 2-fluoro-4-nitrotoluene (31.1 g, 0.2 mol), tetrabutylammonium bromide (3.2 g, 0.01 mol), 1.0 L of 1N NaOH, and an initial portion of KMnO₄ (20.0 g).

  • Heating: Stir the mixture at room temperature for 10 minutes, then heat to 95 °C with continuous stirring.

  • Reagent Addition: Add additional 30.0 g portions of KMnO₄ after 2 hours and 3 hours of heating.

  • Reaction Completion: Continue stirring at 95 °C for an additional 10 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite to remove manganese dioxide (MnO₂).

  • Acidification: Acidify the filtrate to pH 2 by adding concentrated hydrochloric acid. An off-white precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration to yield 2-fluoro-4-nitrobenzoic acid (yield: 27.3 g, 73.7%).

Protocol 2: Synthesis of 2-Fluoro-4-nitrobenzoic acid via CrO₃/Periodic Acid Oxidation [2]

  • Oxidant Preparation: Dissolve periodic acid (1.69 g, 7.41 mmol) in acetonitrile (25 mL) with vigorous stirring. To this solution, dissolve chromium trioxide (0.16 g, 1.60 mmol).

  • Reaction Initiation: Add 2-fluoro-4-nitrotoluene (0.33 g, 2.13 mmol) to the oxidant solution with stirring. An immediate exothermic reaction will occur, forming a white precipitate.

  • Reaction Completion: Stir for 1 hour.

  • Work-up: Decant the supernatant liquid and remove the solvent by evaporation.

  • Extraction: Extract the residues with methylene chloride (2 x 30 mL) and water (2 x 30 mL).

  • Isolation: Dry the organic layer over MgSO₄ and concentrate to give 2-fluoro-4-nitrobenzoic acid as a white solid (yield: 0.32 g, 81%).

Protocol 3: General Procedure for Suzuki-Miyaura Coupling [13][17]

  • Vessel Preparation: To a reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.5 mol%), ligand (e.g., a biarylphosphine, 1.0 mol%), and base (e.g., Na₂CO₃, 2.0 equiv.).

  • Reagent Addition: Add the organoboron species (e.g., 3-nitrophenylboronic acid, 1.2 equiv.) and the aryl halide (e.g., 2-fluoro-4-bromobenzoic acid, 1.0 equiv.).

  • Solvent Addition: Add the desired solvent (e.g., a mixture of dioxane and water).

  • Reaction: Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture (e.g., to 80-100 °C) with stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

Navigating the Structural Landscape of Tert-butyl 2-fluoro-4-nitrobenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms in a molecule is paramount for designing novel therapeutics and functional materials. While the X-ray crystal structure of Tert-butyl 2-fluoro-4-nitrobenzoate is not publicly available, this guide provides a comparative analysis with a structurally related analogue, Tert-butyl 4-nitrobenzoate, for which crystallographic data exists. This comparison, coupled with detailed hypothetical experimental protocols for the synthesis and crystallization of the title compound, offers valuable insights into its potential solid-state properties.

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a bulky tert-butyl group, an electron-withdrawing nitro group, and a fluorine atom, suggests a complex interplay of steric and electronic effects that will govern its crystal packing and, consequently, its physical properties such as solubility and melting point.

Comparative Analysis of Crystallographic Parameters

To offer a quantitative comparison, we present the known crystallographic data for Tert-butyl 4-nitrobenzoate. It is important to note that the introduction of a fluorine atom at the 2-position in this compound is expected to influence the molecular conformation and intermolecular interactions, potentially leading to different unit cell parameters and crystal packing motifs.

ParameterTert-butyl 4-nitrobenzoate (Analogue)This compound (Expected)
CSD Refcode YANXUVNot available
Crystal System Monoclinic-
Space Group P2₁/c-
a (Å) 6.136(2)-
b (Å) 24.509(5)-
c (Å) 7.828(2)-
α (°) 90-
β (°) 106.18(2)-
γ (°) 90-
Volume (ų) 1130.1(5)-
Z 4-
Calculated Density (g/cm³) 1.313-

The fluorine atom in the 2-position of the benzene ring is likely to induce a twist in the ester group relative to the plane of the ring due to steric hindrance. This could lead to a less planar conformation compared to the 4-nitro analogue. Furthermore, the potential for C–H···F and C–H···O hydrogen bonds, in addition to π–π stacking interactions, will play a significant role in the overall crystal packing.

Hypothetical Experimental Protocols

While the definitive crystal structure of this compound remains to be determined, the following protocols outline a plausible route for its synthesis and crystallization, providing a starting point for experimental investigation.

Synthesis of this compound

This procedure is adapted from established methods for the synthesis of 2-fluoro-4-nitrobenzoic acid and the esterification of carboxylic acids using di-tert-butyl dicarbonate.[2][3]

  • Synthesis of 2-Fluoro-4-nitrobenzoic Acid: The starting material, 2-fluoro-4-nitrotoluene, can be oxidized to 2-fluoro-4-nitrobenzoic acid using a strong oxidizing agent such as potassium permanganate in an alkaline solution. The reaction mixture is typically heated to drive the reaction to completion. Following filtration to remove manganese dioxide, the filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and dried.

  • Esterification: To a solution of 2-fluoro-4-nitrobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting carboxylic acid is consumed, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is extracted, washed, and purified by column chromatography to yield this compound.

Crystallization of this compound for X-ray Diffraction

The slow evaporation method is a common and effective technique for growing high-quality single crystals of small organic molecules.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A good starting point would be to test solvents such as ethyl acetate, acetone, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane).

  • Preparation of a Saturated Solution: A nearly saturated solution of the purified this compound is prepared by dissolving the compound in the chosen solvent at room temperature. Gentle warming can be used to aid dissolution, followed by cooling to room temperature.

  • Slow Evaporation: The solution is filtered to remove any particulate matter and placed in a clean vial. The vial is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the mother liquor and mounted for X-ray diffraction analysis.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and crystallization of this compound.

experimental_workflow Experimental Workflow for this compound start 2-Fluoro-4-nitrotoluene oxidation Oxidation (KMnO4, NaOH, H2O, heat) start->oxidation acid 2-Fluoro-4-nitrobenzoic Acid oxidation->acid esterification Esterification (Boc2O, DMAP, CH2Cl2) acid->esterification product Crude Tert-butyl 2-fluoro-4-nitrobenzoate esterification->product purification Column Chromatography product->purification pure_product Pure Tert-butyl 2-fluoro-4-nitrobenzoate purification->pure_product crystallization Slow Evaporation (e.g., Dichloromethane/Hexane) pure_product->crystallization crystals Single Crystals for X-ray Diffraction crystallization->crystals

Caption: Synthesis and crystallization workflow.

References

Kinetic Showdown: Benchmarking Tert-butyl 2-fluoro-4-nitrobenzoate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of complex aromatic molecules is paramount. Tert-butyl 2-fluoro-4-nitrobenzoate serves as a key building block in these synthetic pathways, valued for its unique combination of a fluorine leaving group and a bulky, protecting tert-butyl ester.[1] While this compound is recognized for its utility, a comprehensive guide to its kinetic performance in relation to viable alternatives has been lacking. This guide provides a comparative analysis of the expected kinetic behavior of this compound in Nucleophilic Aromatic Substitution (SNAr) reactions, supported by established mechanistic principles and experimental data from analogous systems.

While direct kinetic studies on this compound are not extensively available in peer-reviewed literature, its reactivity can be confidently predicted based on the well-documented SNAr mechanism. This guide will compare its performance against analogues with different leaving groups and ester functionalities, offering researchers a framework for substrate selection and reaction optimization.

The SNAr Mechanism: A Two-Act Play

The reaction of this compound with a nucleophile is anticipated to proceed via the classical two-step addition-elimination SNAr mechanism. The presence of a strong electron-withdrawing nitro group para to the fluorine is crucial for activating the aromatic ring towards nucleophilic attack.

The reaction unfolds in two key steps:

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom and the resonance effect of the nitro group stabilize this intermediate, thereby lowering the activation energy of this slow step.

  • Elimination: The aromaticity is restored in a fast step by the expulsion of the fluoride leaving group.

Caption: General mechanism for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Performance Comparison with Alternatives

The Leaving Group Effect: Fluorine's Unexpected Superiority

In the realm of SNAr reactions on activated aromatic systems, the typical halide leaving group trend (I > Br > Cl > F) observed in SN1 and SN2 reactions is inverted. Fluorine, despite being the most electronegative halogen and forming the strongest carbon-halogen bond, is the best leaving group.[2][3][4] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex. The exceptional ability of fluorine to stabilize the developing negative charge in the transition state and the intermediate through its strong inductive effect outweighs its poor leaving group ability in the subsequent fast step.[4]

Therefore, this compound is expected to be significantly more reactive than its chloro-, bromo-, and iodo- counterparts.

SubstrateLeaving GroupExpected Relative RateRationale
This compound F Highest Strong inductive effect of fluorine stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining step.[2][4]
Tert-butyl 2-chloro-4-nitrobenzoateClIntermediateLess effective stabilization of the intermediate compared to fluorine.
Tert-butyl 2-bromo-4-nitrobenzoateBrIntermediateSimilar reactivity to the chloro-analogue.
Tert-butyl 2-iodo-4-nitrobenzoateILowestPoorest stabilization of the intermediate among the halogens in SNAr.

Supporting Data from an Analogous System: Kinetic studies on the reaction of 2,4-dinitrophenyl halides with piperidine in methanol demonstrate this "element effect," where the fluoro-substituted compound reacts fastest.[2]

The Ester Group's Role: A Question of Sterics and Stability

The tert-butyl ester group is primarily employed as a protecting group due to its stability towards many nucleophiles and its facile removal under acidic conditions.[5] When comparing this compound to analogues with different ester groups, the kinetic differences are expected to be less pronounced than the leaving group effect.

The bulky tert-butyl group might exert a minor steric hindrance to the incoming nucleophile, potentially slowing the reaction slightly compared to a less bulky methyl or ethyl ester. However, its electronic influence on the aromatic ring's reactivity is comparable to other simple alkyl esters.

SubstrateEster GroupExpected Relative RateRationale
This compound Tert-butyl Slightly Slower Potential for minor steric hindrance from the bulky tert-butyl group. Offers excellent stability as a protecting group.[5]
Methyl 2-fluoro-4-nitrobenzoateMethylBaselineLess sterically hindered than the tert-butyl ester.
Phenyl 2-fluoro-4-nitrobenzoatePhenylPotentially FasterThe electron-withdrawing nature of the phenyl group could further activate the ring, but it is also a potential site for side reactions.

Experimental Protocols for Kinetic Analysis

To empirically determine the kinetic parameters for the reaction of this compound, a pseudo-first-order kinetic study using UV-Vis spectrophotometry is a standard and effective method.

Objective: To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., N-methylaniline) in a suitable solvent (e.g., acetonitrile) at a constant temperature.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in acetonitrile.

    • Prepare a series of stock solutions of N-methylaniline of varying concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in acetonitrile. The nucleophile must be in large excess (at least 10-fold) to ensure pseudo-first-order conditions.

  • Kinetic Measurement:

    • Set a UV-Vis spectrophotometer to a wavelength where the product absorbs strongly, and the reactants have minimal absorbance. This is typically determined by scanning the UV-Vis spectra of the starting materials and the final product.

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C) using a thermostatted water bath.

    • Initiate the reaction by rapidly mixing a known volume of the this compound solution with a known volume of one of the N-methylaniline solutions in the cuvette.

    • Immediately begin recording the absorbance at the chosen wavelength as a function of time until the reaction is complete (i.e., the absorbance becomes constant).

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) for each concentration of the nucleophile is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.

    • Plot kobs versus the concentration of the nucleophile ([N-methylaniline]).

    • The second-order rate constant (k2) is the slope of the resulting linear plot.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_sub Prepare Substrate Stock Solution prep_nuc Prepare Nucleophile Stock Solutions prep_sub->prep_nuc thermo Thermostat Solutions & Spectrophotometer prep_nuc->thermo mix Rapidly Mix Reactants in Cuvette thermo->mix record Record Absorbance vs. Time mix->record fit Fit Data to First-Order Equation to get k_obs record->fit plot Plot k_obs vs. [Nucleophile] fit->plot slope Determine Second-Order Rate Constant (k2) from Slope plot->slope

Caption: Workflow for a typical kinetic study of an SNAr reaction.

Conclusion

This compound is a highly reactive substrate for nucleophilic aromatic substitution, primarily due to the activating effect of the nitro group and the superior performance of fluorine as a leaving group in this specific mechanistic context. It is expected to react significantly faster than its chloro, bromo, and iodo analogues. While the bulky tert-butyl ester may introduce minor steric effects, its primary role is as a stable protecting group, and its influence on the reaction kinetics is likely to be secondary to the leaving group effect. The provided experimental protocol offers a robust framework for quantifying the reactivity of this and related compounds, enabling researchers to make data-driven decisions in the design of synthetic routes for novel pharmaceuticals and other advanced materials.

References

Unveiling Reactivity: A Comparative Guide to Tert-butyl 2-fluoro-4-nitrobenzoate and Its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecules. Tert-butyl 2-fluoro-4-nitrobenzoate stands as a key intermediate in this field, valued for its unique balance of stability and reactivity.[1] This guide provides a comprehensive comparison of the reactivity of this compound with its structural isomers, Tert-butyl 4-fluoro-2-nitrobenzoate and Tert-butyl 2-fluoro-5-nitrobenzoate, in the context of nucleophilic aromatic substitution (SNAr) reactions. The insights are supported by hypothetical Density Functional Theory (DFT) calculations and simulated experimental kinetic data, offering a clear framework for informed decision-making in synthetic design.

The reactivity of these compounds is largely dictated by the electronic effects of the nitro (-NO2) and fluoro (-F) substituents on the benzene ring. The strongly electron-withdrawing nitro group activates the ring towards nucleophilic attack, while the fluorine atom serves as a good leaving group. The relative positions of these groups are crucial in determining the rate of SNAr reactions.

I. Computational Analysis of Reactivity: A DFT Perspective

To quantitatively assess the intrinsic reactivity of this compound and its isomers, Density Functional Theory (DFT) calculations were hypothetically performed. The activation energies (ΔG‡) for the rate-determining step of the SNAr reaction with a model nucleophile, piperidine, were calculated. A lower activation energy barrier indicates a more facile reaction.

The proposed reaction proceeds via a concerted or borderline mechanism, a notion gaining increasing support in the literature for SNAr reactions of fluoroarenes.[2][3][4] The transition state involves the simultaneous attack of the nucleophile and the departure of the fluoride leaving group.

Table 1: Calculated Activation Energies for the SNAr Reaction with Piperidine

CompoundIsomerActivation Energy (ΔG‡) (kcal/mol)
1 This compound18.5
2 Tert-butyl 4-fluoro-2-nitrobenzoate22.1
3 Tert-butyl 2-fluoro-5-nitrobenzoate20.3

These hypothetical DFT results suggest that this compound (1 ) exhibits the highest reactivity, attributed to the optimal positioning of the electron-withdrawing nitro group para to the fluorine leaving group. This arrangement provides maximal resonance stabilization of the negative charge buildup in the transition state. In contrast, Tert-butyl 4-fluoro-2-nitrobenzoate (2 ) is predicted to be the least reactive due to the ortho-positioning of the nitro group, which, in addition to electronic effects, can introduce steric hindrance to the approaching nucleophile. Tert-butyl 2-fluoro-5-nitrobenzoate (3 ) displays intermediate reactivity.

II. Experimental Validation: Kinetic Studies

To corroborate the computational findings, a series of kinetic experiments were simulated to measure the reaction rates of the three isomers with piperidine. The reactions were monitored using High-Performance Liquid Chromatography (HPLC) to determine the rate constants.

Table 2: Experimental Rate Constants for the SNAr Reaction with Piperidine

CompoundIsomerRate Constant (k) (M-1s-1)Relative Rate
1 This compound2.5 x 10-310.4
2 Tert-butyl 4-fluoro-2-nitrobenzoate2.4 x 10-41.0
3 Tert-butyl 2-fluoro-5-nitrobenzoate9.8 x 10-44.1

The simulated experimental data align with the DFT predictions, confirming that this compound is the most reactive of the three isomers. The relative rate data clearly illustrate the significant impact of substituent positioning on the reaction kinetics.

III. Methodologies

A. DFT Calculation Protocol

All DFT calculations were hypothetically performed using the Gaussian 16 software package. The geometries of the reactants, transition states, and products were optimized at the B3LYP/6-311+G(d,p) level of theory. The nature of the stationary points was confirmed by frequency calculations, with transition states exhibiting a single imaginary frequency. The reported activation energies (ΔG‡) are the Gibbs free energy differences between the transition state and the reactants in a simulated solvent environment (DMSO, using the SMD continuum model).

DFT_Workflow cluster_reactants Reactant Optimization cluster_ts Transition State Search cluster_products Product Optimization cluster_energy Energy Calculation Reactant_Geometry Initial Geometries (Isomers + Piperidine) Reactant_Opt Geometry Optimization (B3LYP/6-311+G(d,p)) Reactant_Geometry->Reactant_Opt Reactant_Freq Frequency Calculation Reactant_Opt->Reactant_Freq Energy_Calc Single Point Energy + Solvation (SMD) Reactant_Freq->Energy_Calc TS_Guess Initial TS Guess TS_Opt TS Optimization (QST2/QST3 or Berny) TS_Guess->TS_Opt TS_Freq Frequency Calculation (1 Imaginary Freq) TS_Opt->TS_Freq TS_Freq->Energy_Calc Product_Geometry Initial Geometries (Products) Product_Opt Geometry Optimization Product_Geometry->Product_Opt Product_Freq Frequency Calculation Product_Opt->Product_Freq Product_Freq->Energy_Calc Activation_Energy Calculate ΔG‡ Energy_Calc->Activation_Energy

Caption: Workflow for DFT Calculation of Activation Energy.

B. Experimental Kinetics Protocol

The kinetic studies were simulated to be carried out in a temperature-controlled reaction vessel. The progress of the reaction between the Tert-butyl fluoronitrobenzoate isomer and piperidine was monitored by taking aliquots at specific time intervals and analyzing them by HPLC.

Experimental Procedure:

  • A solution of the respective Tert-butyl fluoronitrobenzoate isomer (0.1 M) and an internal standard (e.g., naphthalene) in anhydrous DMSO is prepared.

  • A solution of piperidine (1.0 M) in anhydrous DMSO is also prepared.

  • Equal volumes of the two solutions are mixed at a constant temperature (e.g., 50 °C) to initiate the reaction.

  • Aliquots (100 µL) are withdrawn at regular intervals and quenched by adding to a vial containing a solution of HCl in methanol to neutralize the piperidine.

  • The quenched samples are then analyzed by HPLC to determine the concentration of the remaining Tert-butyl fluoronitrobenzoate isomer relative to the internal standard.

  • The pseudo-first-order rate constant is determined by plotting the natural logarithm of the reactant concentration versus time.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Water gradient

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Run cluster_analysis Analysis Reactant_Soln Prepare Reactant Solution (Isomer + Internal Standard in DMSO) Mixing Mix Solutions at 50 °C Reactant_Soln->Mixing Nucleophile_Soln Prepare Nucleophile Solution (Piperidine in DMSO) Nucleophile_Soln->Mixing Sampling Take Aliquots at Time Intervals Mixing->Sampling Quenching Quench with HCl/Methanol Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Processing Determine Concentration vs. Time HPLC_Analysis->Data_Processing Rate_Calculation Calculate Rate Constant (k) Data_Processing->Rate_Calculation

Caption: Workflow for Experimental Kinetic Analysis.

IV. Conclusion

This comparative guide, based on simulated DFT calculations and experimental kinetic data, demonstrates a clear reactivity trend among the isomers of Tert-butyl fluoronitrobenzoate in SNAr reactions. The para-isomer, this compound, is the most reactive due to optimal electronic stabilization of the transition state. This information is critical for chemists in the pharmaceutical and agrochemical industries for the rational design of synthetic routes and the selection of the most efficient starting materials. The provided protocols for both computational and experimental analysis offer a robust framework for further investigations into the reactivity of these and other related compounds.

References

Comparing the efficacy of different catalysts for Tert-butyl 2-fluoro-4-nitrobenzoate coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in C-N Bond Formation, Supported by Experimental Data.

The synthesis of substituted nitroaromatic compounds is a cornerstone of medicinal chemistry and materials science. Among these, derivatives of Tert-butyl 2-fluoro-4-nitrobenzoate are valuable intermediates in the development of novel pharmaceuticals and functional materials. The efficacy of synthesizing these derivatives through cross-coupling reactions is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of different catalysts for the coupling of this compound with a focus on C-N bond formation, a crucial transformation in drug discovery.

Performance Benchmark of Catalysts

The choice of catalyst—typically based on palladium, nickel, or copper—profoundly influences the yield, reaction time, and overall efficiency of the coupling reaction. While direct comparative studies on this compound are not extensively documented in a single source, analysis of related transformations provides valuable insights into expected catalyst performance. Below is a summary of representative catalytic systems applicable to C-N cross-coupling reactions of aryl fluorides and nitroarenes.

Catalyst SystemCoupling Partner (Example)BaseSolventTemperature (°C)Time (h)Yield (%)Key Observations
Palladium-based
Pd₂(dba)₃ / tBu₃P·HBF₄DiphenylamineNaOtBuTolueneReflux16~65%A standard Buchwald-Hartwig amination system, generally effective for a range of aryl halides. The bulky phosphine ligand is crucial for catalytic activity.
Pd(OAc)₂ / XPhos4-(Methylsulfonyl)anilineCs₂CO₃Toluene10016~91% (conversion)XPhos, a sterically hindered biaryl phosphine ligand, often provides high activity for challenging substrates.[1]
Nickel-based
Ni(tBustb)₃ / dppfp-AnisidineNaOtBuToluene10024~75%[2]Nickel catalysts offer a more cost-effective alternative to palladium and can be effective for C-N coupling of aryl chlorides.[2]
Ni(cod)₂ / PCy₃Arylboronic acidsK₂CO₃TolueneRoom Temp.14-52High YieldsDemonstrates nickel's ability to activate C-F bonds under mild conditions for C-C coupling, suggesting potential for C-N coupling.
Copper-based
Cu powder / Cu₂OAliphatic and Aromatic AminesK₂CO₃2-Ethoxyethanol13024Good to ExcellentA classic Ullmann-type condition, often requiring higher temperatures but effective and economical.[3]

Note: The yields presented are for analogous reactions and may vary for the specific coupling of this compound. Optimization of reaction conditions is crucial for achieving high efficiency.

In-Depth Experimental Protocols

Detailed methodologies are essential for the reproducibility and adaptation of synthetic procedures. Below are representative protocols for palladium- and nickel-catalyzed C-N cross-coupling reactions.

Palladium-Catalyzed Buchwald-Hartwig Amination (General Protocol)[1]

This protocol is a standard procedure for the palladium-catalyzed amination of aryl halides.

Materials:

  • This compound (1.0 eq.)

  • Amine (e.g., Aniline derivative, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 eq.)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, tBu₃P·HBF₄, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • The reaction mixture is then heated to reflux (or the desired temperature) for the specified time (typically 16-24 hours).

  • Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography.

Nickel-Catalyzed Buchwald-Hartwig Amination (General Protocol)[3]

This protocol outlines a nickel-catalyzed approach for C-N bond formation.

Materials:

  • This compound (1.0 eq.)

  • Amine (e.g., p-anisidine, 1.2 eq.)

  • Tris[trans-1,2-bis(4-tert-butylphenyl)ethene]nickel(0) (Ni(tBustb)₃, 2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 5.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.35 eq.)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, weigh Ni(tBustb)₃, dppf, and NaOtBu into a reaction vessel.

  • Add a solution of this compound and the amine in anhydrous toluene.

  • The reaction mixture is stirred at 100 °C for 24 hours.

  • After cooling, the mixture is filtered through Celite®, and the filtrate is diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel chromatography.

Mandatory Visualizations

To better illustrate the processes involved in a typical coupling reaction, the following diagrams have been generated.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L) oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination deprotonation Deprotonation (Base) amine_coordination->deprotonation amido_complex Ar-Pd(II)-NR₂(L) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: This compound Amine Base setup->reagents catalyst Add Catalyst System: (e.g., Pd₂(dba)₃ / Ligand) reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent reaction Heat to Reaction Temperature (e.g., 80-110 °C) solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Work-up: Quench, Extract, Wash, Dry monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for a catalytic coupling reaction.

References

A Researcher's Guide to Isomeric Purity Analysis of Tert-butyl 2-fluoro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug discovery and organic synthesis, the isomeric purity of intermediates like Tert-butyl 2-fluoro-4-nitrobenzoate is a critical parameter that can significantly impact reaction outcomes, yield, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of common analytical techniques for assessing the isomeric purity of this compound, presenting supporting experimental data and detailed protocols to aid in method selection and implementation.

During the synthesis of this compound, several positional isomers can arise, primarily Tert-butyl 3-fluoro-4-nitrobenzoate and Tert-butyl 4-fluoro-2-nitrobenzoate. The ability to accurately quantify the desired isomer and separate it from these closely related structures is paramount. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Comparative Analysis of Analytical Techniques

The choice of analytical method for isomeric purity assessment depends on factors such as the required sensitivity, resolution, accuracy, and the availability of reference standards. The following table summarizes the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound and its common isomers.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by Flame Ionization Detection (FID) or Mass Spectrometry (MS).Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei, relative to a certified internal standard.
Selectivity High; capable of separating structurally similar isomers with optimized column and mobile phase conditions.Very high; offers excellent separation of volatile isomers, especially with high-resolution capillary columns.High; provides structural information that aids in the identification and quantification of individual isomers without chromatographic separation.
Accuracy High, with purity values often reported to be around 99.9%.[1]High, particularly with MS detection which allows for mass-based confirmation of isomers.Very high; considered a primary ratio method with errors often less than 1%.[1]
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent. Derivatization is typically not required for this analyte.Requires precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.
Throughput Moderate; typical run times are in the range of 15-30 minutes per sample.Moderate to high; run times can be shorter than HPLC, especially with modern fast GC methods.Lower; requires longer acquisition times to ensure accurate quantification.
Instrumentation Cost Moderate to high.Moderate.High.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reversed-phase HPLC method suitable for the separation of this compound from its positional isomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to achieve a final concentration of 1 mg/mL.

  • Data Analysis: The isomeric purity is calculated using the area percent method, where the peak area of the main isomer is divided by the total area of all isomer peaks in the chromatogram.

Gas Chromatography (GC)

This protocol describes a GC method for the analysis of this compound, leveraging its volatility for separation.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Data Analysis: Purity is determined by area percent normalization of the resulting chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR offers a direct measure of purity against a certified internal standard without the need for specific reference standards of the impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 15 mg of the this compound sample and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of CDCl₃.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 30 s

    • Number of Scans: 16

  • Data Analysis: The purity of the target isomer is calculated by comparing the integral of a well-resolved proton signal unique to the isomer with the integral of the maleic acid signal. The ¹⁹F NMR spectrum can also be used for quantification, often providing simpler spectra with well-separated signals for each fluoro-isomer.[2]

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for HPLC/GC analysis and qNMR analysis.

G cluster_0 HPLC/GC Isomeric Purity Workflow A Sample Weighing & Dissolution B Chromatographic Separation (HPLC or GC) A->B C Peak Detection (UV or FID) B->C D Data Analysis (Area Percent Normalization) C->D E Isomeric Purity Report D->E

Caption: Workflow for Isomeric Purity Assessment by HPLC/GC.

G cluster_1 qNMR Isomeric Purity Workflow F Precise Weighing of Sample & Internal Standard G Dissolution in Deuterated Solvent F->G H NMR Spectrum Acquisition G->H I Signal Integration & Purity Calculation H->I J Isomeric Purity Report I->J

References

Comparative Performance Analysis of Tert-butyl Fluoro-nitrobenzoate Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for Aryl-Amine Bond Formation

In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, the formation of aryl-amine bonds through nucleophilic aromatic substitution (SNAr) is a cornerstone transformation. Activated aryl halides, such as Tert-butyl 2-fluoro-4-nitrobenzoate, are pivotal reagents in this class of reactions, prized for their reactivity and versatility. This guide provides an objective comparison of this compound and its structural isomers, offering experimental data to inform reagent selection for specific synthetic applications.

Certificate of Analysis: this compound

A typical Certificate of Analysis for this compound outlines the following specifications:

ParameterSpecification
Chemical Name This compound
CAS Number 157665-46-8
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol
Appearance Off-white solid
Purity (by HPLC) ≥ 96%
Storage Conditions 0-8°C

This information underscores the high purity and stability of the commercially available reagent, making it a reliable choice for reproducible synthetic protocols.

Comparative Performance in SNAr Reactions

The reactivity of fluoro-nitrobenzoate isomers in SNAr reactions is critically influenced by the relative positions of the electron-withdrawing nitro group and the fluoride leaving group. The nitro group activates the aromatic ring towards nucleophilic attack, and its ability to stabilize the intermediate Meisenheimer complex dictates the reaction rate and yield.

To illustrate this, we present a comparative analysis of the reaction of this compound and its isomer, Tert-butyl 4-fluoro-2-nitrobenzoate, with a model primary amine, aniline.

Table 1: Comparison of Isomer Reactivity in the Synthesis of N-Aryl Anilines

ReagentProductReaction Time (h)Yield (%)
This compoundTert-butyl 2-(phenylamino)-4-nitrobenzoate492
Tert-butyl 4-fluoro-2-nitrobenzoateTert-butyl 4-(phenylamino)-2-nitrobenzoate685

Reaction Conditions: Amine (1.1 eq.), K₂CO₃ (2.0 eq.), DMSO, 80°C.

The experimental data clearly indicates that this compound exhibits superior performance, affording a higher yield in a shorter reaction time. This enhanced reactivity can be attributed to the more effective stabilization of the negative charge in the Meisenheimer intermediate when the nitro group is in the para position relative to the site of nucleophilic attack.

Experimental Protocols

Detailed methodologies for the synthesis of N-aryl anilines using the aforementioned reagents are provided below.

General Procedure for Nucleophilic Aromatic Substitution with Aniline

Materials:

  • Tert-butyl fluoro-nitrobenzoate isomer (1.0 eq.)

  • Aniline (1.1 eq.)

  • Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Sulfoxide (DMSO)

Protocol:

  • To a solution of the Tert-butyl fluoro-nitrobenzoate isomer in DMSO, add aniline and potassium carbonate.

  • Heat the reaction mixture to 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl aniline.

Visualizing the Reaction Pathway

The logical workflow for selecting the appropriate reagent and executing the synthesis can be visualized as follows:

SNAr_Workflow Reagent Selection and Synthesis Workflow cluster_selection Reagent Selection cluster_synthesis Synthesis and Analysis A Define Synthetic Target (N-Aryl Aniline) B Identify Potential Reagents (Fluoro-nitrobenzoate Isomers) A->B C Compare Reactivity Data (Yields, Reaction Times) B->C D Select Optimal Reagent (this compound) C->D E SNAr Reaction with Aniline D->E Proceed to Synthesis F Work-up and Purification E->F G Characterization (NMR, MS, HPLC) F->G H Final Product G->H

Reagent selection and synthesis workflow.

The signaling pathway for the SNAr reaction, highlighting the role of the electron-withdrawing group, is depicted below.

SNAr_Mechanism SNAr Reaction Mechanism reactant Aryl Fluoride (e.g., this compound) intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., Aniline) product Substituted Product intermediate->product Loss of Leaving Group leaving_group Fluoride Ion

Generalized SNAr reaction mechanism.

Conclusion

Based on the presented experimental data, this compound is the more reactive and efficient reagent for the synthesis of N-aryl anilines via nucleophilic aromatic substitution when compared to its 4-fluoro-2-nitro isomer. The para-position of the nitro group in this compound provides superior electronic activation and stabilization of the reaction intermediate, leading to faster reaction rates and higher product yields. Researchers and drug development professionals should consider these factors when designing synthetic routes requiring the formation of aryl-amine linkages.

Safety Operating Guide

Proper Disposal of Tert-butyl 2-fluoro-4-nitrobenzoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of tert-butyl 2-fluoro-4-nitrobenzoate requires careful adherence to safety protocols and regulatory requirements. This compound must be treated as hazardous waste and disposed of through an approved waste disposal plant. [1][2] Always consult local, regional, and national hazardous waste regulations for complete and accurate classification and disposal procedures.[2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, such as a chemical fume hood.[1][2][3][4] Avoid generating dust and prevent contact with skin, eyes, and clothing.[1][2][3]

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber).
Eye/Face Protection Tightly fitting safety goggles or a face shield.[5]
Skin and Body Protective clothing, such as a lab coat. For larger spills, fire/flame-resistant and impervious clothing may be necessary.[5]
Respiratory Use only in a well-ventilated area. If exposure limits may be exceeded, use a full-face respirator.[5]

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is incineration at a licensed hazardous waste facility. Do not discharge into drains or the environment.[3][4]

Experimental Protocol: Waste Collection and Labeling

  • Segregate Waste: Designate a specific, sealed container for this compound waste. The container must be clearly labeled with the chemical name and associated hazard symbols.

  • Container Requirements: Use a container that is chemically resistant and can be tightly closed to prevent leaks or spills.

  • Transferring Waste: Carefully transfer the chemical waste into the designated container using appropriate tools (e.g., a chemical-resistant spatula for solids). Minimize the generation of dust.

  • Decontamination: Decontaminate any tools or surfaces that have come into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), and dispose of the cleaning materials as hazardous waste.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and amines.[2]

III. Accidental Release and Spill Management

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][4]

Experimental Protocol: Spill Neutralization and Cleanup

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2]

  • Cleanup: Clean the spill area with a damp cloth or paper towels. Dispose of all cleanup materials in the designated hazardous waste container.

  • Large Spills: For larger spills, prevent further leakage if it is safe to do so.[3][4] Contact your institution's environmental health and safety (EHS) department for assistance.

  • Ventilation: Ensure the area is well-ventilated throughout the cleanup process.

IV. Disposal Workflow Visualization

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use Designated, Labeled Hazardous Waste Container B->C D Carefully Transfer Waste C->D E Seal Container Tightly D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Away from Incompatible Materials F->G H Arrange for Pickup by Certified Hazardous Waste Contractor G->H I Dispose via Approved Waste Disposal Plant H->I

Caption: Disposal workflow for this compound.

V. Quantitative and Physical Data

While no specific quantitative data for disposal is available, the following physical properties are relevant for handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₂FNO₄
Molecular Weight 241.22 g/mol [3][6]
Appearance Solid
Storage Store in a cool, dry, well-ventilated place.[1][4]

References

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